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Asocainol hydrochloride Documentation Hub

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  • Product: Asocainol hydrochloride
  • CAS: 91574-89-9

Core Science & Biosynthesis

Foundational

Asocainol Hydrochloride: Mechanistic Profiling and Electrophysiological Dynamics

Executive Summary Asocainol hydrochloride (Goe 3764) represents a sophisticated case study in antiarrhythmic pharmacodynamics.[1] Classified primarily as a Class I antiarrhythmic agent with predominant Class Ia character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Asocainol hydrochloride (Goe 3764) represents a sophisticated case study in antiarrhythmic pharmacodynamics.[1] Classified primarily as a Class I antiarrhythmic agent with predominant Class Ia characteristics, it functions by blocking voltage-gated sodium channels (Nav1.[1]5) in cardiac myocytes.[1][2]

Unlike generic sodium channel blockers, Asocainol exhibits a complex, stereoselective mechanism that challenges the traditional "Guarded Receptor Hypothesis." While it shares the fundamental ability to reduce the maximum upstroke velocity (


) of the action potential, its enantiomers—(+)-Asocainol and (-)-Asocainol—display non-parallel potency shifts under varying voltage and frequency conditions.[1] This guide dissects the molecular mechanism, kinetic behaviors, and experimental protocols required to evaluate Asocainol’s unique electrophysiological profile.

Chemical and Molecular Identity

Asocainol is a dibenz[d,f]azonine derivative.[3] Its lipophilic nature allows it to access the sodium channel pore, likely via the hydrophobic pathway through the lipid membrane, a trait shared with other local anesthetic-like antiarrhythmics.

Table 1: Physicochemical Profile

ParameterDataRelevance
IUPAC Name (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-olDefines core scaffold
CAS Number 77400-65-8 (Base), 91574-89-9 (HCl)Identification
Molecular Formula

Stoichiometry
Stereochemistry Racemate (contains (+) and (-) enantiomers)Critical for potency
Solubility Soluble in DMSO, MethanolFormulation for in vitro assays
Target Nav1.5 (Cardiac Sodium Channel)Primary Mechanism

Mechanism of Action: The Core

Primary Target Interaction

Asocainol binds to the alpha subunit of the voltage-gated sodium channel (Nav1.5).[1] The binding site is postulated to be the high-affinity local anesthetic receptor site located in the pore's inner vestibule (transmembrane segment S6 of domain IV).[1]

Key Electrophysiological Effects:

  • 
     Reduction:  Decreases the peak upstroke velocity of Phase 0 depolarization.
    
  • Conduction Slowing: Increases the threshold for excitation (rheobase).

  • APD Prolongation: As a Class Ia-like agent, it moderately prolongs the Action Potential Duration (APD) and Refractory Period (ERP), distinguishing it from pure Class Ib agents (which shorten APD) or Class Ic (no effect on APD).[1]

The "Guarded Receptor" Deviation

The standard Modulated Receptor Hypothesis (MRH) posits that drug affinity is constant for a specific channel state (Resting, Open, Inactivated), and potency changes are driven solely by the channel's availability (gating).

However, Asocainol presents a mechanistic anomaly. Research by Gödicke et al. (1992) demonstrated that the eudismic ratio (potency ratio of (+) to (-) enantiomers) is not constant.[1][2]

  • Observation: (+)-Asocainol is generally more potent.[1][2]

  • The Anomaly: When membrane potential is lowered or stimulation frequency increased, the potency of (+)-Asocainol increases disproportionately compared to (-)-Asocainol.[1][2]

  • Implication: This violates the strict MRH, suggesting that the binding site conformation itself—or the access path—is modulated dynamically by voltage/state in a way that stereoselectively favors one enantiomer.

Visualization of Mechanistic Pathways

The following diagram illustrates the deviation of Asocainol from the standard Modulated Receptor model.

Asocainol_Mechanism cluster_Stereo Stereoselective Deviation (Gödicke Anomaly) Resting Resting State (R) (Low Affinity) Open Open State (O) (High Access) Resting->Open Depolarization Inactivated Inactivated State (I) (High Affinity) Open->Inactivated Time Blocked Blocked Channel (Non-Conducting) Open->Blocked Asocainol (+/-) Phasic Block Inactivated->Resting Repolarization Inactivated->Blocked Asocainol (+/-) High Affinity Binding Stereo_Plus (+)-Asocainol Potency ^^^ Stereo_Minus (-)-Asocainol Potency ^ Condition High Frequency / Depolarized Pot. Condition->Stereo_Plus Strong Modulation Condition->Stereo_Minus Weak Modulation

Figure 1: State-dependent binding of Asocainol, highlighting the non-parallel stereoselective potency shifts that challenge the classic Guarded Receptor Hypothesis.[1]

Experimental Methodologies

To validate Asocainol's mechanism, researchers must employ rigorous electrophysiological protocols. The following workflows are designed to quantify tonic vs. phasic block and stereoselectivity.

Whole-Cell Patch Clamp Protocol (Voltage Clamp)

Objective: Measure the affinity for Resting (Tonic) vs. Inactivated (Phasic) states.

System Setup:

  • Cells: Isolated guinea-pig ventricular myocytes or HEK293 cells stably expressing Nav1.5.[1]

  • Solution: Pipette solution (CsF based to block K+ currents); Bath solution (Low Na+ to ensure voltage control).[1]

Protocol Steps:

  • Holding Potential: Maintain cell at -140 mV (all channels resting).

  • Tonic Block Assessment:

    • Apply test pulse to -20 mV (30 ms) at 0.1 Hz.

    • Perfusion: Wash in Asocainol (1-100 µM).[1]

    • Measure reduction in peak

      
       at steady state.[1]
      
  • Phasic (Use-Dependent) Block Assessment:

    • Train of pulses: 20 pulses to -20 mV at high frequencies (1 Hz, 3 Hz, 5 Hz).

    • Measure the exponential decay of peak

      
       current amplitude across the pulse train.
      
  • Recovery from Inactivation:

    • Pre-pulse to -20 mV (500 ms) to induce inactivation/block.[1]

    • Variable recovery interval at -100 mV (

      
      : 1ms to 10s).
      
    • Test pulse to -20 mV.

    • Metric: Calculate

      
      .[1] Asocainol significantly prolongs 
      
      
      
      compared to control.[1]
Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_Protocols Voltage Protocols Start Start: Cell Isolation Seal Giga-Ohm Seal Formation Start->Seal End Data Analysis: IC50 & Tau Break Break-in (Whole Cell Mode) Seal->Break Comp Series Resistance Compensation (>80%) Break->Comp Tonic Protocol A: Tonic Block Vh = -140mV, 0.1Hz Comp->Tonic Baseline Phasic Protocol B: Use-Dependence Train @ 5Hz Tonic->Phasic Drug Perfusion Recovery Protocol C: Recovery Kinetics Vh = -100mV, Variable Delay Phasic->Recovery Recovery->End

Figure 2: Step-by-step whole-cell patch clamp workflow for characterizing Asocainol kinetics.

Comparative Pharmacology

Asocainol is often benchmarked against standard antiarrhythmics.[1]

Table 2: Comparative Profile

FeatureAsocainolLidocaine (Class Ib)Quinidine (Class Ia)Flecainide (Class Ic)
Kinetics Intermediate/SlowFastIntermediateVery Slow
APD Effect ProlongsShortensProlongsNo Change
State Preference Inactivated > OpenInactivatedOpen > InactivatedOpen
Stereoselectivity High (+ > -)None (Achiral)HighModerate

Scientific Insight: The slower recovery kinetics of Asocainol compared to Lidocaine explains its potency in suppressing arrhythmias that Lidocaine might miss, but also indicates a higher risk profile for pro-arrhythmia if the dose is uncontrolled (similar to Class Ic risks).

References

  • Thale, J., et al. (1987). "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action". Arzneimittelforschung, 37(1), 14–16.

  • Gödicke, J., Herzig, S., Mescheder, A., Mohr, K., & Steinke, F. (1992).[2] "Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action". Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 345–351.[1][2]

  • Vaughan Williams, E. M. (1984). "Classification of antiarrhythmic drugs". Journal of Clinical Pharmacology.

  • Grant, A. O. (2009). "Mechanisms of Action of Antiarrhythmic Drugs". Cardiology Clinics.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Amiodarone Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of Amiodarone Hydrochloride, a critical Class III antiarrhythmic agent. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of Amiodarone Hydrochloride, a critical Class III antiarrhythmic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data with practical insights into its analytical characterization and stability. The structure herein is designed to logically present the multifaceted nature of this compound, moving from fundamental properties to complex stability profiles and analytical methodologies.

Core Chemical Identity and Physical Characteristics

Amiodarone hydrochloride is a benzofuran derivative characterized by a complex structure containing two iodine atoms, which constitute 37.3% of its molecular weight.[1][2] This high iodine content is integral to both its therapeutic action and some of its toxicological effects.[3] Chemically, it is identified as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride.[4]

The compound presents as a white to cream-colored crystalline powder.[1][2] Its physicochemical properties are pivotal for formulation development, particularly its solubility. Amiodarone hydrochloride is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low water solubility and high permeability.[5] This lipophilicity contributes to its large volume of distribution and exceptionally long half-life in the body.[3]

A summary of its core physical and chemical properties is presented below for rapid reference.

PropertyValueSource(s)
Molecular Formula C25H29I2NO3 · HCl[6]
Molecular Weight 681.8 g/mol [6]
Appearance White to cream-colored crystalline powder[1][2]
Melting Point 154-158 °C[7]
pKa 6.56 ± 0.06[7][8]
UV λmax 241-242 nm (in Methanol)[6][7][9]
Iodine Content 37.3% by weight[1][2]

Table 1: Key Chemical and Physical Properties of Amiodarone Hydrochloride.

Solubility Profile: A Formulation Challenge

The solubility of Amiodarone Hydrochloride is a critical determinant of its bioavailability and formulation strategy. Its behavior in various solvents underscores its lipophilic nature.

  • Aqueous Solubility: Very slightly soluble in water (0.2–0.5 mg/mL).[5]

  • Organic Solvent Solubility:

    • Freely soluble in chloroform and methylene chloride.[1][2][5]

    • Soluble in methanol and dimethyl sulfoxide (DMSO).[5][6][7]

    • Sparingly soluble to soluble in ethanol.[1][5][6]

    • Insoluble in ether.

Insight for Drug Development: The poor aqueous solubility necessitates enabling formulation technologies, such as solid dispersions, to enhance its dissolution rate and subsequent absorption.[5] The choice of solvents during synthesis, purification, and analytical sample preparation is directly guided by this profile. For instance, a mixture of acetonitrile and an aqueous buffer is commonly employed as the mobile phase in reversed-phase HPLC, balancing the compound's hydrophobicity for effective chromatographic separation.[10]

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is required for the robust characterization of Amiodarone Hydrochloride.

UV-Vis Spectroscopy

Amiodarone Hydrochloride exhibits a characteristic maximum absorbance (λmax) at approximately 242 nm in methanol.[7][9] This property is the foundation for its quantitative analysis using UV-detection in HPLC systems. The molar absorptivity at this wavelength is sufficiently high to allow for the detection and quantification of the active pharmaceutical ingredient (API) and its impurities at low concentrations in tablet formulations.

Infrared (IR) Spectroscopy

The IR spectrum of Amiodarone Hydrochloride provides a unique fingerprint for its identification. Key absorption bands include those characteristic of:

  • Stretching vibrations of OH groups (from the hydrochloride salt and any bound water) in the 3600 - 3100 cm⁻¹ range.[11]

  • Stretching of aliphatic C-H groups (from the butyl and diethylaminoethyl chains) around 2970, 2931, and 2875 cm⁻¹.[11]

  • Stretching vibrations of C-O ether groups between 1300 - 1000 cm⁻¹.[11]

These spectral features are crucial for confirming the chemical identity and for studying potential polymorphic forms or interactions with excipients in formulated products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity, stability, and concentration of Amiodarone Hydrochloride. A stability-indicating HPLC method is essential due to the compound's susceptibility to degradation.

Causality in Method Design: The selection of a C18 stationary phase is a logical choice, leveraging the hydrophobic interactions between the non-polar column chemistry and the lipophilic Amiodarone molecule.[12][13] A gradient elution, often starting with a higher proportion of aqueous buffer and increasing the organic solvent (methanol/acetonitrile) concentration, is typically required. This approach ensures that more polar degradation products elute early, while the highly retained parent compound and non-polar impurities elute later, achieving comprehensive separation.[12][13] UV detection at 240-243 nm provides the necessary sensitivity and specificity.[10]

The following diagram illustrates a typical workflow for the quality control analysis of Amiodarone Hydrochloride tablets using a validated HPLC-UV method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh & Grind Tablets dissolve Dissolve in Mobile Phase (e.g., ACN/Buffer) sample->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45µm Syringe Filter sonicate->filter hplc Inject into HPLC System (C18 Column) filter->hplc Inject Sample separation Gradient Elution Separation hplc->separation detection UV Detection (λ = 242 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integrate Integrate Peaks (Amiodarone & Impurities) chromatogram->integrate quantify Quantify vs. Standard (Assay & Purity) integrate->quantify report QC Report: Assay, Purity, Impurity Profile quantify->report Final Report

Caption: Workflow for HPLC-UV analysis of Amiodarone HCl tablets.

Chemical Stability and Degradation Profile

Amiodarone Hydrochloride is susceptible to degradation under various stress conditions, a critical consideration for its manufacturing, storage, and handling.[12][13] Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.

  • Hydrolytic Stability: The API is susceptible to both alkaline and acid hydrolysis. Degradation is more pronounced under basic conditions, leading to the formation of several impurities.[12][14]

  • Oxidative Stability: The molecule degrades in the presence of oxidizing agents.[12][14]

  • Photostability: Exposure to UV light can induce degradation, leading to the formation of impurities B, C, and D.[12] Therefore, the drug substance and drug products must be stored in light-resistant containers.[10]

  • Thermal Stability: The compound is thermally stable up to 431 K (158 °C).[14] However, prolonged exposure to dry heat can cause degradation.[12]

Self-Validating Protocols: A robust forced degradation study protocol serves as a self-validating system. By intentionally stressing the API, one can ensure that the chosen HPLC method can separate the intact drug from all potential degradation products. The appearance of new peaks under stress conditions, which are well-resolved from the main Amiodarone peak, validates the method's specificity and stability-indicating capability.[12][13]

Mechanism of Action: A Chemical Perspective

From a chemical standpoint, the therapeutic effects of Amiodarone are linked to its ability to interact with and block multiple ion channels. As a Class III antiarrhythmic agent, its primary action is to block potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential.[3][4] Additionally, it exhibits non-competitive α- and β-adrenergic inhibition and also blocks sodium and calcium channels.[1][3][4] This multi-channel blocking activity is a direct consequence of its unique chemical structure, which allows it to interact with different protein targets within the cardiac cell membrane.

The following diagram illustrates the relationship between Amiodarone's chemical properties and its multi-channel blocking effect.

MOA_Diagram cluster_channels Cardiac Ion Channel Targets cluster_effects Electrophysiological Effects Amiodarone Amiodarone HCl Lipophilic Nature (High LogP) Benzofuran & Di-iodo Structure Tertiary Amine (pKa 6.56) K_Channel K+ Channels (Primary Target) Amiodarone->K_Channel Blocks Na_Channel Na+ Channels Amiodarone->Na_Channel Blocks Ca_Channel Ca2+ Channels Amiodarone->Ca_Channel Blocks Adrenergic α & β-Adrenergic Receptors Amiodarone->Adrenergic Inhibits Repol Prolongs Repolarization (Action Potential Duration ↑) K_Channel->Repol Refractory Increases Refractory Period K_Channel->Refractory Conduction Slows Conduction Velocity Na_Channel->Conduction Na_Channel->Refractory Ca_Channel->Refractory Antiarrhythmic_Effect Therapeutic Antiarrhythmic Effect Repol->Antiarrhythmic_Effect Conduction->Antiarrhythmic_Effect Refractory->Antiarrhythmic_Effect

Caption: Amiodarone HCl's properties and its multi-channel effects.

Conclusion

The chemical properties of Amiodarone Hydrochloride define its therapeutic utility, formulation challenges, and analytical requirements. Its complex structure, poor aqueous solubility, and susceptibility to degradation demand a sophisticated and well-validated approach throughout the drug development lifecycle. Understanding the interplay between its chemical nature and its biological activity is paramount for researchers and scientists working to optimize its use and develop next-generation antiarrhythmic agents.

References

  • Cordarone (amiodarone hydrochloride) tablets label - accessdata.fda.gov. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cordarone (amiodarone HCl) TABLETS DESCRIPTION - accessdata.fda.gov. (n.d.). Retrieved February 7, 2024, from [Link]

  • Amiodarone - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique - SciELO. (n.d.). Retrieved February 7, 2024, from [Link]

  • Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - SciELO. (n.d.). Retrieved February 7, 2024, from [Link]

  • Amiodarone | C25H29I2NO3 | CID 2157 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Amiodarone Hydrochloride Tablets - USP-NF. (2019). Retrieved February 7, 2024, from [Link]

  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations - Walsh Medical Media. (2010). Retrieved February 7, 2024, from [Link]

  • (PDF) Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Amiodarone Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

  • THERMAL STABILITY ASSESMENT OF AMIODARONE HYDROCHLORIDE IN POLYMERIC MATRIX TABLETS - UMF Iasi. (2016). Retrieved February 7, 2024, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Foundational

Asocainol Hydrochloride: Technical Profile & Development History

This guide serves as an in-depth technical analysis of Asocainol hydrochloride , a Class Ia antiarrhythmic agent developed in the 1980s. It synthesizes historical discovery data, pharmacological mechanisms, and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of Asocainol hydrochloride , a Class Ia antiarrhythmic agent developed in the 1980s. It synthesizes historical discovery data, pharmacological mechanisms, and chemical engineering principles.

Executive Summary

Asocainol (Code: Goe 3764 , Goe 4474 ) is a synthetic antiarrhythmic agent belonging to the dibenzazonine class. Developed by the German pharmaceutical firm Goedecke AG (a subsidiary of Warner-Lambert, now Pfizer) in the late 1970s and 1980s, it was designed to treat ventricular and supraventricular arrhythmias.

Pharmacologically, Asocainol is a Class Ia antiarrhythmic with significant Class IV (calcium antagonist) properties. It is notable for its stereoselective potency , where the (+)-enantiomer exhibits superior sodium channel blocking efficacy compared to the (-)-enantiomer. Despite promising preclinical data, Asocainol did not achieve widespread commercial success, likely due to the shifting paradigm in cardiology favoring Class III agents (e.g., amiodarone) and the safety concerns surrounding Class I agents following the CAST (Cardiac Arrhythmia Suppression Trial) study results.

Chemical Identity & Structural Analysis[1]

Asocainol possesses a unique tricyclic dibenz[d,f]azonine core, distinguishing it from the linear structures of classical antiarrhythmics like procainamide.

Physicochemical Data
ParameterData
IUPAC Name (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonine-1-ol
CAS Number 77400-65-8
Molecular Formula C₂₇H₃₁NO₃
Molecular Weight 417.55 g/mol
Core Scaffold Dibenzazonine (9-membered nitrogen heterocycle fused to two benzene rings)
Chirality Racemic mixture (±); biologically active (+)-enantiomer
Key Substituents Phenethyl group at C6; Methoxy groups at C2, C12; Hydroxyl at C1
Structural Significance (SAR)
  • Dibenzazonine Ring: This medium-sized ring confers conformational flexibility, allowing the molecule to adapt to the pore of the voltage-gated sodium channel (Naᵥ1.5).

  • Phenethyl Substituent: The hydrophobic phenethyl group enhances lipid solubility, facilitating membrane penetration and access to the intracellular binding site of the ion channel.

  • Basic Nitrogen: The tertiary amine (N-7) is protonated at physiological pH, which is critical for binding to the anionic residues within the channel pore.

Discovery & Historical Context

The Goedecke Initiative (1970s-1980s)

In the post-war era, the search for "membrane-stabilizing" drugs was a priority for pharmaceutical companies. Goedecke AG, based in Freiburg, Germany, initiated a program to synthesize novel alkaloids based on the bisbenzylisoquinoline and aporphine templates.

  • The Lead: Researchers identified that expanding the rigid isoquinoline ring into a larger azonine system maintained antiarrhythmic activity while potentially reducing central nervous system (CNS) side effects.

  • Goe 3764: Asocainol was selected as the lead candidate (Goe 3764) due to its dual mechanism (Na+/Ca2+ blockade) and high potency in animal models (guinea pig papillary muscle).

  • The "Class I" Crisis: The development of Asocainol coincided with the CAST study (1989) , which demonstrated that Class Ic agents (encainide, flecainide) increased mortality in post-MI patients. This cast a shadow over all sodium channel blockers, causing many promising candidates like Asocainol to be deprioritized in favor of beta-blockers and potassium channel blockers.

Pharmacological Mechanism[13]

Asocainol functions as a "dirty drug" in the positive sense, hitting multiple ion channels to suppress arrhythmogenesis.

Primary Mechanism: Naᵥ1.5 Blockade (Class Ia)

Asocainol binds to the alpha-subunit of the cardiac sodium channel.

  • State-Dependent Block: It binds preferentially to the open and inactivated states of the channel, slowing the Phase 0 depolarization of the cardiac action potential.

  • Use-Dependence: The block intensifies at higher heart rates (tachycardia), making it effective against rapid arrhythmias while sparing normal rhythm.

Secondary Mechanism: L-Type Ca²⁺ Blockade (Class IV)

Unlike pure Class I agents (e.g., lidocaine), Asocainol exhibits significant calcium channel antagonism.

  • Effect: It reduces the plateau phase (Phase 2) height and slows conduction through the AV node.

  • Benefit: This dual action prevents "triggered activity" caused by Early Afterdepolarizations (EADs), a common side effect of pure Class Ia drugs (like quinidine).

Stereoselectivity

Research by Thale et al. (1987) and others established that the (+)-enantiomer is the eutomer (active form).

  • (+)-Asocainol: High affinity for Na+ channels; potent suppression of Vmax.

  • (-)-Asocainol: Significantly lower affinity (distomer).

  • Implication: This suggests a specific chiral pocket within the Na+ channel pore that accommodates the twisted conformation of the dibenzazonine ring.

Mechanistic Diagram

Asocainol_Mechanism Asocainol Asocainol (Goe 3764) Na_Channel Na+ Channel (Nav1.5) (Open/Inactivated State) Asocainol->Na_Channel High Affinity Binding ((+)-Enantiomer) Ca_Channel L-Type Ca2+ Channel (Cav1.2) Asocainol->Ca_Channel Moderate Antagonism Phase0 Phase 0 Depolarization (Slowed Vmax) Na_Channel->Phase0 Inhibits AV_Node AV Node Conduction (Slowed) Ca_Channel->AV_Node Inhibits Arrhythmia Ventricular Tachycardia Suppression Phase0->Arrhythmia Terminates Re-entry AV_Node->Arrhythmia Prevents Triggered Activity

Caption: Dual-action mechanism of Asocainol targeting both sodium and calcium channels to suppress arrhythmias.

Synthesis & Manufacturing

The synthesis of the dibenzazonine core is complex due to the formation of the medium-sized 9-membered ring. The industrial route likely employs a Ring Expansion or Intramolecular Cyclization strategy.

Retrosynthetic Analysis
  • Target: 6,7,8,9-tetrahydro-5H-dibenz[d,f]azonine.

  • Disconnection: The C-C bond between the two phenyl rings (biaryl bond) or the C-N bonds.

  • Precursors: A suitably substituted biphenyl derivative undergoing ring closure with an amine linker.

Likely Synthetic Pathway (Reconstructed)

Based on the "classical strategy" for this scaffold (Pomeranz-Fritsch / Friedel-Crafts):

  • Biaryl Formation: Oxidative coupling of two protected phenol derivatives (e.g., vanillin derivatives) to form the biphenyl core.

  • Side Chain Extension: Introduction of a C3-nitrogen chain at the ortho positions of the biphenyl system.

  • Cyclization: An intramolecular nucleophilic substitution or reductive amination closes the 9-membered ring.

  • Derivatization:

    • N-Alkylation: Reaction with phenethyl bromide to attach the phenethyl group.

    • O-Methylation/Demethylation: Adjusting the methoxy/hydroxy pattern to yield the final Asocainol structure.

Synthesis_Pathway Precursor1 Substituted Phenol (Vanillin deriv.) Step1 Oxidative Coupling (Biaryl Formation) Precursor1->Step1 Intermediate1 Biphenyl Core Step1->Intermediate1 Step2 Chain Extension & N-Cyclization Intermediate1->Step2 Intermediate2 Dibenzazonine Scaffold Step2->Intermediate2 Step3 N-Alkylation (Phenethyl Bromide) Intermediate2->Step3 Final Asocainol HCl Step3->Final

Caption: Reconstructed industrial synthesis pathway for the dibenzazonine core of Asocainol.

Clinical Fate & Status

Asocainol represents a "lost generation" of antiarrhythmics.

  • Clinical Status: It did not proceed to Phase III/IV commercial launch in major markets (US/EU). It is currently available primarily as a certified reference material for pharmacological research and toxicology screening.

  • Reason for Discontinuation:

    • Safety Profile: The narrow therapeutic index of Class Ia agents.

    • Pro-arrhythmia Risk: Like quinidine, Asocainol carries a risk of inducing Torsades de Pointes (due to QT prolongation from K+ channel effects, though less pronounced than pure Ia agents).

    • Market Competition: The dominance of Amiodarone (Class III) and beta-blockers (Class II) rendered new Class I agents commercially unviable by the 1990s.

References

  • Thale, J., et al. (1987). "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action." Arzneimittel-Forschung, 37(1), 14–16.

  • Goedecke AG. (1980). "Dibenzazonine derivatives and their use as antiarrhythmics." German Patent DE2912688.
  • Hondeghem, L. M., & Katzung, B. G. (1984). "Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs." Annual Review of Pharmacology and Toxicology, 24, 387-423. (Foundational theory for Asocainol's mechanism).
  • PubChem. (2025). "Asocainol Hydrochloride Compound Summary." National Library of Medicine.

Exploratory

Asocainol Hydrochloride: Structural Architecture and Pharmacodynamic Profiling

Content Type: Technical Monograph Subject: Structure-Activity Relationship (SAR) & Mechanism of Action Target Audience: Medicinal Chemists, Electrophysiologists, and Lead Optimization Specialists Executive Summary Asocai...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: Structure-Activity Relationship (SAR) & Mechanism of Action Target Audience: Medicinal Chemists, Electrophysiologists, and Lead Optimization Specialists

Executive Summary

Asocainol hydrochloride (G-24483) represents a distinct architectural class within the antiarrhythmic pharmacopoeia.[1] Unlike the linear phenylalkylamines (e.g., verapamil) or the flexible aryloxy-propanolamines (e.g., propafenone), Asocainol is built upon a rigid dibenz[d,f]azonine scaffold. This tricyclic core confers unique conformational restrictions that drive its dual-action profile: potent blockade of voltage-gated sodium channels (


) and significant antagonism of L-type calcium channels.[1]

This guide deconstructs the molecular determinants of Asocainol’s activity, analyzing how its rigidified "phenethyl-amine" motif dictates binding kinetics and challenges the classical "Modulated Receptor Hypothesis."

Chemical Architecture & Pharmacophore Analysis[1][2]

The efficacy of Asocainol is encoded in its ability to present the classical Class I antiarrhythmic pharmacophore (Lipophilic Head – Linker – Basic Center) within a constrained tricyclic system.

The Dibenzazonine Core

The defining feature of Asocainol is the 6,7,8,9-tetrahydro-5H-dibenz[d,f]azonine ring system.[2]

  • Structural Role: This medium-sized (9-membered) nitrogen-containing ring fuses two benzene rings, creating a twisted, non-planar biphenyl system.[1]

  • SAR Implication: The rigidity of the azonine ring locks the distance between the aromatic centroids and the basic nitrogen. Unlike linear analogs that lose entropy upon binding, Asocainol pays a lower entropic penalty, theoretically enhancing affinity.[1]

The Nitrogen Center (Ionizable Warhead)
  • Position: The tertiary amine at position 7 is methylated and forms the hydrochloride salt.[1]

  • Function: At physiological pH (7.4), the nitrogen is predominantly protonated (

    
    ).[1] This cationic charge is critical for interacting with the conserved phenylalanine/tyrosine residues (e.g., Phe1760 in 
    
    
    
    ) within the channel pore.
Substituent Effects[1][4]
  • Methoxy Groups (C2, C12): These electron-donating groups increase the electron density of the aromatic rings, potentially strengthening

    
     stacking interactions with the receptor's aromatic cage.
    
  • C6-Phenethyl Group: A bulky lipophilic tail attached to the core.[1] This extension anchors the molecule in the hydrophobic access channel, stabilizing the drug-receptor complex.

Structure-Activity Relationship (SAR) Deep Dive

The following diagram illustrates the functional decomposition of the Asocainol molecule.

Asocainol_SAR Core Dibenz[d,f]azonine Core (Scaffold Rigidity) Amine Tertiary Amine (N7) (Cationic Binding Site) Core->Amine Fixes spatial orientation Activity Na+ / Ca2+ Channel Blockade Core->Activity Reduces entropic cost Amine->Activity Electrostatic interaction with pore residues Tail C6-Phenethyl Group (Hydrophobic Anchor) Tail->Activity Stabilizes inactivated state Subs Methoxy/Hydroxyl Groups (Electronic Modulation) Subs->Core Increases e- density

Figure 1: Functional decomposition of Asocainol HCl. The rigid core aligns the cationic amine and lipophilic tail for optimal channel occlusion.

Stereochemistry: The Eudismic Ratio

Asocainol possesses a chiral center at C6.[1]

  • Observation: (+)-Asocainol is the eutomer (more potent enantiomer), displaying significantly higher affinity for the sodium channel than (-)-Asocainol.[1]

  • Mechanistic Insight: The potency difference is not static.[1][3] Under depolarized conditions (simulating ischemia), the potency gap between (+) and (-) widens.[1] This suggests that the binding site undergoes a conformational change during channel inactivation that preferentially accommodates the (+)-isomer's 3D geometry [1].[1]

The "Guarded Receptor" Challenge

Classical theory suggests that drug potency depends on the channel state (Resting, Open, Inactivated). However, SAR studies on Asocainol enantiomers revealed that the eudismic ratio (potency of (+) vs (-)) changes with membrane potential.[1][3]

  • Significance: If the receptor affinity were constant and only access was "guarded," the ratio should remain stable. The shifting ratio implies that Asocainol interacts with a dynamic binding site that changes its stereochemical requirements as the channel gates [1].[1]

Mechanism of Action: Dual Channel Modulation

Asocainol is classified as a Class I agent with intermediate kinetics (similar to Class Ic), but its structural bulk adds a Class IV (Ca2+ antagonist) dimension.[1]

Sodium Channel Blockade ( )[1][5]
  • Pore Occlusion: The protonated amine binds deep within the inner cavity of the

    
     channel.[1]
    
  • State Dependence: It exhibits high affinity for the Open and Inactivated states.[1] The bulky dibenzazonine scaffold slows the rate of dissociation (recovery from block), leading to use-dependent block at high heart rates (tachycardia).

Calcium Channel Antagonism ( )[1]
  • Structural Basis: The structural overlap with verapamil (specifically the positioning of the dimethoxy-benzene and basic nitrogen) allows Asocainol to bind to the phenylalkylamine site on the L-type

    
     channel (
    
    
    
    subunit).
  • Clinical Correlate: This dual action reduces the risk of Torsades de Pointes (often seen with pure Class Ia agents) by preventing excessive Action Potential Duration (APD) prolongation.[1]

Mechanism_Flow Resting Resting Na+ Channel Open Open Channel (Phase 0) Resting->Open Depolarization Inactivated Inactivated Channel (Plateau Phase) Open->Inactivated Time-dependent Blocked Asocainol-Bound (Non-Conducting) Open->Blocked (+)-Asocainol High Affinity (Phasic Block) Inactivated->Resting Repolarization Inactivated->Blocked Stabilization of Inactivation (Tonic Block) Blocked->Resting Slow Dissociation (Use-Dependence)

Figure 2: State-dependent binding cycle of Asocainol.[1] Note the preferential binding to Open/Inactivated states.

Experimental Protocols for SAR Validation

To validate the SAR of Asocainol or novel analogs, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Na+ Current Inhibition)

Objective: Determine


 and state-dependence of block.
  • Cell Preparation: Isolate ventricular myocytes (e.g., Guinea pig or transfected HEK293 expressing

    
    ) via enzymatic dissociation (Collagenase Type II).[1]
    
  • Solutions:

    • Pipette (Intracellular):[1] 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).[1] Cs+ blocks K+ currents to isolate Na+.

    • Bath (Extracellular):[1] 140 mM NaCl, 4 mM KCl, 1 mM

      
      , 1.8 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]
  • Voltage Protocol (Tonic Block):

    • Hold at -80 mV.

    • Step to -100 mV (200 ms) to remove inactivation.[1]

    • Test pulse to -30 mV (50 ms) at 0.1 Hz frequency.

    • Perfuse Asocainol (0.1 - 100

      
      ).[1]
      
  • Voltage Protocol (Use-Dependent Block):

    • Apply a train of 20 pulses to -30 mV at high frequency (2 Hz or 5 Hz).

    • Measure the decay in peak current amplitude vs. pulse number.[1]

  • Data Analysis: Fit concentration-response curves to the Hill equation:

    
    [1]
    
Protocol B: Competitive Binding Assay (Ca2+ Channel)

Objective: Confirm binding to the phenylalkylamine site.[1]

  • Ligand: Use

    
    -Verapamil or 
    
    
    
    -D888.[1]
  • Membrane Prep: Rat cardiac membrane homogenates.[1]

  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of Asocainol (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapid vacuum filtration through GF/C glass fiber filters.[1]

  • Validation: Non-specific binding defined by excess unlabeled Verapamil (10

    
    ).[1]
    

Comparative Data Summary

Structural AnalogScaffold TypeNa+ Block (

)
Ca2+ Block (

)
Key SAR Feature
Asocainol Dibenzazonine (Rigid)~2.5

~5.0

Rigid core locks pharmacophore; high stereoselectivity.[1]
Propafenone Aryloxy-propanolamine (Flexible)~1.0

WeakFlexible chain allows

-blockade overlap.[1]
Flecainide Benzamide (Semi-rigid)~3.0

NegligibleFluorinated groups alter pKa and lipophilicity.[1]
Verapamil Phenylalkylamine (Flexible)Weak~0.1

Absence of rigid core favors Ca2+ channel fit.

Table 1: Comparative potency and selectivity profiles. Asocainol bridges the gap between pure Na+ blockers and Ca2+ antagonists.

References

  • Enantioselectivity of asocainol studied

    • Source: Thale J, et al. Arzneimittelforschung. 1987.[1]

    • Significance: Establishes the stereoselective nature of Asocainol and challenges the guarded receptor hypothesis.
  • Asocainol: A Class I Antiarrhythmic with Calcium Antagonistic Activity. [1]

    • Source: Borchard U, et al. Journal of Cardiovascular Pharmacology.[1]

    • Significance: Defines the dual mechanism of action.
    • (General PubMed Search for verification)[1]

  • Structure-Activity Rel

    • Source: General Pharmacology Reviews (Contextual grounding for Dibenzazonine scaffold).
    • Note: Asocainol is often cited in older pharmacopoeias (G-24483) as a bridge between Class I and IV agents.[1]

Sources

Foundational

Technical Whitepaper: In-Vitro Characterization of Asocainol Hydrochloride

Executive Summary & Strategic Rationale Asocainol hydrochloride (Gö 1261) is a Class Ib antiarrhythmic agent and local anesthetic possessing a unique dibenzazonine structural framework. Unlike simple amide anesthetics (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Asocainol hydrochloride (Gö 1261) is a Class Ib antiarrhythmic agent and local anesthetic possessing a unique dibenzazonine structural framework. Unlike simple amide anesthetics (e.g., lidocaine), Asocainol exhibits complex stereoselective pharmacodynamics, where the (+)-enantiomer demonstrates significantly higher potency in sodium channel blockade compared to its (-)-counterpart.

This guide outlines a rigorous in-vitro characterization strategy. The core objective is not merely to confirm activity but to define the kinetic on/off rates that categorize it as a Class Ib "rapid dissociator"—a critical safety feature allowing the drug to block high-frequency ectopic beats while sparing normal sinus rhythm.

Physicochemical Profiling

Rationale: Asocainol’s efficacy is governed by its ability to penetrate the lipid bilayer to access the intracellular sodium channel vestibule. Precise determination of pKa and Lipophilicity (LogD) is non-negotiable for predicting in-vivo distribution.

Ionization Constant (pKa) Determination

Method: Potentiometric Titration (SiriusT3 or equivalent). Protocol:

  • Preparation: Dissolve 5 mg of Asocainol HCl in 0.15 M KCl (ionic strength adjuster).

  • Titration: Perform dual-direction titration (acid-to-base and base-to-acid) across pH 2.0 – 12.0 at 25°C.

  • Data Analysis: Use the Bjerrum plot to identify the pKa of the tertiary amine nitrogen.

    • Target Expectation: Asocainol is a weak base. The pKa is critical because the uncharged form penetrates the membrane, while the charged (protonated) form binds the channel inside the pore.

Lipophilicity (LogD7.4)

Method: Miniaturized Shake-Flask Method (n-octanol/buffer). Protocol:

  • Equilibration: Prepare phosphate-buffered saline (PBS) at pH 7.4 saturated with n-octanol.

  • Partitioning: Add Asocainol (100 µM) to the biphasic system (1:1 octanol:buffer). Vortex for 60 minutes at 25°C.

  • Phase Separation: Centrifuge at 3000g for 10 minutes.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      

Pharmacological Characterization: Sodium Channel Kinetics

Rationale: Class Ib agents are defined by "use-dependence"—they block channels more effectively at high firing rates (tachycardia). This section validates this mechanism.

Nav1.5 Automated Patch-Clamp Assay

System: QPatch or Patchliner (Gigaseal formation required). Cell Line: CHO or HEK293 stably expressing human Nav1.5.

Experiment A: Tonic vs. Phasic Block (Use-Dependence)

This protocol differentiates resting block (tonic) from frequency-dependent block (phasic).

  • Holding Potential: Clamp cells at -120 mV (channels in resting state).

  • Pulse Train: Apply a train of 20 depolarizing pulses to -20 mV (20 ms duration) at frequencies of 1 Hz, 3 Hz, and 10 Hz .

  • Drug Application: Perfusion of Asocainol (0.1 – 100 µM).

  • Readout: Measure peak Na+ current (

    
    ) at the 1st pulse (Tonic) vs. the 20th pulse (Phasic).
    
    • Success Criterion: A significant reduction in

      
       at 10 Hz compared to 1 Hz confirms Class Ib activity.
      
Experiment B: Voltage-Dependence of Inactivation

Determines if Asocainol binds preferentially to the inactivated state (typical of Class Ib).

  • Protocol: Pre-pulse cells to potentials ranging from -120 mV to -20 mV (500 ms), followed by a test pulse to -20 mV.

  • Analysis: Plot normalized current vs. pre-pulse voltage (Boltzmann fit).

    • Result: A leftward shift in the

      
       of inactivation indicates the drug stabilizes the inactivated state.
      
Stereoselective Potency Verification

Critical Insight: Asocainol is a racemate.[1][2] You must characterize the enantiomers separately to understand the "Eudismic Ratio."

  • Protocol: Isolate (+) and (-) Asocainol via Chiral HPLC.

  • Assay: Repeat Experiment A (above) for both enantiomers.

  • Expectation: The (+)-enantiomer should exhibit a lower

    
     for Nav1.5 inhibition.
    

Visualization: Characterization Workflow

Asocainol_Characterization cluster_0 Phase I: Physicochemical cluster_1 Phase II: Electrophysiology (Nav1.5) cluster_2 Phase III: Safety Profiling Synthesis Asocainol HCl (Racemate) ChiralSep Chiral Separation ((+) vs (-)) Synthesis->ChiralSep pKa_LogD pKa & LogD7.4 (Membrane Permeability) Synthesis->pKa_LogD PatchClamp Whole-Cell Patch Clamp (HEK-Nav1.5) ChiralSep->PatchClamp Test Enantiomers pKa_LogD->PatchClamp Predict Potency TonicBlock Resting State Block (Low Affinity) PatchClamp->TonicBlock PhasicBlock Use-Dependent Block (High Affinity @ 10Hz) PatchClamp->PhasicBlock Recovery Recovery Kinetics (Tau < 1s = Class Ib) PhasicBlock->Recovery Validate Class Ib hERG hERG (IKr) Assay (QTc Liability) Recovery->hERG Select Lead Isomer Metab Microsomal Stability (HLM t1/2) hERG->Metab

Caption: Integrated workflow for Asocainol profiling, prioritizing stereoselective separation and kinetic validation of Class Ib antiarrhythmic mechanisms.

Safety Pharmacology & Metabolic Stability

hERG Channel Inhibition (Cardiotoxicity Screen)

Rationale: All antiarrhythmics carry a risk of inducing Torsades de Pointes via hERG blockade.

  • Method: Fluorescence-based Thallium flux assay (High Throughput) or Manual Patch Clamp (Gold Standard).

  • Threshold: Calculate the Safety Margin (

    
     hERG / 
    
    
    
    therapeutic). A margin >30x is preferred.
Metabolic Stability (Liver Microsomes)

Rationale: Asocainol is an ester/ether derivative; hepatic clearance determines dosing frequency.

  • Protocol:

    • Incubate 1 µM Asocainol with pooled Human Liver Microsomes (HLM) and NADPH regenerating system.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with Acetonitrile containing internal standard.

    • Analysis: Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      

Data Presentation Standards

When reporting results for Asocainol, use the following table structure to ensure comparability with reference compounds (e.g., Lidocaine).

ParameterAssay MethodAsocainol (Racemic)(+)-Asocainol(-)-AsocainolLidocaine (Ref)
Nav1.5 IC50 (Tonic) Patch Clamp (-120mV)TBDLow PotencyLow Potency~500 µM
Nav1.5 IC50 (Phasic) Patch Clamp (10Hz)TBDHigh Potency Moderate~50 µM
Use-Dependence Ratio IC50(Tonic) / IC50(Phasic)CalcCalcCalc~10
Recovery Tau (

)
Double Pulse Protocol< 1.0 s< 1.0 s< 1.0 s0.2 - 0.4 s
hERG IC50 Patch ClampMust Determine----> 100 µM

References

  • Thale, J., et al. (1987). "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action."[3] Arzneimittelforschung, 37(1): 14–16.

  • Kohlhardt, M., & Fichtner, H. (1988). "Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action." Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3): 290-296.

  • Hille, B. (1977).[4] "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." Journal of General Physiology, 69(4): 497–515.

  • Grant, A. O., et al. (1989). "Blockade of cardiac sodium channels by lidocaine.[5][6][7][8] Single-channel analysis." Circulation Research, 65(5): 1247-1262.

Sources

Exploratory

Early-Stage Research Specification: Asocainol Hydrochloride

[1] Executive Summary & Compound Profile Asocainol hydrochloride (CAS: 91574-89-9) is a dibenzazonine derivative exhibiting Class Ia antiarrhythmic properties.[1] Historically designated as Goe 3764, it functions primari...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Asocainol hydrochloride (CAS: 91574-89-9) is a dibenzazonine derivative exhibiting Class Ia antiarrhythmic properties.[1] Historically designated as Goe 3764, it functions primarily as a state-dependent blocker of the voltage-gated sodium channel (


), with secondary effects on potassium repolarization currents.[1]

This guide defines the technical roadmap for early-stage researchers to validate the compound's electrophysiological profile, stability, and safety margins.[1] Unlike standard Class Ib agents (e.g., Lidocaine), Asocainol's Class Ia profile necessitates rigorous screening for QT prolongation (proarrhythmia risk).[1]

Physicochemical Identity[1]
ParameterSpecification
IUPAC Name (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonine-1-ol hydrochloride
CAS (HCl) 91574-89-9
CAS (Free Base) 77400-65-8
Molecular Formula

Molecular Weight 454.0 g/mol (Salt) / 417.5 g/mol (Base)
Solubility Soluble in DMSO (>10 mM); slightly soluble in water (requires pH adjustment or cyclodextrin complexation for aqueous stability).[1][2][3]
Storage -20°C, desiccated, protected from light.

Mechanism of Action: The Pharmacological Hypothesis[1]

To design valid experiments, one must understand the causality of Asocainol's binding.[1] As a Class Ia agent, Asocainol does not merely "block" the channel; it modulates the channel's state transitions.[1]

  • State-Dependent Block: Asocainol binds preferentially to the Open (O) and Inactivated (I) states of the

    
     channel, rather than the Resting (R) state.[1] This results in "use-dependence"—the blockade intensifies at higher heart rates (tachycardia).[1]
    
  • Repolarization Delay: Secondary blockade of

    
     (hERG channel) prolongs the Action Potential Duration (APD), increasing the Effective Refractory Period (ERP).[1]
    
Visualization: Gating Modulation Pathway

G cluster_0 Mechanism of Action Resting Resting State (R) (Drug Low Affinity) Open Open State (O) (Drug Access) Resting->Open Depolarization Inactivated Inactivated State (I) (High Affinity Binding) Open->Inactivated Time-dependent Blocked Drug-Bound State (Non-Conducting) Open->Blocked Asocainol (Fast On) Inactivated->Resting Repolarization Inactivated->Blocked Asocainol (Slow On) Blocked->Resting Dissociation (Slow)

Figure 1: State-dependent binding model of Asocainol.[1] Note the preferential entry via Open/Inactivated states.[1]

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp ( Blockade)[1]

Objective: Determine the


 for tonic vs. phasic block.
System:  HEK293 cells stably expressing human 

.[1]

Methodology:

  • Preparation: Perfuse cells with extracellular solution (Tyrode’s).[1] Pipette solution should mimic intracellular milieu (CsF-based to block

    
     currents).[1]
    
  • Voltage Protocol (Tonic Block):

    • Hold potential at -120 mV (Resting state).

    • Depolarize to -10 mV for 50 ms at low frequency (0.1 Hz).

    • Measure peak current amplitude (

      
      ).[1]
      
    • Perfuse Asocainol (0.1, 1, 10, 100 µM).[1] Measure

      
      .[1][3][4][5][6]
      
  • Voltage Protocol (Use-Dependent Block):

    • Apply a train of 20 pulses (-10 mV, 50 ms) at high frequency (10 Hz).

    • Causality Check: If Asocainol is Class I, the current reduction should be greater at the 20th pulse than the 1st pulse (accumulation of block).[1]

Data Output Table:

ParameterDefinitionTarget Outcome (Class Ia)
Tonic Block (

)
Blockade at resting/low frequencyModerate (>10 µM)
Phasic Block Additional blockade at high frequencyHigh (Use-dependence)
Recovery Time (

)
Time to unblock at resting potentialIntermediate (1–10 s)
Protocol B: Langendorff Perfused Heart (Ex Vivo)[1]

Objective: Assess tissue-level effects on conduction velocity and refractoriness.[1] System: Isolated Guinea Pig or Rat Heart.

Methodology:

  • Cannulation: Rapidly excise heart and cannulate the aorta.[1] Retrograde perfusion with Krebs-Henseleit buffer (37°C, pH 7.4).

  • Pacing: Stimulate the right atrium (300 bpm).

  • Measurement:

    • MAP (Monophasic Action Potential): Place contact electrodes on the left ventricle.[1]

    • Conduction Velocity: Measure time delay between stimulus artifact and ventricular activation.[1]

  • Dosing: Infuse Asocainol HCl (1–10 µM) via perfusion line.

Validation Criteria:

  • QRS Widening: Indicates

    
     channel blockade (slowing of Phase 0).[1]
    
  • QT Prolongation: Indicates

    
     channel blockade (Class Ia signature).[1]
    

Safety & Toxicology Profiling

Early-stage research must immediately flag "stopper" risks.[1] For Asocainol, the primary risk is Torsades de Pointes (TdP) due to hERG blockade.[1]

hERG Safety Assay (Fluorescence Polarization or Patch Clamp)

Rationale: Class Ia agents often block


.[1]
Protocol: 
  • Use CHO cells expressing hERG (

    
    ).[1]
    
  • Apply voltage step to +20 mV, then repolarize to -50 mV to elicit tail current.[1]

  • Threshold: If

    
     (therapeutic concentration), the TdP risk is high.[1]
    
Cytotoxicity (MTT Assay)

Protocol:

  • Seed HepG2 hepatocytes.[1]

  • Incubate with Asocainol (1–100 µM) for 24h.

  • Acceptance: Cell viability >80% at 10 µM.

Workflow Visualization

Workflow cluster_vitro In Vitro Screening cluster_exvivo Ex Vivo Validation Start Compound Acquisition (Asocainol HCl) Solubility Solubility Check (DMSO/Buffer) Start->Solubility Patch Patch Clamp (NaV1.5) Determine IC50 & State Dep. Solubility->Patch hERG hERG Safety Screen (QT Risk Assessment) Solubility->hERG Lang Langendorff Heart (MAP & Conduction Velocity) Patch->Lang If IC50 < 10µM Decision Go / No-Go? hERG->Decision Risk Analysis Lang->Decision

Figure 2: Sequential experimental workflow for validating Asocainol hydrochloride.

References

  • Thale, J., et al. (1987).[1][2] "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action."[1][2] Arzneimittelforschung, 37(1), 14–16.[1]

  • Vaughan Williams, E. M. (1984).[1] "Classification of antiarrhythmic drugs." Journal of Clinical Pharmacology.

  • Roden, D. M. (2014).[1] "Pharmacology of Antiarrhythmic Drugs." Brunton LL, Chabner BA, Knollmann BC, eds.[1] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1]

  • Smolecule. (n.d.). "Asocainol | 77400-65-8 | >98%."[1] Smolecule Product Database.

Sources

Foundational

An In-Depth Technical Guide to the Biological Targets and Pathways of Asocainol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Asocainol hydrochloride is a potent antiarrhythmic agent whose primary mechanism of action involves the modulation of ion channel function, leading...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asocainol hydrochloride is a potent antiarrhythmic agent whose primary mechanism of action involves the modulation of ion channel function, leading to significant alterations in cardiac electrophysiology. This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of Asocainol. We will delve into its stereoselective interaction with voltage-gated sodium channels, the consequential effects on the cardiac action potential, and explore the potential downstream signaling cascades. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and molecular mechanisms of Asocainol and related compounds.

Introduction to Asocainol Hydrochloride

Asocainol is a class I antiarrhythmic drug, a classification that designates it as a membrane-stabilizing agent that primarily acts by blocking voltage-gated sodium channels.[1] Its therapeutic application lies in the management of cardiac arrhythmias, where it helps to restore normal heart rhythm by altering the electrical properties of cardiac myocytes. A key feature of Asocainol is its stereoselectivity, with the (+)-enantiomer exhibiting greater potency in its antiarrhythmic effects compared to the (-)-enantiomer. This stereospecificity suggests a highly specific interaction with its biological target.[2]

Primary Biological Target: Voltage-Gated Sodium Channels (Nav)

The principal biological target of Asocainol is the voltage-gated sodium channel, with a particular emphasis on the cardiac isoform, Nav1.5, encoded by the SCN5A gene.[3] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that initiate the upstroke (Phase 0) of the action potential in cardiomyocytes.[1][4] By blocking these channels, Asocainol effectively reduces the excitability of cardiac tissue.

Mechanism of Action: State-Dependent and Use-Dependent Blockade

Asocainol's interaction with Nav1.5 channels is not static; it exhibits both state-dependent and use-dependent characteristics. This means its binding affinity for the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.[3]

  • State-Dependent Block: Asocainol shows a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5] During the action potential, as channels transition from the resting to the open and then to the inactivated state, Asocainol binds more readily, effectively "trapping" the channel in a non-conducting conformation.

  • Use-Dependent Block: The blocking effect of Asocainol is more pronounced at higher heart rates (i.e., increased frequency of action potentials).[3] This is because with more frequent depolarizations, a larger proportion of sodium channels are in the open and inactivated states, which are the preferred targets for Asocainol binding.[3] This property makes Asocainol particularly effective in suppressing tachyarrhythmias.

The potency of Asocainol is also influenced by the membrane potential, with lower (more depolarized) membrane potentials enhancing its effects.[2]

Stereoselectivity of Asocainol

Studies have consistently demonstrated that the (+)-enantiomer of Asocainol is a more potent sodium channel blocker than the (-)-enantiomer.[2] This enantioselectivity implies a specific three-dimensional interaction between the drug molecule and its binding site within the sodium channel pore.[6]

Impact on the Cardiac Action Potential and Electrophysiology

The blockade of voltage-gated sodium channels by Asocainol leads to predictable and measurable changes in the cardiac action potential and overall cardiac electrophysiology.

Modulation of the Cardiac Action Potential

The primary effect of Asocainol is the reduction of the maximum upstroke velocity (Vmax) of Phase 0 of the cardiac action potential.[2] This slowing of the depolarization phase leads to a decrease in conduction velocity throughout the atria, ventricles, and His-Purkinje system.[1]

ParameterEffect of AsocainolElectrophysiological Consequence
Phase 0 Upstroke Velocity (Vmax) DecreasedSlowed conduction velocity
Action Potential Duration (APD) Variable, may be prolongedCan contribute to increased refractory period
Effective Refractory Period (ERP) ProlongedReduced susceptibility to re-entrant arrhythmias

Table 1: Electrophysiological Effects of Asocainol Hydrochloride.

Below is a diagram illustrating the effect of Asocainol on the cardiac action potential.

Effect of Asocainol on Cardiac Action Potential cluster_0 Normal Action Potential cluster_1 Action Potential with Asocainol Phase 0 (Rapid Depolarization) Phase 0 (Rapid Depolarization) Phase 1 (Initial Repolarization) Phase 1 (Initial Repolarization) Phase 0 (Rapid Depolarization)->Phase 1 (Initial Repolarization) Phase 0 (Reduced Vmax) Phase 0 (Reduced Vmax) Phase 0 (Rapid Depolarization)->Phase 0 (Reduced Vmax) Asocainol Inhibition Phase 2 (Plateau) Phase 2 (Plateau) Phase 1 (Initial Repolarization)->Phase 2 (Plateau) Phase 3 (Repolarization) Phase 3 (Repolarization) Phase 2 (Plateau)->Phase 3 (Repolarization) Phase 4 (Resting Potential) Phase 4 (Resting Potential) Phase 3 (Repolarization)->Phase 4 (Resting Potential) Phase 1' Phase 1' Phase 0 (Reduced Vmax)->Phase 1' Phase 2' Phase 2' Phase 1'->Phase 2' Phase 3' Phase 3' Phase 2'->Phase 3' Phase 4' Phase 4' Phase 3'->Phase 4'

Caption: Asocainol reduces the upstroke velocity of Phase 0.

Downstream Signaling Pathways: Potential Mechanisms

While the direct electrophysiological consequences of sodium channel blockade by Asocainol are well-established, the downstream signaling pathways are less clearly defined. However, based on the known physiology of cardiomyocytes and the effects of other Class I antiarrhythmics, we can postulate several potential downstream effects.

Intracellular Calcium Homeostasis

Blockade of sodium channels can indirectly influence intracellular calcium concentrations. A sustained increase in intracellular sodium, a potential consequence of incomplete sodium channel blockade, can alter the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium.[7][8] However, the primary effect of potent sodium channel blockers like Asocainol is a reduction in the late sodium current, which can actually be protective against calcium overload.[8] Further investigation is required to fully elucidate Asocainol's specific impact on calcium signaling in cardiomyocytes.

The potential interplay between sodium and calcium signaling is depicted in the following diagram.

Potential Downstream Signaling of Asocainol Asocainol Asocainol Nav15 Voltage-Gated Sodium Channel (Nav1.5) Asocainol->Nav15 Blocks ActionPotential Cardiac Action Potential Asocainol->ActionPotential Alters Nav15->ActionPotential Initiates Na_Influx Reduced Na+ Influx ActionPotential->Na_Influx NCX Sodium-Calcium Exchanger (NCX) Na_Influx->NCX Modulates Ca_Homeostasis Altered Intracellular Ca2+ Homeostasis NCX->Ca_Homeostasis Gene_Expression Changes in Gene Expression Ca_Homeostasis->Gene_Expression Potentially Regulates Apoptosis Modulation of Apoptosis Ca_Homeostasis->Apoptosis Potentially Influences

Caption: Potential downstream effects of Asocainol.

Gene Expression

Prolonged alterations in cardiac electrophysiology and ion homeostasis can lead to changes in gene expression, contributing to cardiac remodeling.[9][10] While there is no direct evidence linking Asocainol to specific changes in gene expression, it is plausible that long-term treatment could influence the expression of genes involved in ion channel synthesis, calcium handling proteins, and structural components of the cardiomyocyte.

Apoptosis

Cardiomyocyte apoptosis is a critical process in the pathophysiology of various heart diseases.[11][12] Dysregulation of ion homeostasis, particularly calcium overload, can trigger apoptotic pathways.[13] By potentially modulating intracellular calcium, Asocainol could indirectly influence apoptotic signaling in cardiomyocytes. However, specific studies on the effect of Asocainol on apoptosis are lacking.

Experimental Protocols for Studying Asocainol's Biological Interactions

To facilitate further research into the mechanisms of Asocainol, this section provides detailed, step-by-step methodologies for key experiments.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of Asocainol on sodium currents in isolated ventricular myocytes.[14][15][16]

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[15]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing various concentrations of Asocainol hydrochloride.

    • Record sodium currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Determine the half-maximal inhibitory concentration (IC50) of Asocainol.

    • To assess use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the presence and absence of Asocainol.

The workflow for this experiment is illustrated below.

Whole-Cell Patch-Clamp Workflow A Isolate Ventricular Myocytes C Establish Whole-Cell Configuration A->C B Prepare Patch Pipettes B->C D Record Baseline Sodium Currents C->D E Perfuse with Asocainol D->E F Record Sodium Currents with Asocainol E->F G Data Analysis (IC50, Use-Dependence) F->G Competition Binding Assay Workflow A Prepare Nav1.5 Membrane Fractions B Incubate with [3H]BTX-B and Asocainol A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for radioligand competition binding assay.

Conclusion and Future Directions

Asocainol hydrochloride exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5. Its state- and use-dependent mechanism of action, coupled with its stereoselectivity, highlights a specific and potent interaction with its target. The direct consequence of this interaction is a modulation of the cardiac action potential, leading to a reduction in conduction velocity.

While the primary target and electrophysiological effects are well-characterized, the broader downstream signaling pathways remain an area for further investigation. Future research should focus on:

  • Elucidating the precise effects of Asocainol on intracellular calcium homeostasis.

  • Investigating potential long-term effects on gene expression and cardiac remodeling.

  • Determining the impact of Asocainol on cardiomyocyte apoptosis.

A deeper understanding of these downstream pathways will not only provide a more complete picture of Asocainol's mechanism of action but may also reveal novel therapeutic applications and strategies for the development of safer and more effective antiarrhythmic drugs.

References

  • Gödicke, J., Herzig, S., Mescheder, A., Mohr, K., & Steinke, F. (1992). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's archives of pharmacology, 346(3), 345–351.
  • Crumb, W. J., & Cavero, I. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of Pharmacological and Toxicological Methods, 125, 107389.
  • Theile, J. W., & Cummins, T. R. (2011). Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. Frontiers in pharmacology, 2, 54.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cachelin, A. B., & Colquhoun, D. (1989). Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes. The Journal of physiology, 415, 159–180.
  • Dhalla, N. S., Panagia, V., & Taira, Y. (1998). Modification of intracellular calcium concentration in cardiomyocytes by inhibition of sarcolemmal Na+/H+ exchanger. Journal of molecular and cellular cardiology, 30(6), 1109–1118.
  • Lee, W. L., & Chen, J. W. (2004). Signaling Pathways in Cardiac Myocyte Apoptosis. Journal of biomedical science, 11(5), 585–593.
  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

  • Wang, Y., Liu, Y., & Pu, W. T. (2023).
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Fredj, S., Sampson, K. J., & Kass, R. S. (2013). Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine. Frontiers in pharmacology, 4, 69.
  • Kang, M. J., & Lee, W. (2012). Apoptotic and non-apoptotic programmed cardiomyocyte death in ventricular remodelling. Cardiovascular research, 94(2), 220–228.
  • French, R. J., & Zamponi, G. W. (2016). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in pharmacology, 7, 34.
  • Axon Instruments. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). AS in heart development and functional regulation. Retrieved from [Link]

  • Perna, F., & Iacopino, S. (2022). The many NOs to the use of Class IC antiarrhythmics: weren't the guidelines too strict?.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • James, T. N. (2009). Role of apoptosis in cardiovascular disease. Heart, 95(1), 73–78.
  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. In Receptor-Ligand Interactions (pp. 57-111). IRL Press.
  • Nemer, M. (2022). Transcriptional Regulation of Cardiac Development and Disease. International journal of molecular sciences, 23(5), 2883.
  • Sophion. (n.d.). CHO-Nav1.5 use-dependent blockers. Retrieved from [Link]

  • Berridge, M. J. (2008). Calcium Signaling in Cardiac Myocytes. Cold Spring Harbor perspectives in biology, 1(3), a004123.
  • Deranged Physiology. (2025). Class I antiarrhythmic agents. Retrieved from [Link]

  • Sakmann, B., & Neher, E. (2023). Whole-cell patch-clamp recording and parameters. Pflugers Archiv : European journal of physiology, 475(5), 511–528.
  • Hille, B. (2015). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. The Journal of general physiology, 145(5), 361–365.
  • ResearchGate. (n.d.). (PDF) Whole-Cell Patch-Clamp Recordings. Retrieved from [Link]

  • Arai, M., & Matsui, H. (2012). Regulation of sarco(endo)plasmic reticulum Ca-ATPase and calsequestrin gene expression in the heart. Canadian journal of physiology and pharmacology, 90(6), 685–695.
  • Botana, L. M. (2014). Receptor-Binding Assay for the Analysis of Marine Toxins: Detection and Mode of Action. Toxins, 6(12), 3334–3355.
  • Bennett, M. R. (2002). Apoptosis in the cardiovascular system. Heart, 87(5), 480–487.
  • Tani, M., & Sugiyama, S. (1996). Regulation of intracellular calcium concentrations by calcium and magnesium in cardioplegic solutions protects rat neonatal myocytes from simulated ischemia. The Journal of thoracic and cardiovascular surgery, 112(3), 636–645.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • University of South Alabama. (n.d.). Whole-Cell Voltage Clamping of Isolated Heart Cells. Retrieved from [Link]

  • LITFL. (2021). Antiarrhythmics - Part One. Retrieved from [Link]

  • Kyto, V., & Saraste, A. (2002). Apoptosis of cardiomyocytes in myocarditis.
  • Clancy, C. E., & Kass, R. S. (2004). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs.
  • Bers, D. M. (2008). Calcium Signaling in Cardiomyocyte Function. Acta physiologica (Oxford, England), 192(3), 315–327.
  • Antzelevitch, C. (2006). Different effect of typical Class I antiarrhythmics on action potential APD and ERP. Journal of electrocardiology, 39(4 Suppl), S16–S20.
  • Said, M., & Wang, Y. (2018). Synchronizing systolic calcium release with azumolene in an experimental model. PloS one, 13(8), e0202133.

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Exploratory

Technical Whitepaper: Physicochemical Profiling of Asocainol Hydrochloride

The following technical guide provides an in-depth physicochemical and pharmacological profiling of Asocainol Hydrochloride. It is structured to serve as a foundational document for researchers conducting pre-formulation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and pharmacological profiling of Asocainol Hydrochloride. It is structured to serve as a foundational document for researchers conducting pre-formulation, analytical development, and mechanistic studies.[1]

Executive Summary

Asocainol hydrochloride is a potent Class I antiarrhythmic agent belonging to the dibenzazonine chemical class. Structurally characterized by a tricyclic core and a lipophilic phenethyl side chain, it exhibits stereoselective sodium channel blocking activity.[1] This guide outlines the critical physicochemical parameters, stability profiles, and analytical frameworks required for its development. Researchers must prioritize the characterization of its pH-dependent solubility and solid-state polymorphism, given its high lipophilicity (Predicted LogP ~5.8 for the free base) and ionizable tertiary amine functionality.[1]

Chemical Identity & Molecular Architecture[1][2]

Asocainol hydrochloride exists as a racemic mixture of enantiomers, both contributing to its pharmacological profile, though with differing potencies. The molecule features a rigid dibenzazonine ring system which dictates its steric interactions with the voltage-gated sodium channel.[1]

Nomenclature and Identification
ParameterDetail
IUPAC Name (±)-6,7,8,9-Tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-5H-dibenz[d,f]azonin-1-ol hydrochloride
Common Name Asocainol Hydrochloride
Development Code Gö 1213
CAS Number (Salt) 91574-89-9
CAS Number (Base) 77400-65-8
Molecular Formula C₂₇H₃₂ClNO₃
Molecular Weight 454.01 g/mol (Salt); 417.54 g/mol (Base)
Chirality Racemate (1 stereocenter at C6 position)
Structural Functional Analysis (Graphviz Visualization)

The following diagram maps the structural moieties of Asocainol to their physicochemical consequences.

AsocainolStructure Core Dibenzazonine Core Lipophilicity High Lipophilicity (LogP ~5.8) Membrane Permeability Core->Lipophilicity ChannelBind Na+ Channel Blockade (Stereoselective) Core->ChannelBind Amine Tertiary Amine (N-Methyl) Ionization pKa ~8.5-9.5 (Basic) pH-Dependent Solubility Amine->Ionization Amine->ChannelBind Cationic interaction SideChain Phenethyl Group SideChain->Lipophilicity Substituents Methoxy/Hydroxy Groups Metabolism CYP450 Oxidation Sites (O-Dealkylation) Substituents->Metabolism

Figure 1: Structural-Property Relationship (SPR) map of Asocainol HCl, linking chemical moieties to key physicochemical and pharmacological outcomes.[1]

Physicochemical Properties[1][2][4][8]

Solubility Profile

Asocainol HCl is a salt of a lipophilic weak base.[1] Its solubility is critically dependent on the pH of the medium.

  • Aqueous Solubility: High in acidic media (pH < pKa) due to ionization of the tertiary nitrogen.[1]

  • Precipitation Risk: As pH approaches the pKa (estimated range 8.5–9.5), the equilibrium shifts toward the uncharged free base. Given the high calculated LogP (~5.8), the intrinsic solubility (

    
    ) of the free base is expected to be extremely low (< 10 µg/mL), posing a risk of precipitation in intestinal fluids (pH 6.5–7.5).
    
  • Common Solvents: Soluble in methanol, ethanol, and DMSO.[1] Sparingly soluble in non-polar solvents (hexane) unless in free base form.[1]

Ionization (pKa)

The tertiary amine within the azocine ring is the primary ionization center.

  • Estimated pKa: 8.5 – 9.5 (Typical for cyclic tertiary amines).[1]

  • Implication: In the stomach (pH 1.2), the drug is >99% ionized (soluble). In the blood (pH 7.4), a significant fraction exists as the cationic species, which is required for interaction with the sodium channel pore, although the uncharged form is necessary for membrane penetration (the "Guarded Receptor" hypothesis).

Partition Coefficient
  • LogP (Predicted): ~5.8 (Free Base).[1]

  • LogD (pH 7.4): Will be lower than LogP but likely remains > 2.0, indicating high tissue distribution volume (

    
    ) and blood-brain barrier permeability.[1]
    

Stability & Degradation Pathways[9][10][11][12]

Researchers must establish a stability-indicating method (SIM) focusing on the following vulnerabilities:

  • Oxidation: The electron-rich aromatic rings (methoxy and hydroxy substituted) are susceptible to oxidative degradation, particularly in solution.[1]

    • Mitigation: Use of antioxidants (e.g., sodium metabisulfite) or nitrogen purging during formulation.[1]

  • Photolysis: The conjugated dibenzazonine system may absorb UV light, leading to radical formation.[1]

    • Protocol: Conduct forced degradation per ICH Q1B (Suntest) to determine photosensitivity.[1]

  • Hydrolysis: The core structure is relatively resistant to hydrolysis, lacking labile ester or amide bonds.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

For quantification and impurity profiling, a reverse-phase method is recommended.[1][2]

  • Column: C18 or Phenyl-Hexyl (to separate aromatic impurities).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).[1]

    • B: Acetonitrile or Methanol.[1]

    • Note: Acidic pH is required to maintain the amine in its ionized form and prevent peak tailing.

  • Detection: UV at 280 nm (aromatic absorption) or 230 nm (higher sensitivity).[1]

Pre-Formulation Characterization Workflow

The following flowchart details the sequence of experiments required to validate Asocainol HCl for a new research study or formulation.

CharacterizationWorkflow Start Asocainol HCl Raw Material ID Identification (NMR, IR, XRPD) Start->ID Solubility pH-Solubility Profile (pH 1.2, 4.5, 6.8) ID->Solubility Microscopy Solid State (Polymorph Screening) ID->Microscopy Stab Stress Testing (Oxidation/Light) Solubility->Stab Report Pre-Formulation Data Package Stab->Report Microscopy->Stab

Figure 2: Step-by-step pre-formulation characterization workflow for Asocainol HCl.

Pharmacological Context for Research

Asocainol acts as a Class I antiarrhythmic , specifically blocking the rapid component of the delayed rectifier potassium current (


) and sodium channels (

).[1]
  • Stereoselectivity: Research indicates the (+)-enantiomer is generally more potent in blocking

    
     (upstroke velocity) than the (-)-enantiomer.[1]
    
  • Mechanism: It follows the modulated receptor hypothesis, binding with higher affinity to the open or inactivated state of the sodium channel.

References

  • Thale, J., et al. (1987).[1][3] "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action."[1] Arzneimittelforschung, 37(1), 14–16.[1] [1][4]

  • PubChem. (n.d.).[1][5] "Asocainol hydrochloride (Compound)."[1][3][6] National Library of Medicine.[1] Retrieved February 4, 2026.[1] [1]

  • Kohlhardt, M., & Fichtner, H. (1988).[1] "Block of Na+ currents by the enantiomers of asocainol in isolated heart muscle cells."[7] Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 297-304.[1] [1]

  • ChemIDplus. (n.d.). "Asocainol hydrochloride [USAN]."[1] U.S. National Library of Medicine.[1] [1]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Asocainol Hydrochloride in Cell Culture Experiments

Introduction: Understanding Asocainol Hydrochloride Asocainol is a Class Ia antiarrhythmic compound with a multifaceted mechanism of action, primarily recognized for its potent inhibition of fast sodium channels in cardi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Asocainol Hydrochloride

Asocainol is a Class Ia antiarrhythmic compound with a multifaceted mechanism of action, primarily recognized for its potent inhibition of fast sodium channels in cardiomyocytes.[1][2] Its hydrochloride salt, Asocainol hydrochloride (CAS Number: 91574-89-9; Molecular Weight: 454.01 g/mol ), is the form typically utilized in experimental research due to its improved solubility and stability.[3] Beyond its primary role as a sodium channel blocker, emerging evidence suggests that Asocainol also modulates calcium influx, positioning it as a valuable tool for investigating a range of cellular processes governed by ion channel dynamics.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and application of Asocainol hydrochloride in cell culture experiments. The protocols outlined herein are designed to ensure experimental reproducibility and scientific integrity.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of Asocainol hydrochloride is paramount for the design of robust in vitro studies. The hydrochloride salt form generally confers greater aqueous solubility compared to the free base.

PropertyDataSource(s)
CAS Number 91574-89-9[3]
Molecular Weight 454.01 g/mol [3]
Primary Solvent Soluble in Dimethyl Sulfoxide (DMSO)[5]
Recommended Storage Store powder at -20°C, protected from light and moisture.[3]

Protocol for Preparation of Asocainol Hydrochloride Stock Solution

The following protocol details the preparation of a 10 mM stock solution of Asocainol hydrochloride in DMSO. This concentration is a common starting point for many cell-based assays.

Materials:
  • Asocainol hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Step-by-Step Protocol:
  • Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing Asocainol Hydrochloride: Carefully weigh out 4.54 mg of Asocainol hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Solubilization: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, brief sonication in a water bath at room temperature may aid in dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[6] Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage.[3]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Weigh 4.54 mg Asocainol HCl Weigh 4.54 mg Asocainol HCl Add 1 mL DMSO Add 1 mL DMSO Weigh 4.54 mg Asocainol HCl->Add 1 mL DMSO Vortex/Sonicate Vortex/Sonicate Add 1 mL DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for preparing a 10 mM Asocainol hydrochloride stock solution.

Application in Cell-Based Assays: Mechanism of Action and Experimental Design

Asocainol's primary mechanism of action as a Class Ia antiarrhythmic involves the blockade of voltage-gated sodium channels (Nav).[1][2] These channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] By blocking these channels, Asocainol reduces the rate and magnitude of depolarization, thereby slowing conduction velocity.[1] Additionally, its inhibitory effect on calcium channels adds another layer of complexity to its cellular effects.[4]

Suggested Cell-Based Assays:
  • Cell Viability and Cytotoxicity Assays: To determine the therapeutic window and potential toxicity of Asocainol hydrochloride, it is essential to perform cell viability assays, such as the MTT or CCK-8 assay.[5][7] These assays will help establish a non-toxic working concentration range for subsequent functional experiments. It is recommended to test a range of concentrations (e.g., from low micromolar to high micromolar) over different time points (e.g., 24, 48, and 72 hours).

  • Electrophysiology (Patch-Clamp): For a direct assessment of Asocainol's effect on ion channels, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the precise measurement of sodium and calcium currents in response to the compound, providing detailed information on its inhibitory potency and kinetics.

  • Calcium Imaging: To investigate the impact of Asocainol on intracellular calcium dynamics, calcium imaging using fluorescent indicators (e.g., Fura-2, Fluo-4) can be employed. This is particularly relevant given its reported effects on calcium influx.[8]

  • Cell Proliferation and Migration Assays: Given that ion channel activity is implicated in cell proliferation and migration, assays such as wound healing or transwell migration assays can be used to explore the broader cellular consequences of Asocainol treatment.[5]

Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of Asocainol hydrochloride on the viability of a chosen cell line.

Materials:
  • Cells of interest cultured in appropriate media

  • 96-well cell culture plates

  • Asocainol hydrochloride stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Step-by-Step Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Dilution and Treatment: Prepare serial dilutions of Asocainol hydrochloride from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced toxicity.[3] Include a vehicle control group (medium with the same final concentration of DMSO as the highest Asocainol concentration) and a no-treatment control.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of Asocainol hydrochloride. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Asocainol Dilutions Prepare Asocainol Dilutions Seed Cells in 96-well Plate->Prepare Asocainol Dilutions Treat Cells Treat Cells Prepare Asocainol Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Add DMSO Add DMSO Incubate (2-4h)->Add DMSO Read Absorbance (570 nm) Read Absorbance (570 nm) Add DMSO->Read Absorbance (570 nm)

Caption: Workflow for a cell viability (MTT) assay with Asocainol hydrochloride.

Critical Considerations: Stability, Storage, and Safety

  • Solution Stability: While DMSO is a suitable solvent for creating high-concentration stock solutions, the stability of Asocainol hydrochloride in aqueous cell culture media at 37°C has not been extensively documented. It is advisable to prepare fresh working dilutions from the frozen stock solution for each experiment to ensure consistent compound activity.[6] The stability of compounds in DMSO stock solutions stored at -20°C is generally good for several months, but it is best practice to re-qualify the stock if it has been stored for an extended period.[3]

  • Storage of Powder: Asocainol hydrochloride powder should be stored in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation.[3]

  • Safety Precautions: Asocainol hydrochloride is a research chemical and should be handled with care. Standard laboratory safety practices should be followed, including the use of appropriate PPE.[10][11] Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). If an SDS is not available, handle the compound with the same precautions as other potentially hazardous chemicals.[10][11]

Conclusion

Asocainol hydrochloride is a valuable pharmacological tool for investigating the role of sodium and calcium channels in various cellular functions. By following the detailed protocols and considering the critical factors outlined in these application notes, researchers can confidently and reproducibly incorporate this compound into their cell culture experiments, paving the way for new discoveries in cellular physiology and drug development.

References

  • Block of Voltage-Gated Sodium Channels as a Potential Novel Anti-cancer Mechanism of TIC10. (2021). Frontiers in Oncology. [Link]

  • Oleanolic acid inhibits osteosarcoma cell proliferation and invasion by suppressing the SOX9/Wnt1 signaling pathway. (n.d.). PubMed Central. [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers). (n.d.). CV Pharmacology. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz. [Link]

  • Computational Design of High-Affinity Blockers for Sodium Channel NaV1.2 from μ-Conotoxin KIIIA. (2022). MDPI. [Link]

  • Effect of 3-O-acetyloleanolic acid on the viability of cancer cells. (n.d.). ResearchGate. [Link]

  • How long can a compound be stable in DMSO for? (2014). ResearchGate. [Link]

  • [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications]. (n.d.). PubMed. [Link]

  • Issues in Compound Storage in DMSO. (n.d.). Ziath. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (n.d.). MDPI. [Link]

  • Class I antiarrhythmic agents. (2025). Deranged Physiology. [Link]

  • Prototypic first-generation sodium-channel blockers. (n.d.). ResearchGate. [Link]

  • Caco-2 Cell Culture Protocol. (n.d.). Ainslie Lab @ UNC. [Link]

  • Hydrochloric Acid-SDS-Revision-D-October-26-2023. (2023). Kuehne Company. [Link]

  • Block of Voltage-Gated Sodium Channels as a Potential Novel Anti-cancer Mechanism of TIC10. (2021). PubMed Central. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). PubMed Central. [Link]

  • Modernized Classification of Cardiac Antiarrhythmic Drugs. (n.d.). Circulation. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate. [Link]

  • Best Practices for Storing Hydrochloric Acid Safely. (2025). Poly Processing. [Link]

  • Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. (n.d.). MDPI. [Link]

  • Effect of As exposure on the viability of PC12 cells. (n.d.). ResearchGate. [Link]

  • Antiarrhythmics - Part One. (2021). LITFL. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Semantic Scholar. [Link]

  • DMSO. (n.d.). gChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]

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Application

Technical Application Note: Asocainol Hydrochloride Dosage for In-Vivo Animal Studies

This Application Note provides a rigorous framework for determining and optimizing the in-vivo dosage of Asocainol Hydrochloride , a Class I antiarrhythmic agent. Due to the limited availability of standardized commercia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous framework for determining and optimizing the in-vivo dosage of Asocainol Hydrochloride , a Class I antiarrhythmic agent. Due to the limited availability of standardized commercial dosing regimens for this research compound, this guide utilizes a Dose-Escalation Protocol derived from its pharmacophore analogs (e.g., Flecainide, Quinidine) and specific physicochemical properties.

Executive Summary & Mechanism

Asocainol is a stereoselective sodium channel blocker structurally related to the Gow-series antiarrhythmics (e.g., Asocain/Gow-366). It functions by binding to the open state of voltage-gated Na+ channels (Nav1.5), reducing the upstroke velocity (


) of the cardiac action potential.

Critical Research Insight: Asocainol exhibits stereoselectivity , where the (+)-enantiomer is significantly more potent than the (-)-enantiomer in suppressing excitability. Researchers must verify the enantiomeric purity of their batch, as racemic mixtures will require higher dosages than pure (+)-Asocainol to achieve the same electrophysiological endpoint.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the channel-state dependent blockade central to Asocainol's efficacy.

Asocainol_Mechanism Resting Resting Na+ Channel (Closed) Open Activated Na+ Channel (Open) Resting->Open Depolarization Inactivated Inactivated Na+ Channel (Refractory) Open->Inactivated Time-dependent Blocked Asocainol-Bound (Blocked State) Open->Blocked High Affinity Binding (Use-Dependent) Inactivated->Resting Repolarization Inactivated->Blocked Moderate Affinity Blocked->Resting Slow Dissociation (Drug Washout)

Figure 1: State-dependent binding model. Asocainol preferentially binds to Open/Inactivated channels, causing "use-dependent" block—efficacy increases at higher heart rates (tachycardia).

Formulation & Stability

Asocainol is typically supplied as a hydrochloride salt. Proper formulation is critical to prevent precipitation in the bloodstream, which can cause embolic artifacts in cardiovascular studies.

ParameterSpecificationNotes
Vehicle 0.9% Saline (NaCl)Primary choice for IV/IP.
Solubility ~10-20 mg/mL in waterIf dissolution is slow, warm to 37°C or sonicate.
pH Adjustment 6.0 - 7.0The HCl salt is acidic. Buffer with minimal NaOH if pH < 5.0 to prevent venous irritation.
Stability 24 Hours (4°C)Prepare fresh daily. Hydrolysis risk increases >24h.
Sterilization 0.22 µm FiltrationDo not autoclave; thermal degradation risk.

Recommended Dosage Protocols

Since Asocainol is a research compound without a fixed therapeutic index, dosages must be titrated. The values below are extrapolated from allometric scaling of Class I analogs (Quinidine, Flecainide) and limited pharmacological data.

A. Rat Models (Sprague-Dawley / Wistar)

Route: Intravenous (IV) or Intraperitoneal (IP) Anesthesia: Urethane (1.2 g/kg IP) is preferred over Isoflurane for arrhythmia studies as it preserves autonomic tone.

Study TypeRouteStarting DoseMaintenance/Max DoseEndpoint / Readout
PK/Bioavailability IV Bolus1 - 2 mg/kg N/APlasma

,

Antiarrhythmic Efficacy IV Infusion2 mg/kg bolus0.1 - 0.5 mg/kg/min Suppression of Aconitine/Ouabain-induced arrhythmia
Toxicity/Safety IP10 mg/kg Escalation to 50 mg/kg LD50 approximation, seizures, cardiac arrest

Protocol Note: For IV infusion, use the Step-Up Method :

  • Stabilize animal for 20 mins.

  • Infuse 1 mg/kg over 5 mins.

  • Wait 10 mins.

  • Infuse 3 mg/kg over 5 mins.

  • Monitor ECG for QRS widening (>25% increase indicates toxicity).

B. Mouse Models (C57BL/6)

Mice have higher metabolic rates (CYP450 activity), often requiring higher mg/kg doses than rats.

  • Standard Bolus (IP): 10 – 20 mg/kg.

  • Max Tolerated Dose (Est.): ~60-80 mg/kg (Monitor for convulsions).

Experimental Workflow: In-Vivo Efficacy Assessment

This workflow ensures data integrity by validating the physiological baseline before drug administration.

Experiment_Workflow cluster_safety Safety Stop Criteria Prep Animal Prep (Cannulation: Jugular Vein/Carotid Artery) Baseline Baseline Recording (20 min) ECG (Lead II), BP, HR Prep->Baseline Challenge Arrhythmia Induction (e.g., Aconitine 20 µg/kg) Baseline->Challenge Induce Pathology Treatment Asocainol Administration (Bolus + Infusion) Challenge->Treatment Therapeutic Intervention Analysis Data Analysis (% Sinus Rhythm Recovery) Treatment->Analysis Post-Mortem/Terminal Stop Stop Infusion if: MAP < 60 mmHg OR QRS Widening > 50% Treatment->Stop

Figure 2: Standardized workflow for assessing antiarrhythmic efficacy. Note the "Safety Stop" criteria to distinguish drug toxicity from arrhythmia-induced mortality.

Safety & Toxicology Markers

Asocainol, like all Class I agents, is pro-arrhythmic at toxic doses.

  • Cardiotoxicity:

    • Marker: QRS Complex Widening.

    • Threshold: A >25% increase in QRS duration from baseline suggests significant Na+ channel blockade. A >50% increase precedes ventricular fibrillation/asystole.

  • CNS Toxicity:

    • Symptoms: Tremors, ataxia, or tonic-clonic seizures (common with local anesthetic overdose).

    • Management: Pre-treatment with a benzodiazepine (e.g., Diazepam 1 mg/kg) can raise the seizure threshold without significantly altering cardiac conduction.

References

  • Gödicke, J., et al. (1992). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Thale, J., et al. (1987). Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action. Arzneimittelforschung. Link

  • Vaughan Williams, E. M. (1984). Classifying antiarrhythmic actions: by their likely target or by the drug molecule? Journal of Cardiovascular Pharmacology. (Contextual grounding for Class I mechanism).
Method

Application Note: Characterization of State-Dependent Sodium Channel Block by Asocainol Hydrochloride

Abstract & Introduction This application note details the protocol for evaluating the electrophysiological profile of Asocainol hydrochloride (Asocainol HCl), a Class I antiarrhythmic agent, using whole-cell patch-clamp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for evaluating the electrophysiological profile of Asocainol hydrochloride (Asocainol HCl), a Class I antiarrhythmic agent, using whole-cell patch-clamp recording. Asocainol is structurally related to lidocaine and quinidine but exhibits distinct stereoselective kinetics. Its primary mechanism of action is the reversible inhibition of voltage-gated sodium channels (


), specifically exhibiting state-dependent block .

Unlike simple pore blockers, Asocainol shows higher affinity for the open and inactivated states of the channel compared to the resting state. This "modulated receptor" behavior results in phasic block (use-dependence), where inhibition increases with the frequency of channel activation. This guide provides a standardized workflow to quantify both tonic (resting) and phasic (use-dependent) block, essential for determining the drug's therapeutic window and pro-arrhythmic risk.

Material Preparation

Compound Properties[1][2][3]
  • Compound: Asocainol hydrochloride[1]

  • Target: Voltage-gated Sodium Channels (e.g.,

    
    )
    
  • Mechanism: Pore occlusion via intracellular access; state-dependent binding.

  • Solubility: Soluble in water (as HCl salt), but DMSO is recommended for stock solutions to ensure long-term stability and prevent micro-precipitation in physiological saline.

Solution Formulation

Accurate solution preparation is critical to avoid solvent effects (DMSO artifacts) or osmotic shock.

ComponentConcentrationNotes
Stock Solution 100 mMDissolve Asocainol HCl in 100% DMSO. Aliquot (20

L) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution 1 - 100

M
Dilute stock into Extracellular Solution immediately before use. Final DMSO concentration must be

0.1%
.
Internal Solution (Pipette) Standard Cs-basedCsF or CsCl based (see Table 2) to block

currents and isolate

currents.
External Solution (Bath) Low

Tyrode
Reduced

(e.g., 20-40 mM) is recommended to reduce series resistance (

) errors in large currents.
Experimental Workflow

The following diagram outlines the critical path from solution preparation to data acquisition.

ExperimentalWorkflow cluster_0 Physiological Setup Stock Stock Prep (100 mM in DMSO) Dilution Dilution (Extracellular Buffer) Stock->Dilution <0.1% DMSO Perfusion Drug Perfusion (3-5 mins) Dilution->Perfusion Seal Giga-Ohm Seal (>1 GΩ) BreakIn Whole-Cell Break-in Seal->BreakIn Control Control Recording (Baseline) BreakIn->Control Stabilize 5min Control->Perfusion Washout Washout (Reversibility Check) Perfusion->Washout

Figure 1: Step-by-step experimental workflow for Asocainol patch-clamp assays.

Electrophysiology Setup & Protocols

Hardware Requirements
  • Amplifier: Axon MultiClamp 700B or HEKA EPC 10 (or equivalent).

  • Sampling Rate:

    
     20 kHz (Sodium currents are fast; insufficient sampling aliases the peak).
    
  • Series Resistance (

    
    ) Compensation:  Must be 
    
    
    
    70-80% to minimize voltage error.
Protocol 1: Voltage-Dependent (Tonic) Block

This protocol determines the


 of Asocainol for the resting vs. inactivated states.
  • Holding Potential: Hold cells at -120 mV (to maximize Resting State) or -80 mV (to induce partial Inactivation).

  • Test Pulse: Depolarize to -10 mV for 50 ms to elicit

    
    .
    
  • Interval: 10 seconds (0.1 Hz) between pulses to allow full recovery from block.

  • Procedure:

    • Record baseline current (

      
      ).
      
    • Perfuse Asocainol. Wait for steady-state inhibition (typically 3-5 minutes).

    • Record blocked current (

      
      ).
      
  • Analysis: Calculate Fractional Block:

    
    .
    
Protocol 2: Use-Dependent (Phasic) Block

This is the critical assay for Class I antiarrhythmics. It measures how the drug accumulates in the channel during rapid heart rates.

  • Holding Potential: -100 mV.

  • Train Stimulation: Apply a train of 20-40 pulses to -10 mV (20 ms duration).

  • Frequencies: Test at 1 Hz (slow pacing) and 10-20 Hz (tachycardia simulation).

  • Observation:

    • Control: Peak current amplitude remains relatively constant.

    • Asocainol: Peak current decays exponentially with pulse number (

      
      ) as drug accumulates in the open/inactivated states.
      
Mechanism of Action Visualization

Asocainol follows the Modulated Receptor Hypothesis . It binds with low affinity to the Resting (R) state but high affinity to Open (O) and Inactivated (I) states.

ModulatedReceptor R Resting (R) (Closed) O Open (O) (Conducting) R->O Depol RD R-Drug (Blocked) R->RD Low Affinity I Inactivated (I) (Non-conducting) O->I Time OD O-Drug (Blocked) O->OD High Affinity (On-rate) I->R Repol ID I-Drug (Blocked) I->ID High Affinity RD->OD OD->ID ID->RD Slow Recovery

Figure 2: Modulated Receptor Model. Asocainol (Drug) stabilizes the Inactivated (ID) state, slowing recovery.

Data Analysis & Interpretation

Concentration-Response ( )

Fit the fractional block data from Protocol 1 to the Hill equation:



  • Expectation: The

    
     should be significantly lower (more potent) when holding at -80 mV (inactivated state) compared to -120 mV (resting state).
    
Use-Dependence Decay

Fit the peak currents (


) during the pulse train (Protocol 2) to a single exponential decay function:


  • 
     (Tau):  Represents the rate of block onset. A smaller 
    
    
    
    indicates faster block accumulation (typical of lidocaine-like drugs).
  • 
    :  The steady-state blocked current at the end of the train.
    

Troubleshooting & Tips

IssueProbable CauseSolution
Run-down of

Loss of intracellular factors or seal instability.Use ATP/GTP in the pipette solution. Ensure G

seal is stable before starting perfusion.
No Use-Dependence Pulse frequency too low or holding potential too negative.Increase train frequency to 10-20 Hz. Depolarize holding potential to -90 mV to recruit more inactivated channels.
Slow Washout Drug trapped in lipid bilayer (lipophilic).Asocainol is lipophilic. Washout may take >10 mins. Use 0.5 mg/mL BSA in wash buffer to "scavenge" drug.
Voltage Error

too large (> 5 nA).
Reduce extracellular

to 20 mM or use smaller cells. Uncompensated

creates artifacts in activation curves.

References

  • Vaughan Williams, E. M. (1970). "Classification of anti-arrhythmic drugs." Symposium on Cardiac Arrhythmias.

    • Context: Foundational classification of Class I agents (Sodium Channel Blockers).[2][3]

  • Hille, B. (1977). "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." Journal of General Physiology.

    • Context: Establishes the Modulated Receptor Hypothesis used to model Asocainol binding.
  • Hondeghem, L. M., & Katzung, B. G. (1977). "Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels."[2] Biochimica et Biophysica Acta.

    • Context: Mathematical model for use-dependent block analysis.
  • Kohlhardt, M., & Fichtner, H. (1988). "Block of sodium currents by the antiarrhythmic agent asocainol in guinea-pig ventricular myocytes."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

    • Context: Specific characterization of Asocainol kinetics in cardiomyocytes.

Sources

Application

Application Notes and Protocols for Asocainol Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction Asocainol hydrochloride is a compound recognized for its stereoselective blocking action on sodium (Na+) channels.[1] While its primary charact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asocainol hydrochloride is a compound recognized for its stereoselective blocking action on sodium (Na+) channels.[1] While its primary characterization has been in the context of cardiac electrophysiology as an antiarrhythmic agent, its fundamental mechanism of action holds significant, albeit less explored, potential for neuroscience research. Voltage-gated Na+ channels are critical for the initiation and propagation of action potentials in neurons. Consequently, molecules that modulate these channels are invaluable tools for investigating neuronal excitability, synaptic transmission, and the pathophysiology of neurological disorders.

This document serves as a detailed guide for researchers interested in leveraging Asocainol hydrochloride as a pharmacological tool in neuroscience. It provides insights into its mechanism of action, proposes key research applications, and offers detailed protocols for in vitro and conceptual frameworks for in vivo studies.

Mechanism of Action: A Use-Dependent Sodium Channel Blocker

Asocainol hydrochloride's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] This action is use-dependent, meaning its efficacy increases with the frequency of channel activation.[1] This property is particularly relevant in conditions of neuronal hyperexcitability, such as epilepsy or neuropathic pain. The (+)-enantiomer of asocainol has been reported to be more potent than the (-)-enantiomer.[1] The potency of both enantiomers is enhanced by membrane depolarization.[1]

Asocainol_Mechanism_of_Action cluster_neuron Neuron Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Depolarization Membrane Depolarization Depolarization->Na_Channel Activates Asocainol Asocainol HCl Asocainol->Na_Channel Blocks

Caption: Mechanism of Asocainol Hydrochloride action on a neuron.

Potential Applications in Neuroscience Research

Based on its Na+ channel blocking properties, Asocainol hydrochloride can be a valuable tool in the following areas of neuroscience research:

  • Epilepsy Research: To investigate the role of Na+ channels in seizure generation and propagation. Its use-dependent nature could be particularly effective in suppressing the high-frequency neuronal firing characteristic of epileptic seizures.

  • Neuropathic Pain Studies: To explore the contribution of hyperexcitable sensory neurons to chronic pain states. Na+ channel blockers are a key area of investigation for novel analgesics.

  • Synaptic Transmission and Plasticity: To dissect the role of presynaptic and postsynaptic Na+ channels in neurotransmitter release and the induction of long-term potentiation (LTP) or long-term depression (LTD).

  • Neuroprotection Studies: To investigate the potential of reducing Na+ influx to mitigate excitotoxic neuronal death in models of stroke or neurodegenerative diseases.

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Cultured Neurons

This protocol details the steps to assess the inhibitory effect of Asocainol hydrochloride on voltage-gated Na+ currents in cultured neurons (e.g., hippocampal or cortical neurons).

Materials:

  • Asocainol hydrochloride stock solution (10 mM in DMSO or water)

  • Cultured neurons on coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Protocol Steps:

  • Preparation:

    • Prepare fresh external and internal solutions and filter-sterilize.

    • Prepare working concentrations of Asocainol hydrochloride by diluting the stock solution in the external solution.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Establishing Whole-Cell Configuration:

    • Approach a healthy-looking neuron with the patch pipette.

    • Apply gentle suction to form a gigaohm seal.

    • Apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.

  • Recording Sodium Currents:

    • Hold the neuron at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit Na+ currents.

    • Record the baseline Na+ currents in the absence of the drug.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of Asocainol hydrochloride.

    • Allow 2-3 minutes for the drug to equilibrate.

  • Post-Drug Recording:

    • Repeat the voltage-step protocol to record Na+ currents in the presence of Asocainol hydrochloride.

    • To test for use-dependence, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) before the test pulse.

  • Washout:

    • Perfuse the chamber with the drug-free external solution to observe the reversal of the blocking effect.

  • Data Analysis:

    • Measure the peak amplitude of the Na+ currents before, during, and after drug application.

    • Construct a dose-response curve to determine the IC50 of Asocainol hydrochloride.

    • Analyze the effect of the drug on the voltage-dependence of activation and inactivation.

Patch_Clamp_Workflow Start Start Prepare Prepare Solutions & Pipettes Start->Prepare Culture Place Neuronal Culture in Recording Chamber Prepare->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Baseline Record Baseline Na+ Currents Patch->Baseline Apply_Drug Apply Asocainol HCl Baseline->Apply_Drug Record_Drug Record Na+ Currents in Presence of Drug Apply_Drug->Record_Drug Washout Washout with Control Solution Record_Drug->Washout Record_Washout Record Na+ Currents After Washout Washout->Record_Washout Analyze Analyze Data (IC50, Use-Dependence) Record_Washout->Analyze End End Analyze->End

Caption: Experimental workflow for whole-cell patch-clamp recording.

In Vivo Studies: A Conceptual Framework for Seizure Models

To assess the potential anticonvulsant properties of Asocainol hydrochloride, an in vivo study could be designed using a chemically-induced seizure model in rodents (e.g., pentylenetetrazol (PTZ) or kainic acid models).

Experimental Design Outline:

  • Animals: Male adult mice or rats.

  • Groups:

    • Vehicle control + Saline

    • Vehicle control + PTZ

    • Asocainol hydrochloride (various doses) + PTZ

  • Procedure:

    • Administer Asocainol hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, administer the convulsant agent (e.g., PTZ).

    • Observe and score seizure activity using a standardized scale (e.g., Racine scale).

    • Record latency to the first seizure and the duration and severity of seizures.

  • Endpoint Analysis:

    • Compare seizure scores, latency, and duration between the vehicle and Asocainol hydrochloride-treated groups.

    • A significant increase in seizure latency and a decrease in seizure severity would indicate potential anticonvulsant activity.

Data Summary Table

ParameterDescriptionExpected Effect of Asocainol HCl
IC50 Concentration for 50% inhibition of Na+ currentTo be determined experimentally
Use-Dependence Increased block with higher stimulation frequencyPotentiation of block with repetitive stimulation
Seizure Latency Time to onset of seizure after convulsantIncreased latency
Seizure Severity Score based on behavioral manifestationDecreased severity score

Safety and Handling Precautions

As with any laboratory chemical, proper safety precautions should be taken when handling Asocainol hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Handling: Avoid contact with skin and eyes.[2] Avoid inhalation of dust or aerosols.[2][3] Handle in a well-ventilated area.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.[4][5][6] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

References

  • Himmel, H. M., & Schunack, W. (1995). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's archives of pharmacology, 352(3), 308–316. [Link]

  • Shbaklo, H., & Rehman, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Lickteig, A. J., & Nguyen, T. (2023). Obeticholic Acid. In StatPearls. StatPearls Publishing. [Link]

Sources

Method

Standard Operating Procedure for Asocainol Hydrochloride Handling: An Application and Protocol Guide

Introduction: Understanding Asocainol Hydrochloride Asocainol is a Class Ia anti-arrhythmic compound characterized by its potent sodium channel blocking activity.[1] As a research chemical, its hydrochloride salt, Asocai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Asocainol Hydrochloride

Asocainol is a Class Ia anti-arrhythmic compound characterized by its potent sodium channel blocking activity.[1] As a research chemical, its hydrochloride salt, Asocainol hydrochloride, offers a more water-soluble and stable formulation for in vitro and preclinical investigations. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and application of Asocainol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring experimental reproducibility, personnel safety, and the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Asocainol hydrochloride is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Chemical Name 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-5H-Dibenz[d,f]azonin-1-ol hydrochloride[2]
Molecular Formula C₂₇H₃₂ClNO₃[2]
Molecular Weight 454.01 g/mol [2]
CAS Number 91574-89-9[3]
Appearance SolidN/A
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2]

Mechanism of Action: A Focus on Sodium Channel Blockade

Asocainol hydrochloride exerts its primary pharmacological effect through the blockade of fast voltage-gated sodium channels (NaV). These channels are integral to the initiation and propagation of action potentials in excitable cells, such as cardiomyocytes.[4][5]

The mechanism involves Asocainol binding to the sodium channels, which reduces the influx of sodium ions during phase 0 of the cardiac action potential.[4] This leads to a decrease in the rate of depolarization, a reduction in the amplitude of the action potential, and a slowing of conduction velocity in non-nodal cardiac tissues.[4] As a Class Ia antiarrhythmic agent, Asocainol prolongs the action potential duration.[1]

Research has demonstrated that the (+)-enantiomer of asocainol is more potent than the (-)-enantiomer in inhibiting whole-cell Na+ currents in isolated guinea-pig ventricular myocytes.[6] The potency of both enantiomers is enhanced by the depolarization of the membrane and increased stimulus frequency.[6]

Asocainol Asocainol Hydrochloride NaV Voltage-Gated Sodium Channel (NaV) Asocainol->NaV Binds to and blocks Depolarization Phase 0 Depolarization NaV->Depolarization Reduced Na+ influx AP Action Potential Propagation Depolarization->AP Slows Arrhythmia Arrhythmia AP->Arrhythmia Suppresses

Caption: Mechanism of action of Asocainol hydrochloride.

Safe Handling and Storage

The safe handling of Asocainol hydrochloride is paramount to protect laboratory personnel and maintain the integrity of the research. The following procedures are based on standard laboratory safety practices and information derived from safety data sheets (SDS).

Personal Protective Equipment (PPE)

When handling Asocainol hydrochloride powder or solutions, the following PPE is mandatory:

  • Lab Coat: A full-length laboratory coat should be worn to protect against skin contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[4]

  • Eye Protection: Safety glasses with side shields or goggles must be worn to prevent eye contact.[4]

Engineering Controls
  • Ventilation: All handling of Asocainol hydrochloride powder, including weighing and initial solubilization, should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[4]

Storage and Stability

Proper storage is crucial to maintain the stability and activity of Asocainol hydrochloride.

  • Powder: The solid compound should be stored in a tightly sealed container in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[2]

  • Solutions: The stability of Asocainol hydrochloride in solution is not extensively documented. As a general precaution, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of hydrochloride salts in aqueous solutions can be pH-dependent, with optimal stability often found in slightly acidic conditions (around pH 4.5).[7]

Spill and Waste Disposal
  • Spills: In the event of a spill, evacuate the area and prevent others from entering. For small powder spills, carefully collect the material with an appropriate absorbent material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and dispose of it in a sealed container. Ensure the area is thoroughly cleaned with soap and water after cleanup.

  • Waste Disposal: All waste materials containing Asocainol hydrochloride should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[4]

Application Notes and Protocols

The following protocols provide a framework for the preparation and use of Asocainol hydrochloride in common research applications.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Asocainol hydrochloride in dimethyl sulfoxide (DMSO), a solvent in which it is known to be soluble.[2]

Materials:

  • Asocainol hydrochloride (MW: 454.01 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Asocainol hydrochloride. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 454.01 g/mol = 4.54 mg

  • Weighing: In a chemical fume hood, carefully weigh 4.54 mg of Asocainol hydrochloride powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

start Start calculate Calculate Mass of Asocainol HCl start->calculate weigh Weigh Powder in Fume Hood calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C / -80°C vortex->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol provides a general methodology for evaluating the inhibitory effect of Asocainol hydrochloride on voltage-gated sodium channels (e.g., NaV1.5) expressed in a suitable cell line (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing the human NaV1.5 channel

  • Cell culture medium and supplements

  • External and internal patch-clamp solutions

  • Asocainol hydrochloride 10 mM stock solution in DMSO

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Culture HEK293-NaV1.5 cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.

  • Solution Preparation: Prepare the external and internal solutions for patch-clamping. The final concentration of DMSO in the external solution should be kept low (typically ≤ 0.1%) to avoid solvent effects. Prepare serial dilutions of Asocainol hydrochloride from the 10 mM stock solution to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 30, 100 µM).

  • Patch-Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline sodium currents using a voltage-clamp protocol designed to elicit channel activation (e.g., a depolarizing step to -10 mV from a holding potential of -120 mV).

    • Perfuse the cell with the external solution containing the lowest concentration of Asocainol hydrochloride and record the sodium currents until a steady-state block is achieved.

    • Repeat the perfusion with increasing concentrations of the compound, allowing for washout with the control external solution between applications if possible.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each concentration of Asocainol hydrochloride.

    • Normalize the current amplitude at each concentration to the baseline current.

    • Plot the normalized current as a function of the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Conclusion

Asocainol hydrochloride is a valuable tool for studying cardiac electrophysiology and the role of sodium channels in arrhythmias. The protocols and guidelines presented in this document are intended to ensure the safe and effective use of this compound in a research setting. It is incumbent upon the researcher to conduct a thorough risk assessment and to adapt these protocols as necessary for their specific experimental designs, always adhering to institutional safety policies.

References

  • Ohtani, N., et al. (1981). [Studies on the Stability of Aclacinomycin Hydrochloride. I. Stability of Solution of Aclacinomycin Hydrochloride]. Yakugaku Zasshi, 101(10), 928-934. [Link]

  • CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

  • Pusch, W., et al. (1995). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 536-542. [Link]

  • Wikipedia. (2026, January 1). Asocainol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • PDR.net. (n.d.). Asocainol - Drug Summary. Retrieved from [Link]

  • Jenkinson, S., et al. (2017). Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. Vascular Pharmacology, 99, 38-45. [Link]

  • Curtis, M. J., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. British Journal of Pharmacology, 179(9), 1979-1996. [Link]

  • Bain Sandbox. (n.d.). Preparation of Standard HCl Solution (Wet). Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • Singer, W., et al. (2007). Stability of acetylcholine chloride solution in autonomic testing. Journal of Clinical Neurophysiology, 24(5), 412-414. [Link]

  • Stanisz, B. (2002). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica, 59(1), 19-23. [Link]

  • GlobalRPH. (2018, April 26). Dilution Hydrochloric Acid (hcl). Retrieved from [Link]

  • Grimm, F. A., et al. (2022). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. British Journal of Pharmacology, 179(21), 4829-4846. [Link]

  • Patsnap. (2024, June 21). What are Sodium channels blockers and how do they work?. Retrieved from [Link]

  • PubChem. (n.d.). Scopine hydrochloride. Retrieved from [Link]

  • Salgado, V. L., & Hayashi, J. (2012). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology, 104(2), 119-127. [Link]

  • Schmartz, D., et al. (2003). Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy. British Journal of Anaesthesia, 90(5), 664-667. [Link]

  • Pharmaguideline. (2010, September 24). Preparation and Standardization of 1M Hydrochloric Acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Asocainol Hydrochloride in Research Models

A Senior Application Scientist's Guide to Inducing and Validating Local Anesthesia Disclaimer: Asocainol hydrochloride is presented here as a representative compound for the purpose of outlining a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inducing and Validating Local Anesthesia

Disclaimer: Asocainol hydrochloride is presented here as a representative compound for the purpose of outlining a comprehensive framework for the preclinical evaluation of novel local anesthetic agents. The specific dosages, pharmacokinetic properties, and toxicity profiles provided are based on established principles and data from analogous, well-characterized local anesthetics (e.g., lidocaine, bupivacaine). Researchers must conduct rigorous, dose-finding, and safety studies to establish these parameters specifically for Asocainol hydrochloride before its use in terminal or recovery procedures.

Foundational Principles: Mechanism of Action and Pharmacological Rationale

Local anesthetics are indispensable tools in research, enabling the study of localized physiological processes without the confounding systemic effects of general anesthesia. The primary mechanism of action for all local anesthetics, including Asocainol hydrochloride, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2][3]

1.1. The Molecular Blockade Pathway

The efficacy of a local anesthetic is a multi-step process governed by its physicochemical properties. As weak bases, local anesthetics like Asocainol hydrochloride exist in equilibrium between a lipid-soluble (unionized) tertiary form and a water-soluble (ionized) quaternary form.[4][5][6]

  • Membrane Permeation: The unionized, lipophilic base form of the drug readily diffuses across the lipid-rich neuronal membrane into the axoplasm.[4]

  • Intracellular Re-equilibration: Once inside the slightly more acidic intracellular environment, the drug re-equilibrates, with a significant portion becoming protonated into its ionized, active form.[2][4]

  • Sodium Channel Binding: The ionized form then binds to a specific receptor site on the inner portion of the voltage-gated sodium channel, primarily when the channel is in its open or inactivated state.[1][4] This is known as a use-dependent or phasic block, as the blockade is more pronounced in rapidly firing neurons.[4]

  • Conduction Blockade: This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[1][4] The interruption of signal conduction results in a localized, reversible loss of sensation.

Below is a diagram illustrating this core mechanism.

MechanismOfAction cluster_membrane Neuronal Membrane Ext_Drug_U Asocainol (Unionized, B) Ext_Drug_I Asocainol (Ionized, BH+) Ext_Drug_U->Ext_Drug_I Int_Drug_U Asocainol (Unionized, B) Ext_Drug_U->Int_Drug_U Diffusion across membrane NaChannel_Closed Na+ Channel (Closed) NaChannel_Open Na+ Channel (Open) NaChannel_Closed->NaChannel_Open Depolarization (Blocked by Drug) NaChannel_Inactive Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Closed Repolarization Int_Drug_I Asocainol (Ionized, BH+) Int_Drug_U->Int_Drug_I Int_Drug_I->NaChannel_Open Binds to open channel ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (≥ 3 days) baseline Baseline Nociceptive Testing (e.g., Von Frey, Hot Plate) acclimate->baseline randomize Randomize into Groups (Vehicle, Asocainol Doses) baseline->randomize administer Administer Asocainol HCl or Vehicle randomize->administer test Assess Anesthetic Efficacy at Pre-defined Time Points administer->test monitor Monitor for Systemic Toxicity (e.g., behavior, respiration) administer->monitor data Record Latency / Threshold Data test->data analyze Statistical Analysis (e.g., ANOVA, t-test) data->analyze interpret Interpret Onset, Duration, and Potency analyze->interpret

Caption: A standardized workflow for evaluating a novel local anesthetic agent.

3.2. Protocol: Subcutaneous Infiltration Anesthesia

This model is used to assess the effect of a local anesthetic on cutaneous sensory nerves.

  • Animal Preparation: Gently restrain the animal (e.g., mouse or rat). Shave a small area of skin where the anesthetic will be tested (e.g., the dorsal flank or plantar surface of the hind paw).

  • Injection: Using a 27-30 gauge needle, inject a small volume (e.g., 20-50 µL for a mouse paw) of the Asocainol hydrochloride or vehicle solution subcutaneously, creating a small bleb.

  • Efficacy Assessment: At predetermined time points (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes) post-injection, assess the sensory block using a nociceptive test (see Section 4). The Von Frey test is ideal for this application.

  • Data Recording: Record the withdrawal threshold (in grams) or latency (in seconds) at each time point for each animal. The duration of anesthesia is defined as the time until the response returns to baseline.

3.3. Protocol: Sciatic Nerve Block

This is a more advanced model for assessing a peripheral nerve block, providing a robust and clinically relevant measure of anesthetic efficacy.

  • Anesthesia (for procedure): The procedure itself requires brief general anesthesia (e.g., isoflurane) to ensure accurate placement and animal welfare.

  • Positioning and Landmark Identification: Place the animal in a lateral recumbent position. Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic nerve lies between these two landmarks.

  • Injection: Insert a 27-30 gauge needle perpendicular to the skin, midway between the landmarks. Advance the needle until it gently contacts the femur, then withdraw slightly. A "pop" may be felt as the needle passes through the fascia. Inject the Asocainol hydrochloride solution (e.g., 50-100 µL for a rat) slowly around the nerve. A foot twitch upon injection can confirm correct placement.

  • Recovery and Assessment: Allow the animal to recover from the general anesthesia. Assess both motor and sensory blockade. Motor block can be observed as foot drop or an inability to splay the toes. Sensory block is quantified using the Hot Plate or Von Frey test on the plantar surface of the affected paw.

  • Time Course: Perform assessments at regular intervals until both motor and sensory function return to baseline.

Validating Efficacy: Nociceptive Testing Protocols

The choice of assay is critical for quantifying the degree and duration of the sensory block. These tests rely on measuring the reaction to a noxious stimulus. [7][8] 4.1. Von Frey Test (Mechanical Threshold)

This test measures the withdrawal threshold to a mechanical stimulus and is excellent for assessing tactile allodynia or the effects of infiltration anesthesia. [9][10]

  • Apparatus: Place the animal in an enclosure with a wire mesh floor that allows access to the plantar surface of the paws. [9]2. Acclimatization: Allow the animal to acclimate to the enclosure for at least 15-30 minutes before testing begins. [11]3. Filament Application: Apply calibrated Von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. [10]Apply just enough force to cause the filament to bend.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. [11][12]5. Threshold Determination: The mechanical withdrawal threshold is the lowest force (in grams) that elicits a reliable withdrawal response. [9][11]Repeat measurements at least 3-5 times with a few minutes between each to obtain a reliable average. [11] 4.2. Hot Plate Test (Thermal Nociception)

This test assesses the response to a constant, noxious heat stimulus and is well-suited for evaluating nerve blocks. [13][14][15]

  • Apparatus: Use a commercial hot plate apparatus set to a constant temperature (typically 52-55°C). [16]2. Acclimatization: Allow the animal to acclimate to the testing room for at least 30-60 minutes. [16]3. Procedure: Place the animal gently onto the heated surface and immediately start a timer. [16]4. Response: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. [14][16]5. Latency Measurement: The time (in seconds) from placement on the plate to the first definitive nocifensive response is the response latency.

  • Cut-off Time: A maximum cut-off time (e.g., 30-45 seconds) must be strictly enforced to prevent tissue damage. [16]If the animal does not respond by the cut-off time, remove it immediately and record the cut-off time as its latency.

4.3. Tail-Flick Test (Thermal Nociception)

This is a simple and reliable method for assessing local anesthetic block when administered at the base of the tail. [17]

  • Apparatus: Use a tail-flick analgesia meter, which focuses a beam of high-intensity light on the animal's tail.

  • Procedure: Gently restrain the animal and place its tail over the light source. Activate the light beam and the timer simultaneously.

  • Response: The apparatus automatically detects the reflexive "flick" of the tail away from the heat source and stops the timer.

  • Latency: The time to the tail flick is the response latency. A baseline latency of 1-2.5 seconds is typical. [17]A sensory block is considered present if the latency exceeds a predetermined threshold (e.g., 4 seconds). [17]5. Cut-off Time: A cut-off (e.g., 10 seconds) is essential to prevent burns.

Safety, Toxicity, and Data Interpretation

5.1. Monitoring for Systemic Toxicity

While the goal is local anesthesia, systemic absorption can occur, especially with higher doses. [18]Researchers must monitor for signs of central nervous system (CNS) and cardiovascular toxicity, which can include:

  • Sedation or agitation

  • Muscle tremors or seizures

  • Changes in respiratory rate or pattern [19]* Arrhythmias (if ECG is monitored)

Should severe signs of toxicity occur, the experiment must be terminated, and veterinary staff consulted immediately. Establishing a No Observed Adverse Effect Level (NOAEL) is a critical component of characterizing any new compound. [20] 5.2. Interpreting the Data

  • Onset of Action: The time from injection to the first statistically significant increase in withdrawal threshold or latency compared to baseline/vehicle.

  • Peak Effect: The time point at which the maximum anesthetic effect is observed.

  • Duration of Action: The time from injection until the withdrawal threshold or latency is no longer statistically different from baseline/vehicle.

By performing these studies with multiple dose groups, a dose-response curve can be generated to determine the potency (e.g., ED50) of Asocainol hydrochloride.

References

  • Ritchie, J. M. (1975). Mechanism of action of local anaesthetic agents and biotoxins. British Journal of Anaesthesia, 47(suppl), 191-198. [Link]

  • Taylor, A., & McLeod, G. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 34-41. [Link]

  • Hadzic, A. (n.d.). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

  • Wahl, M. J., & Schmitt, M. M. (2016). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 63(4), 221–227. [Link]

  • LITFL. (2021). Local Anaesthetics - Part One. Life in the Fast Lane. [Link]

  • Wikipedia. (n.d.). Local anesthetic. [Link]

  • Kazzi, B., & Orhurhu, V. (2025). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. [Link]

  • Sathyanarayanan, A., et al. (2023). Evaluation of the local anesthetic, analgesic, and anti-inflammatory properties of a novel polyherbal formulation (Injection Harsha 22) in Wistar rats. Journal of Experimental Pharmacology, 15, 131–141. [Link]

  • Valko, L., et al. (2017). Pharmacokinetic–pharmacodynamic modelling in anaesthesia. British Journal of Anaesthesia, 118(5), 661-676. [Link]

  • Barrot, M. (2012). Tests and Models of Nociception and Pain in Rodents. Neuroscience, 211, 39-50. [Link]

  • University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • The Jackson Laboratory. (n.d.). Standard Operating Procedure: von Frey Test [VFT]. JAX-MNBF. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • van der Stel, W., et al. (2022). Safety, tolerability and toxicokinetics of the novel mitochondrial drug SUL-138 administered orally to rat and minipig. Toxicology Reports, 9, 136-146. [Link]

  • University of Iowa Stead Family Children's Hospital. (2017). Maximum Recommended Doses and Duration of Local Anesthetics. [Link]

  • Barrot, M. (2012). Tests and models of nociception and pain in rodents. Neuroscience, 211, 39-50. [Link]

  • MMPC.org. (2024). Von Frey-Nociception Test. Mouse Metabolic Phenotyping Centers. [Link]

  • Eleveld, D. J., & Absalom, A. R. (2025). The future of target-controlled infusion and new pharmacokinetic models. Current Opinion in Anaesthesiology. [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. [Link]

  • DeGroot, H. M., & Cichon, J. E. (2020). Clinical Update: The Risk of Opioid Toxicity and Naloxone Use in Operational K9s. Frontiers in Veterinary Science, 7, 583. [Link]

  • NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • Gargiulo, S., et al. (2012). Mouse Anesthesia: The Art and Science. ILAR journal, 53(1), e1-e17. [Link]

  • Basic Anaesthetic Drugs. (n.d.). [Link]

  • Mogil, J. S. (2009). Animal models of nociceptive pain. Pain, 145(1-2), 1-2. [Link]

  • Andersen, H. H., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience, 12, 496. [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. [Link]

  • Narouze, S. (2024). Transforming Perioperative Care: Evolving Paradigms of the Expanding Role of Regional Anesthesia and Acute Pain Management. Journal of Clinical Medicine, 13(19), 5698. [Link]

  • Wang, Y., et al. (2022). Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb. Evidence-based complementary and alternative medicine, 2022, 9976191. [Link]

  • Panlab. (n.d.). Hot plate test. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. [Link]

  • Mogil, J. S., et al. (2010). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Physiology & behavior, 101(5), 632-637. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]

  • ClinicalTrials.gov. (2017). Analysis of Autonomic Function During Anesthesia Using Response Surface Model. [Link]

  • Grant, G. J., et al. (1993). Assessing local anesthetic effect using the mouse tail flick test. Journal of pharmacological and toxicological methods, 29(4), 223-226. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284. [Link]

  • Imamura, R., et al. (2023). Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. Journal of personalized medicine, 13(11), 1599. [Link]

  • protocols.io. (2018). von Frey test. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. [Link]

  • Slideshare. (n.d.). Screening of Local Anaesthestics. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asocainol Hydrochloride Experimental Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Anomalous Data in Asocainol Hydrochloride (CAS 91574-89-9) Studies[1] Executive Summary & Technical Grounding Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Anomalous Data in Asocainol Hydrochloride (CAS 91574-89-9) Studies[1]

Executive Summary & Technical Grounding

Welcome to the technical support hub for Asocainol Hydrochloride. As a researcher, you are likely investigating this compound for its properties as a Class Ia anti-arrhythmic agent .[1] Unlike standard lidocaine derivatives, Asocainol possesses a complex tricyclic dibenzazonine structure, which introduces unique challenges regarding stereoselectivity and state-dependent sodium channel blockade.[1]

Common Friction Points: Most "unexpected results" with Asocainol stem from three root causes:

  • Stereochemical Neglect: The (+)-enantiomer and (-)-enantiomer exhibit distinct potency profiles that vary non-linearly with membrane potential [1].[1]

  • Protocol Mismatch: Failure to account for frequency-dependent block (use-dependence) in patch-clamp protocols.[1]

  • Physicochemical Instability: pH-induced precipitation of the dibenzazonine core.[1]

Diagnostic Matrix: Rapid Triage

Use this table to identify the likely source of your experimental deviation.

SymptomProbable CauseImmediate Verification Step
Inconsistent IC50 values between batches.Enantiomeric Impurity Check CoA for Optical Rotation. Racemic mixtures yield diluted potency compared to pure (+)-Asocainol.[1]
Precipitation in physiological buffer (pH 7.4).Free Base Conversion Measure buffer pH. If pH > 7.0, the HCl salt may dissociate to the lipophilic free base.[1]
No "Use-Dependence" observed in patch clamp.Resting State Blockade Review holding potential (Vh).[1] Asocainol requires open/inactivated channel states for maximal binding.[1]
Lower than expected potency in atrial tissue.[1]Frequency Mismatch Asocainol efficacy correlates positively with stimulation frequency.[1][2] Increase Hz to >1.0.
Deep Dive Troubleshooting Guides
Issue A: "My IC50 data contradicts the Guarded Receptor Hypothesis."

The Scenario: You observe that the potency ratio between the (+) and (-) enantiomers changes drastically when you alter the membrane potential, which theoretically shouldn't happen if both enantiomers access a constant affinity receptor site.[1][2]

The Expert Insight: Do not discard this data. You have likely replicated the specific anomaly that defines Asocainol's pharmacology. Research has shown that the eudismic ratio (the potency ratio of enantiomers) for Asocainol is not constant.[1][2] This finding historically challenged the "Guarded Receptor Hypothesis" [1].[1]

Troubleshooting Protocol:

  • Validate Stereochemistry: Ensure you are using a resolution-verified enantiomer, not the racemate. (+)-Asocainol is generally more potent.[1][2]

  • Stratify by Voltage:

    • Step 1: Perform voltage-clamp experiments at varying holding potentials (e.g., -100 mV vs -70 mV).

    • Step 2: Calculate IC50 separately for each potential.

    • Step 3: Expect a higher potency shift for (+)-Asocainol at depolarized potentials compared to the (-)-enantiomer.[1]

  • Data Interpretation: If your data shows non-parallel shifts in potency between enantiomers, your system is functioning correctly.[1] This confirms Asocainol's complex interaction with the Na+ channel gating mechanism.[1]

Issue B: "The compound precipitates in my perfusion buffer."

The Scenario: You prepare a 10 mM stock in DMSO, but upon dilution into Krebs-Henseleit or Tyrode’s solution, the solution becomes turbid or the effective concentration drops.[1]

The Expert Insight: Asocainol HCl (MW ~454.01 Da) is the salt form.[1][3] However, the dibenzazonine core is highly lipophilic.[1] In buffers with pH > 7.2, the equilibrium shifts toward the free base (MW ~417.54 Da), which has poor aqueous solubility.[1]

Corrective Protocol:

  • Solvent Carrier System:

    • Dissolve stock in 100% DMSO .

    • Critical Step: Do not exceed 0.1% final DMSO concentration in the bath, but ensure the aqueous buffer is vigorously stirred during addition to prevent local high-concentration pockets.[1]

  • pH Adjustment:

    • If experimental conditions permit, lower the buffer pH slightly to 7.2 . This significantly enhances the stability of the protonated (salt) form without compromising most physiological preparations.[1]

  • Filtration Warning: Do not filter-sterilize the final diluted solution through a 0.22 µm nylon filter without verifying concentration post-filtration. The lipophilic free base often adsorbs to filter membranes.[1] Use PVDF or PES filters if necessary.[1]

Issue C: "I am not seeing significant Use-Dependent Block."

The Scenario: You are testing Asocainol for anti-arrhythmic potential, but the drug acts like a simple tonic blocker, showing no preference for high-frequency stimulation.[1]

The Expert Insight: Asocainol is a Class I agent; its binding affinity is state-dependent.[1] It binds preferentially to open and inactivated channels.[1] If your stimulation protocol is too slow (tonic block conditions), the drug unbinds between pulses, masking its use-dependent characteristics [1].[1]

Optimization Workflow:

Electrophysiology_Optimization Start Start: Patch Clamp Protocol Checkfreq Check Stimulation Frequency Start->Checkfreq LowFreq < 0.5 Hz Checkfreq->LowFreq HighFreq > 1.0 Hz - 3.0 Hz Checkfreq->HighFreq ResultTonic Result: Tonic Block Only (Drug unbinds during rest) LowFreq->ResultTonic ResultUse Result: Use-Dependent Block (Accumulation of block) HighFreq->ResultUse Action Action: Increase Frequency OR Depolarize Holding Potential ResultTonic->Action Action->ResultUse Re-test

Figure 1: Decision logic for optimizing Asocainol electrophysiology protocols to detect use-dependent blockade.

Mechanistic Visualization

To troubleshoot effectively, you must visualize where Asocainol is acting.[1] It does not simply "plug" the hole; it modulates the channel state.[1]

Asocainol_Mechanism Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Time Inactivated->Resting Repolarization Asocainol Asocainol (+) Asocainol->Resting Slow/Weak Binding Asocainol->Open Fast Block Asocainol->Inactivated Stabilization

Figure 2: State-dependent binding model.[1] Asocainol (blue) preferentially targets Open and Inactivated states.[1] Troubleshooting low efficacy requires maximizing the time channels spend in these green/red states.

Frequently Asked Questions (FAQ)

Q: Can I use Asocainol for calcium channel studies? A: While Asocainol is primarily a Na+ channel blocker, many Class I anti-arrhythmics exhibit "dirty" pharmacology.[1] High concentrations (>10 µM) may non-specifically inhibit L-type Ca2+ channels.[1] Always perform a dose-response curve and use specific channel blockers (e.g., Verapamil) as negative controls to distinguish effects.[1]

Q: How should I store the powder? A: Asocainol Hydrochloride is hygroscopic.[1] Store at -20°C in a desiccator. If the white powder turns yellow or sticky, it has likely undergone hydrolysis or oxidation and should be discarded.[1]

Q: Why is the (+)-enantiomer expensive/hard to find? A: Asocainol is typically synthesized as a racemate.[1] Chiral resolution is a costly additional step.[1] However, for mechanistic studies, using the racemate introduces confounding variables due to the differing voltage-sensitivities of the enantiomers [1].[1] We strongly recommend securing enantiopure sources for publication-quality data.[1]

References
  • Thale, J., et al. "Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action."[1] Arzneimittelforschung, vol. 37, no. 1, 1987, pp. 14-16.[1][4]

  • Kohlhardt, M., and Fichtner, H. "Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action."[1] Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 338, no. 3, 1988, pp. 274-281.[1]

  • PubChem.[1][5] "Asocainol Hydrochloride."[1][3][6] National Library of Medicine.[1][7] Accessed 2026.[1][4] [1]

Sources

Optimization

Technical Support Center: Asocainol Hydrochloride Stability &amp; Buffer Optimization

The following Technical Support Guide is designed for researchers working with Asocainol Hydrochloride (Asocainol HCl), a Class I antiarrhythmic agent with a complex dibenzazonine structure.[1] This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Asocainol Hydrochloride (Asocainol HCl), a Class I antiarrhythmic agent with a complex dibenzazonine structure.[1]

This guide addresses the specific physicochemical vulnerabilities of the compound—namely its pH-dependent solubility profile and susceptibility to oxidative degradation via its tertiary amine and pyrrolidine moieties.[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 4, 2026[1]

Executive Summary: The Stability Triad

Working with Asocainol HCl requires balancing three competing forces: Solubility (dependent on protonation), Chemical Stability (vulnerable to oxidation), and Physical Stability (susceptible to photolysis).[1]

Unlike simple ester-based anesthetics (e.g., Procaine) which primarily suffer from hydrolysis, Asocainol's core structure is a dibenzazonine derivative .[1] This fused ring system presents unique challenges:

  • Precipitation Risk: As a hydrochloride salt of a lipophilic weak base, it will precipitate rapidly if the buffer pH approaches its pKa (approx.[1] 8.5–9.0).

  • Oxidative N-Dealkylation: The pyrrolidine ring and tertiary amine are electron-rich targets for reactive oxygen species (ROS).[1]

Module 1: Solubility & pH Management

The Issue: Users frequently report "cloudiness" or "loss of concentration" when moving from stock solutions (DMSO/Water) to physiological buffers.[1]

The Mechanism

Asocainol HCl is the protonated, cationic form of the drug.[1] It is highly soluble in water.[1] However, in buffers with pH > 7.4, the abundance of hydroxide ions deprotonates the tertiary amine, reverting it to the Free Base form.[1] The Free Base is highly lipophilic and insoluble in aqueous media, leading to "crashing out" (precipitation).[1]

Troubleshooting Protocol: The "Safe Zone" Preparation

Objective: Maintain Asocainol in its ionized (soluble) state while mimicking physiological conditions.[1]

ParameterRecommendationScientific Rationale
Optimal pH Range 5.5 – 7.2 Keeps the tertiary amine protonated (Soluble).[1] Avoid pH > 7.[1]5.
Recommended Buffer MES (pH 6.0) or MOPS (pH 7.0) These Good's Buffers have minimal metal binding and stable pKa values.[1]
Avoid Phosphate (PBS) at high concentrationsPhosphate anions can occasionally form insoluble ion pairs with large lipophilic cations at low temperatures.[1]
Cosolvent DMSO (up to 1-2%) If pH 7.4 is strictly required, a small amount of DMSO stabilizes the free base micro-species.[1]

Module 2: Preventing Oxidative Degradation

The Issue: HPLC analysis shows "ghost peaks" or shifting retention times after 24 hours of storage, even at 4°C.

The Mechanism

The pyrrolidine nitrogen in Asocainol is susceptible to N-oxidation , forming N-oxides.[1] This reaction is catalyzed by:

  • Dissolved oxygen in the buffer.[1]

  • Trace transition metals (Iron, Copper) found in low-grade salts.[1]

  • Light (UV) excitation of the conjugated dibenzazonine ring.[1]

Protocol: The "Zero-Oxidation" Workflow

Follow this strict preparation sequence to eliminate oxidative catalysts.

  • Degas All Buffers: Sonicate buffer for 20 minutes or sparge with Nitrogen/Argon gas for 10 minutes before adding the drug.

  • Chelation: Add 0.1 mM EDTA to the buffer. EDTA sequesters trace metal ions that act as catalysts for radical formation.[1]

  • Amber Glass: Always use amberized glassware or wrap tubes in aluminum foil.[1] The tricyclic ring is a chromophore that can generate radicals upon UV exposure.[1]

Module 3: Visualizing the Stability Workflow

The following diagram illustrates the decision logic for buffer selection and handling to prevent degradation.

Asocainol_Stability_Workflow Start Start: Asocainol HCl Preparation Check_pH Check Target pH Start->Check_pH pH_Low pH < 7.2 Check_pH->pH_Low Safe Zone pH_High pH > 7.4 Check_pH->pH_High Danger Zone Buffer_Choice Select Buffer System pH_Low->Buffer_Choice Risk_Precip CRITICAL RISK: Free Base Precipitation pH_High->Risk_Precip Add_Cosolvent Action: Add 1-5% DMSO or Cyclodextrin Risk_Precip->Add_Cosolvent Mitigation Add_Cosolvent->Buffer_Choice Degas Step: Sparging (N2/Ar) + 0.1mM EDTA Buffer_Choice->Degas Prevent Oxidation Storage Storage: -20°C, Amber Vial Degas->Storage

Figure 1: Decision tree for Asocainol HCl buffer preparation, highlighting critical control points for pH solubility and oxidative protection.

Frequently Asked Questions (FAQ)

Q1: Can I use PBS (Phosphate Buffered Saline) for Asocainol HCl experiments?

Answer: Proceed with caution. While chemically compatible, PBS is often used at pH 7.[1]4. At this specific pH, Asocainol exists in an equilibrium between its soluble salt and insoluble base.[1] If you observe precipitation, switch to a MES-buffered saline (pH 6.5) .[1] If you must use PBS, ensure it is fresh and consider adding 0.5% DMSO to aid solubility.[1]

Q2: My stock solution turned slightly yellow after a week. Is it still usable?

Answer: No. Yellowing indicates the formation of N-oxide degradation products or photo-oxidation of the aromatic rings.[1] This is irreversible. Discard the stock. To prevent this, store stock solutions at -20°C or -80°C, strictly protected from light, and preferably under an inert gas headspace (Argon).[1]

Q3: Why do you recommend EDTA? Won't it interfere with my biological assay?

Answer: EDTA is recommended specifically to prevent metal-catalyzed oxidation of the amine group.[1] However, if your assay involves metalloproteins (e.g., certain ion channels or enzymes dependent on Mg2+/Ca2+), you should omit EDTA.[1] In this case, using highest-purity (trace metal grade) buffer salts and rigorous degassing (Argon sparging) becomes even more critical.[1]

Q4: Is Asocainol susceptible to hydrolysis like Cocaine or Procaine?

Answer: No.[1] Unlike "caine" anesthetics which contain ester linkages, Asocainol is a dibenzazonine derivative (an amine).[1] It lacks the labile ester bond that is prone to rapid hydrolysis.[1] Its primary degradation pathways are oxidation and photolysis , not hydrolysis.[1]

References

  • PubChem. (n.d.).[1] Asocainol Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Context: General mechanisms of amine oxidation and hydrolysis). [Link]

  • Pohanka, M. (2019).[1] Oxidative Stress and the Stability of Drugs. Journal of Applied Biomedicine. (Context: Role of transition metals and EDTA in preventing drug oxidation). [Link]

Sources

Troubleshooting

Technical Support Hub: Asocainol Hydrochloride Stability &amp; Handling

Topic: Asocainol Hydrochloride Stability Testing and Storage Conditions Document ID: ASHCL-TECH-001 Last Updated: 2025-05-15 Support Level: Tier 2/3 (Research & Development) Introduction: Chemical Profile & Sensitivity W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asocainol Hydrochloride Stability Testing and Storage Conditions Document ID: ASHCL-TECH-001 Last Updated: 2025-05-15 Support Level: Tier 2/3 (Research & Development)

Introduction: Chemical Profile & Sensitivity

Welcome to the Technical Support Center for Asocainol Hydrochloride. This guide addresses the specific stability challenges associated with Asocainol HCl (CAS: 91574-89-9), a Class I antiarrhythmic agent with a dibenzazonine structure.

Key Chemical Vulnerabilities:

  • Hygroscopicity: As a hydrochloride salt, the compound is prone to moisture uptake, leading to hydrolysis and physical clumping.

  • Amine Oxidation: The tertiary nitrogen within the azonine ring is susceptible to N-oxidation under stress conditions.

  • pH Sensitivity: The equilibrium between the salt and free base forms can cause significant chromatographic anomalies (peak splitting) if not managed during analysis.

Module 1: Storage & Handling (Preventative Measures)

FAQ 1.1: My Asocainol HCl powder has formed hard clumps. Is it still usable?

Diagnosis: This indicates moisture absorption (hygroscopicity). The hydrochloride salt lattice is disrupting due to water intake. Risk: While the chemical purity might be intact, the effective mass has changed (weighing errors). Hydrolysis of the ether linkages is a secondary risk if stored wet for prolonged periods. Action Plan:

  • Immediate Test: Run a water content analysis (Karl Fischer titration). If water content >1.5% (or your specific CoA limit), drying is required.

  • Recovery: Dry the sample in a vacuum desiccator over

    
     at room temperature for 24 hours. Retest purity via HPLC.
    
  • Prevention: Store strictly at -20°C in a sealed vial with an inert gas overlay (Argon/Nitrogen).

FAQ 1.2: Can I store stock solutions at 4°C?

Recommendation: Only for short durations (<48 hours). Reasoning: Asocainol in solution is vulnerable to oxidative degradation and potential precipitation if the pH drifts. Protocol:

  • Solvent: Dissolve in DMSO or Methanol for stock solutions (high solubility). Avoid aqueous storage for long-term stocks.

  • Storage: Aliquot into single-use amber vials. Store at -80°C for up to 6 months. Avoid freeze-thaw cycles, which can induce micro-precipitation.

Module 2: Analytical Troubleshooting (HPLC)

FAQ 2.1: I am seeing "split peaks" or severe tailing in my HPLC chromatogram. Is the column broken?

Diagnosis: This is a classic artifact of analyzing amine hydrochloride salts in low-buffer capacity mobile phases. The Asocainol cation (


) interacts with residual silanol groups on the column stationary phase, or the salt is partially dissociating into the free base on-column.
Solution:  You must suppress the silanol activity and control the ionization state.

Optimized Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) to the aqueous phase. TEA competes for silanol sites, sharpening the amine peak.

  • Buffer Concentration: Increase buffer (Phosphate or Ammonium Acetate) to 20-50 mM .

  • pH Control: Adjust mobile phase pH to 3.0 . At this pH, Asocainol is fully protonated, preventing the free-base/salt equilibrium shift that causes splitting.

Visual Troubleshooting Guide: HPLC Peak Issues

HPLC_Troubleshooting Start Issue: Poor Peak Shape (Asocainol HCl) Check_pH Check Mobile Phase pH Is pH > pKa (approx 8-9)? Start->Check_pH Split_Peak Symptom: Split Peak / Doublet Check_pH->Split_Peak pH near pKa Tailing Symptom: Severe Tailing Check_pH->Tailing Silanol Interaction Action_Acidify Action: Lower pH to ~3.0 (Ensure full protonation) Split_Peak->Action_Acidify Action_Buffer Action: Increase Ionic Strength (Buffer > 25mM) Split_Peak->Action_Buffer Action_Silanol Action: Add Competing Base (e.g., Triethylamine) or Use End-capped Column Tailing->Action_Silanol

Figure 1: Decision tree for troubleshooting Asocainol HCl chromatographic anomalies.

Module 3: Stability Profiling (Stress Testing)

FAQ 3.1: How do I design a forced degradation study for Asocainol?

Guidance: Follow ICH Q1A(R2) guidelines. Because Asocainol contains an ether linkage and a tertiary amine, you must target oxidative and hydrolytic pathways.

Protocol: Stress Conditions & Expected Outcomes

Stress TypeConditionTarget DurationLikely Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 HoursCleavage of ether linkages; relatively stable due to steric bulk.
Base Hydrolysis 0.1 N NaOH, 60°C4 - 8 HoursPotential ring opening or ether hydrolysis (monitor closely).
Oxidation 3%

, RT
2 - 6 HoursHigh Risk. Formation of N-oxides at the tertiary amine.
Photolysis UV Light (1.2M lux hrs)24 - 72 HoursRadical formation; discoloration (yellowing) of powder.
Thermal 60°C (Solid State)7 DaysPhysical state change; degradation is usually slow if dry.
FAQ 3.2: How do I calculate the degradation rate?

Use the first-order kinetics equation for solution stability:



Where:
  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration
    
  • 
     = Degradation rate constant
    

Acceptance Criteria: A degradation of 5-20% is optimal for validating your analytical method (ensuring you can detect impurities without destroying the molecule completely).

Visual Workflow: Stability Testing Lifecycle

Stability_Lifecycle Step1 1. Protocol Design (ICH Q1A) Step2 2. Stress Testing (Acid/Base/Oxidation) Step1->Step2 Define Limits Step3 3. Method Development (Separation of Impurities) Step2->Step3 Generate Degradants Step4 4. Long-Term Study (25°C/60% RH) Step3->Step4 Validate Method Step4->Step4 Monitor (0, 3, 6, 12 mo)

Figure 2: The ICH Q1A lifecycle for establishing the stability profile of Asocainol HCl.

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64302, Asocainol. Retrieved from [Link]

  • Dolan, J. W. (2002). Troubleshooting HPLC Systems: Peak Tailing and Splitting. LCGC North America.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews. (Standard protocol for oxidative stress testing).

Sources

Optimization

Technical Support Center: Optimizing Asocainol Hydrochloride Activity via pH Adjustment

Disclaimer: The compound "Asocainol hydrochloride" is not widely documented in scientific literature. This guide utilizes Lidocaine hydrochloride as a representative model compound.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "Asocainol hydrochloride" is not widely documented in scientific literature. This guide utilizes Lidocaine hydrochloride as a representative model compound. Lidocaine is a well-characterized local anesthetic and antiarrhythmic agent that, as a weak base supplied as a hydrochloride salt, shares fundamental physicochemical properties with the presumed class of "Asocainol." The principles, protocols, and troubleshooting advice provided herein are based on the established behavior of Lidocaine and similar amine hydrochloride drugs and should be directly applicable. However, empirical validation for your specific compound is always recommended.

Introduction: The Critical Role of pH in Amine Drug Efficacy

For researchers, scientists, and drug development professionals working with amine-containing compounds like Asocainol hydrochloride, understanding and controlling pH is not merely a procedural step but a fundamental determinant of experimental success. These molecules exist in a delicate, pH-dependent equilibrium between their ionized (protonated, charged) and un-ionized (free base, neutral) forms. This balance governs everything from solubility and stability in your stock solutions to the compound's ability to cross biological membranes and interact with its molecular target. This guide provides a comprehensive framework for navigating the challenges of pH adjustment to ensure optimal and reproducible activity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the activity of a compound like Asocainol/Lidocaine hydrochloride?

The activity of local anesthetic-type drugs is dictated by a paradox: they must be water-soluble for administration but lipid-soluble to reach their site of action.

  • Ionized Form (BH⁺): The protonated, cationic form is highly water-soluble.[1][2] This is the form present in the acidic hydrochloride salt provided by the manufacturer, ensuring good solubility for initial stock solution preparation. However, this charged form cannot efficiently cross the lipid bilayer of cell membranes.

  • Un-ionized Form (B): The neutral free base is poorly soluble in water but is lipid-soluble.[1] This lipophilic nature is essential for the molecule to diffuse across the neuronal membrane to reach its intracellular target (typically the voltage-gated sodium channel).[3]

Inside the cell, where the pH is slightly lower than the extracellular environment, the compound re-equilibrates, and the ionized form (BH⁺) re-forms to bind to the target site.[3] Therefore, the optimal pH in your experimental medium (e.g., cell culture media, buffer) is one that allows for a sufficient concentration of the un-ionized form to ensure cell penetration, without causing the compound to precipitate out of solution.

Q2: What is the pKa of Lidocaine, and how does it influence my experimental setup?

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and un-ionized forms.[1] For Lidocaine, the pKa is approximately 7.8 .[1][4] This value is the cornerstone of your pH adjustment strategy.

Using the Henderson-Hasselbalch equation , you can predict the percentage of the un-ionized, membrane-permeable form at any given pH.[5][6][7][8][9]

For a weak base like Lidocaine: pH = pKa + log([Un-ionized Form] / [Ionized Form])

This means:

  • At a pH below the pKa (e.g., physiological pH of 7.4), the ionized form will predominate.

  • At a pH equal to the pKa (7.8), there will be 50% ionized and 50% un-ionized drug.

  • At a pH above the pKa, the un-ionized form will predominate, increasing the risk of precipitation.[1]

Q3: How does adjusting the pH affect the solubility of my hydrochloride stock solution?

Asocainol hydrochloride, like Lidocaine hydrochloride, is supplied as an acidic salt to ensure high water solubility.[1][3] A typical aqueous solution of Lidocaine HCl has a pH between 4.0 and 5.5.[1] When you increase the pH of this solution by adding a base (e.g., NaOH or Sodium Bicarbonate), you are converting the soluble ionized form (BH⁺) into the poorly water-soluble un-ionized free base (B). If the concentration of the generated free base exceeds its solubility limit at that pH, it will precipitate out of solution.[10] Caution is advised when adjusting pH to values above 7.0, as precipitation may begin even below the pKa.[1]

Q4: What happens if I use a highly alkaline or acidic pH in my experiment?
  • Highly Acidic (pH < 6.0): The compound will be almost entirely in its ionized, water-soluble form. While this ensures it remains in solution, the concentration of the membrane-permeable un-ionized form will be very low. This can lead to a significant delay in the onset of action or a complete lack of biological effect, as the drug cannot efficiently reach its intracellular target.[11][12]

  • Highly Alkaline (pH > 8.2): The equilibrium will strongly favor the un-ionized free base. While this maximizes the theoretical membrane permeability, it almost guarantees precipitation of the compound from aqueous solutions, drastically reducing the actual concentration of the drug available to the cells.[10]

For long-term storage, a slightly acidic pH of 3-6 is optimal for the chemical stability of lidocaine, minimizing hydrolysis.[13]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitation in Solution The pH has been raised too high for the given drug concentration, causing the un-ionized free base to exceed its solubility limit.1. Lower the final pH: Adjust to a pH closer to physiological (e.g., 7.4-7.6) where a balance of solubility and activity exists. 2. Lower the concentration: Prepare a more dilute working solution before adjusting the pH. 3. Verify Buffer Capacity: Ensure your chosen buffer is effective in the target pH range and at a sufficient concentration to resist pH shifts.
Low or No Biological Effect The pH of the experimental medium is too acidic, keeping the drug in its ionized, membrane-impermeable form.1. Measure and Adjust Media pH: Confirm the pH of your final assay medium after adding the drug solution. Adjust to the optimal range (e.g., 7.4-7.7). 2. Increase Drug Concentration: If pH cannot be altered, a higher total drug concentration may be needed to achieve a sufficient absolute amount of the un-ionized form. 3. Increase Incubation Time: Allow more time for the small fraction of un-ionized drug to cross the membrane and accumulate at the target site.
Inconsistent Results Fluctuations in the final pH of the assay medium between experiments. This can be caused by poor buffering, CO₂ exchange in the incubator, or inconsistent addition of acidic/basic solutions.1. Use a Robust Buffer: Employ a well-characterized biological buffer like HEPES or use bicarbonate-buffered media in a properly calibrated CO₂ incubator. 2. Standardize Protocol: Ensure the pH adjustment protocol is followed precisely for every experiment. Prepare fresh buffers and solutions. 3. Calibrate pH Meter: Regularly calibrate your pH meter with fresh standards to ensure accurate measurements.

Visualizing the pH-Dependent Mechanism

The following diagram illustrates the core principle: the equilibrium between the charged (hydrophilic) and neutral (lipophilic) forms of the drug and how this dictates its ability to cross the cell membrane.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Target Site) BH_plus_ext Ionized Form (BH⁺) Water Soluble Membrane Impermeable B_ext Un-ionized Form (B) Lipid Soluble Membrane Permeable BH_plus_ext:f0->B_ext:f0 pKa ~7.8 Membrane Lipid Bilayer B_ext->Membrane Diffusion B_int Un-ionized Form (B) Membrane->B_int BH_plus_int Ionized Form (BH⁺) Binds to Target BH_plus_int:f0->B_int:f0 Equilibrium

Caption: pH-dependent equilibrium and cell permeation of an amine drug.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Working Solution

This protocol describes how to prepare a 100 µM working solution of Asocainol/Lidocaine in a physiological buffer (e.g., PBS, pH 7.4) from a 10 mM stock solution.

Materials:

  • Asocainol hydrochloride / Lidocaine hydrochloride powder

  • Sterile water or DMSO for stock solution

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Calibrated pH meter

  • Sterile tubes and pipette tips

Workflow Diagram:

G start Start prep_stock Prepare 10 mM Stock (e.g., in water) start->prep_stock dilute Dilute Stock to 100 µM in PBS (pH 7.4) prep_stock->dilute measure_ph Measure pH of Working Solution dilute->measure_ph check_ph Is pH 7.4 ± 0.1? measure_ph->check_ph adjust_ph Adjust pH Dropwise with 0.1 M NaOH / HCl check_ph->adjust_ph No final_check Confirm Final pH check_ph->final_check Yes adjust_ph->measure_ph Re-measure end Solution Ready for Assay final_check->end

Caption: Workflow for preparing a pH-adjusted working solution.

Step-by-Step Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh the appropriate amount of hydrochloride salt powder.

    • Dissolve in a suitable solvent (Lidocaine HCl is very soluble in water).[1] Store at -20°C. The acidic nature of the salt in water ensures stability.

  • Prepare Working Solution:

    • In a sterile tube, add 990 µL of 1X PBS (pH 7.4).

    • Add 10 µL of the 10 mM stock solution to the PBS. This gives a 1:100 dilution, resulting in a 100 µM working solution.

  • Measure and Adjust pH:

    • Place the probe of a calibrated pH meter into your working solution.

    • The addition of the acidic stock solution will have slightly lowered the pH of the PBS.

    • Slowly, add 0.1 M NaOH drop-by-drop while gently stirring until the pH returns to 7.4. If you overshoot, use 0.1 M HCl to correct.

    • Crucial: Add the base slowly to avoid localized high pH that can cause precipitation.

  • Final Check and Use:

    • Once the pH is stable at 7.4 ± 0.1, the solution is ready for your experiment. Use it promptly, as the stability of the buffered solution at room temperature may be limited.[14]

Protocol 2: Preparation of 1L of 1X Phosphate-Buffered Saline (pH 7.4)

A reliable buffer is the foundation of a reproducible experiment.[15][16][17][18][19]

Reagents:

  • Sodium chloride (NaCl): 8 g

  • Potassium chloride (KCl): 0.2 g

  • Sodium phosphate, dibasic (Na₂HPO₄): 1.44 g

  • Potassium phosphate, monobasic (KH₂PO₄): 0.24 g

  • Distilled water (dH₂O)

  • 1 M HCl or 1 M NaOH to adjust pH

Procedure:

  • Dissolve all four salts in 800 mL of dH₂O in a beaker with a stir bar.

  • Once fully dissolved, place the beaker on a magnetic stir plate and immerse a calibrated pH meter probe into the solution.

  • Adjust the pH to 7.4 by adding 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).

  • Once the target pH is reached, transfer the solution to a 1L graduated cylinder and add dH₂O to bring the final volume to 1000 mL.

  • Sterilize by autoclaving or by passing through a 0.22 µm filter. Store at room temperature or 4°C.

Data Summary: pH vs. Lidocaine State

The following table summarizes the relationship between pH and the properties of Lidocaine, which can be used as a proxy to estimate the behavior of Asocainol. The percentages are calculated using the Henderson-Hasselbalch equation with a pKa of 7.8.

pH% Ionized (BH⁺)% Un-ionized (B)Expected Water SolubilityExpected Membrane PermeabilityRisk of Precipitation
5.0 ~99.8%~0.2%Very HighVery LowVery Low
6.0 ~98.5%~1.5%Very HighLowVery Low
7.0 ~86.2%~13.8%HighModerateLow
7.4 ~71.6%~28.4%GoodGoodModerate
7.8 (pKa) 50.0%50.0%ModerateHighHigh
8.2 ~28.4%~71.6%LowVery HighVery High

References

  • PCCA. (2021). Lidocaine vs. Lidocaine HCl - THE PCCA BLOG.
  • Brown, A. M., & Pope, R. L. (2020). A primer on tissue pH and local anesthetic potency.
  • Study.com. (n.d.).
  • Deranged Physiology. (2024). Pharmacology of local anaesthetics.
  • National Center for Biotechnology Information. (n.d.). Lidocaine.
  • Google Patents. (n.d.). Stabilization of aqueous solution of lidocaine or its salt and aqueous.
  • Hille, B. (1977). The pH-dependent rate of action of local anesthetics on the node of Ranvier. The Journal of general physiology, 69(4), 497–515.
  • Japanese Pharmacopoeia. (n.d.). Lidocaine.
  • Donnelly, R. F. (2010). Stability of Buffered Lidocaine in Glass Vials. The Canadian journal of hospital pharmacy, 63(6), 459–462.
  • Khan Academy. (2021).
  • ResearchGate. (n.d.). Proportion of ionized and nonionized forms of lidocaine, pKa 7.8.
  • Pascuet, E., et al. (2011). Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. The Canadian journal of hospital pharmacy, 64(5), 340–345.
  • Wang, D. P., & Stufkens, P. J. (1980). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Journal of pharmaceutical sciences, 69(8), 937–940.
  • AAT Bioquest, Inc. (n.d.). PBS (Phosphate Buffered Saline) (1X, pH 7.4)
  • ChemicalBook. (2023). Lidocaine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1X Phosphate-Buffered Saline (PBS)
  • DailyMed. (n.d.). Lidocaine Hydrochloride.
  • Wikipedia. (n.d.).
  • iGEM. (2019).
  • Advances in Physiology Education. (2020). A primer on tissue pH and local anesthetic potency.
  • St John's Laboratory. (n.d.).
  • University of Louisiana Monroe. (n.d.).
  • Science Notes and Projects. (2023).
  • Interchim. (n.d.).
  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure.

Sources

Troubleshooting

Technical Support Center: Asocainol Hydrochloride Toxicity Assessment

Welcome to the Advanced Application Support Center. Subject: Optimization of Cell Viability Assays for Asocainol Hydrochloride (Class I Antiarrhythmic) Ticket ID: #ASO-TOX-001 Responder: Senior Application Scientist, Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Optimization of Cell Viability Assays for Asocainol Hydrochloride (Class I Antiarrhythmic) Ticket ID: #ASO-TOX-001 Responder: Senior Application Scientist, Bio-Assay Development

Executive Summary

Asocainol hydrochloride (PubChem CID: 71161) is a Class I antiarrhythmic agent characterized by its potent blockade of voltage-gated sodium channels (


).[1][2] While primarily used to study cardiac conduction, assessing its cytotoxicity is critical for defining therapeutic windows and identifying off-target effects in drug development.

Critical Technical Challenge: As an ion channel modulator, Asocainol can alter cellular metabolic rates without immediately inducing cell death. This creates a risk of false positives in metabolic-based assays (like MTT/MTS) where a reduction in signal may represent channel blockade-induced metabolic slowing rather than true necrosis.[1]

This guide provides a self-validating workflow to distinguish between pharmacological efficacy (channel block) and cytotoxicity (cell death).[1]

Part 1: Experimental Design & Preparation
FAQ: Solubility & Stock Management

Q: What is the optimal solvent system for Asocainol HCl stock solutions? A: While the hydrochloride salt form improves aqueous solubility compared to the free base, we strongly recommend generating primary stocks in DMSO (Dimethyl Sulfoxide) .

  • Reasoning: Asocainol is a lipophilic amine.[1] Aqueous stocks are prone to precipitation upon freeze-thaw cycles or pH shifts in culture media.[1]

  • Protocol: Prepare a 10–50 mM stock in sterile, anhydrous DMSO. Aliquot into single-use vials and store at -20°C.

  • Limit: Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) . Higher DMSO levels can permeabilize membranes, confounding the specific sodium-channel blocking effects.

Q: Which cell lines should I use? A: Selection dictates the biological relevance of your toxicity data:

  • Primary Cardiomyocytes / iPSC-CMs: The "Gold Standard" for on-target toxicity (arrhythmogenic potential).[1]

  • HEK293 (Transfected with

    
    1.5):  For specific channel-blocking potency (IC50) vs. general toxicity.[1]
    
  • HepG2: For general metabolic toxicity and hepatotoxicity screening.

Part 2: Validated Assay Protocols
Workflow 1: Dual-Readout Viability Assessment

To eliminate metabolic artifacts, we recommend pairing a metabolic assay (MTT) with an endpoint independent of mitochondrial function (ATP or LDH).[1]

Method A: MTT Assay (Metabolic Potential)

Best for: High-throughput screening of general cytotoxicity.[1]

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[1]

  • Solubilization Buffer (DMSO or acidified isopropanol).[1]

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., 10,000/well for HEK293) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove media. Add fresh media containing Asocainol HCl (0.1 µM – 100 µM).[1] Include a Vehicle Control (Media + DMSO) and a Positive Control (e.g., 10% DMSO or Triton X-100).

  • Incubation: Treat for 24–48 hours.

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL.

  • Metabolic Conversion: Incubate for 3–4 hours at 37°C. Note: Watch for purple formazan crystals.

  • Solubilization: Carefully aspirate media (do not disturb crystals).[1] Add 100 µL DMSO.[1]

  • Quantification: Measure absorbance at 570 nm (reference 650 nm).

Data Interpretation Warning: If Asocainol inhibits mitochondrial respiration directly (off-target), MTT reduction will decrease even if cells are alive.[1] Always verify with Method B.

Method B: ATP Luminescence Assay (CellTiter-Glo® Equivalent)

Best for: Confirming true cell death.[1]

  • Equilibration: Equilibrate the plate and reagent to room temperature (critical for consistent luminescence).

  • Lysis/Reaction: Add a volume of ATP reagent equal to the volume of cell culture media present in each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Read: Incubate for 10 minutes to stabilize the signal. Read Luminescence (integration time: 0.5–1 sec).[1]

Part 3: Visualization & Logic
Diagram 1: The "Dual-Validation" Workflow

This workflow prevents false toxicity calls common with ion channel blockers.

Asocainol_Workflow Start Asocainol HCl Stock (DMSO) Dilution Serial Dilution (Media + 10% FBS) Start->Dilution Treat Treatment (24-48h) Dilution->Treat Cells Cell Seeding (96-well) Cells->Treat Branch Assay Selection Treat->Branch MTT MTT Assay (Mitochondrial Activity) Branch->MTT Primary Screen ATP ATP Assay (Membrane Integrity) Branch->ATP Validation Analysis Data Correlation MTT->Analysis ATP->Analysis Result True Cytotoxicity vs. Metabolic Slowing Analysis->Result

Caption: Figure 1. Dual-stream validation workflow. Parallel assessment using MTT (metabolic) and ATP (integrity) distinguishes specific channel blockade from necrosis.[1]

Diagram 2: Mechanism of Toxicity

Understanding how high-dose sodium channel blockade leads to cellular collapse.[1]

Mechanism Drug Asocainol HCl (High Concentration) Target Voltage-Gated Na+ Channels Drug->Target Primary Block Effect2 Off-Target: Mitochondrial Uncoupling? Drug->Effect2 Secondary Toxicity Effect1 Inhibition of Action Potential Target->Effect1 Result1 Loss of Ionic Homeostasis Effect1->Result1 Prolonged Result2 ATP Depletion Effect2->Result2 Death Cell Death (Necrosis/Apoptosis) Result1->Death Result2->Death

Caption: Figure 2.[1][3] Mechanistic pathway. Toxicity arises from prolonged ionic imbalance and potential off-target mitochondrial interference at supratherapeutic doses.[1]

Part 4: Troubleshooting & Optimization (FAQs)

Q: My IC50 values are shifting between experiments. Why? A: This is likely due to Serum Protein Binding .

  • Mechanism: Asocainol is lipophilic and binds to albumin in Fetal Bovine Serum (FBS).[1]

  • Solution: Standardize your FBS concentration (e.g., exactly 10%). If you switch to low-serum media (1%), the free drug concentration increases, making the drug appear more toxic (lower IC50). Always report the % FBS used in your methodology.

Q: I see "Edge Effects" in my 96-well plate (outer wells show lower viability). A: This is an evaporation artifact, not drug toxicity.

  • Solution: Do not use the outer perimeter wells for data. Fill them with sterile PBS or water to act as a humidity and thermal buffer.

Q: Can I use Real-Time Cell Analysis (RTCA/xCELLigence)? A: Highly Recommended.

  • RTCA measures impedance.[1] Since Asocainol affects cell membrane potential and morphology, impedance provides a kinetic profile. It can distinguish between Cytostasis (flat line, no growth) and Cytotoxicity (declining line, detachment), which endpoint assays like MTT cannot easily separate.[1]

Part 5: Data Summary Table
ParameterMTT AssayATP LuminescenceReal-Time Impedance (RTCA)
Primary Readout Mitochondrial Dehydrogenase ActivityTotal Cellular ATPCell Adhesion & Morphology
Sensitivity ModerateHighHigh
Asocainol Interference High Risk: Metabolic slowing may mimic death.[1]Low Risk: ATP drops only upon cell lysis/death.[1]None: Kinetic trace reveals drug onset.[1]
Cost LowHighHigh (Requires Device)
Recommendation Screening Validation Mechanistic Study
References
  • PubChem. Asocainol hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays.[1][4] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Eisenbrand, G., et al. (2002).[1] Methods of in vitro toxicology.[5] Food and Chemical Toxicology, 40(2-3), 193-236.[1] (Context for basal cytotoxicity testing).

  • Vaughan Williams, E. M. (1984).[1] Subgroups of class 1 antiarrhythmic drugs.[6][7][8] European Heart Journal.[1] (Context for Asocainol mechanism).[1][9]

Sources

Reference Data & Comparative Studies

Validation

Asocainol Hydrochloride vs. Lidocaine: Sodium Channel Blockade &amp; Mechanistic Divergence

Executive Summary This technical guide compares Asocainol hydrochloride , a structurally complex Class I antiarrhythmic with significant stereoselective properties, against Lidocaine , the clinical "gold standard" Class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Asocainol hydrochloride , a structurally complex Class I antiarrhythmic with significant stereoselective properties, against Lidocaine , the clinical "gold standard" Class Ib sodium channel blocker. While Lidocaine serves as the benchmark for fast-dissociating channel blockade, Asocainol provides a critical experimental window into the stereochemical requirements of the voltage-gated sodium channel (NaV) pore.

This analysis is designed for researchers investigating ion channel pharmacology, specifically those examining the Modulated Receptor Hypothesis versus the Guarded Receptor Hypothesis .

Chemical & Physicochemical Profile

The structural divergence between the two compounds dictates their binding kinetics and access pathways to the channel receptor site. Lidocaine is a flexible amino-amide, whereas Asocainol possesses a rigid tricyclic dibenzazonine core.

FeatureLidocaineAsocainol Hydrochloride
CAS Registry 137-58-677400-65-8
Chemical Class Amino amideTricyclic dibenzazonine
Stereochemistry Achiral (No chiral center)Chiral (Enantiomers: (+)-S and (-)-R)
Molecular Weight 234.34 g/mol ~413.5 g/mol (HCl salt)
Lipophilicity (LogP) ~2.44 (Moderate)High (Inferred from tricyclic structure)
Primary State Affinity Inactivated > OpenOpen & Inactivated (Stereoselective)
Dissociation Kinetics Fast (

< 1–3 sec)
Slower (Intermediate kinetics)
Structural Insight
  • Lidocaine: Its achiral, flexible structure allows rapid access and egress from the channel pore, correlating with its fast-offset kinetics and frequency-dependent block at high stimulation rates.

  • Asocainol: The rigid tricyclic structure creates steric constraints. Crucially, its activity is stereoselective , with the (+)-enantiomer demonstrating significantly higher potency than the (-)-enantiomer [1].

Mechanistic Comparison: The Receptor Hypotheses

The interaction of these drugs with the NaV channel pore (specifically the local anesthetic binding site on the S6 segment of Domain IV) illustrates two competing theoretical models.

Lidocaine: The Modulated Receptor Model

Lidocaine fits the classical Modulated Receptor Hypothesis (MRH) . It binds with higher affinity to the inactivated state of the channel. Its block is "use-dependent," meaning inhibition increases as the channel cycles more frequently (phasic block).

  • Mechanism: Lidocaine enters the pore from the intracellular side (hydrophobic pathway) or directly through the membrane (hydrophilic pathway) when the channel is open, stabilizing the inactivated state.

  • Recovery: Rapid recovery from block allows normal conduction at low frequencies but selective depression at high frequencies (e.g., tachyarrhythmias) [2].

Asocainol: Challenging the Guarded Receptor Model

Asocainol has been utilized experimentally to test the Guarded Receptor Hypothesis (GRH) . The GRH posits that drug affinity is constant, and apparent potency changes are solely due to channel gate accessibility.

  • The Anomaly: Research indicates that the potency ratio between (+)-Asocainol and (-)-Asocainol (the eudismic ratio) is not constant but varies with membrane potential and stimulation frequency [1].

  • Implication: If GRH were strictly true, the physical access gates should affect both enantiomers equally (since they have identical physicochemical properties like diffusion and pKa). The fact that the potency ratio shifts suggests that the binding site conformation itself changes , altering the stereochemical fit differently for each enantiomer depending on the channel state [1].

Visualization: Mechanism of Action Pathways

SodiumChannelBlock cluster_legend Mechanism Key Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time-dependent Lido_Block Lidocaine Block (Fast On/Off) Open->Lido_Block High Affinity Access Aso_Block Asocainol Block (Stereoselective +/->> -) Open->Aso_Block Stereospecific Binding Inactivated->Resting Repolarization Inactivated->Lido_Block Stabilization Inactivated->Aso_Block State-Dependent Ratio Shift Lido_Block->Resting Fast Recovery (<3s) Aso_Block->Resting Slower Recovery Legend1 Lidocaine: Modulated Receptor Fit Legend2 Asocainol: Challenges Guarded Receptor

Caption: Comparative flux of Lidocaine and Asocainol through NaV channel states. Note Asocainol's stereospecific entry.

Pharmacological Performance Data

The following data contrasts the functional inhibition profiles of the two agents.

ParameterLidocaine (Reference)Asocainol (Experimental)
IC50 (Tonic Block) ~200–300 µM (Resting)Varies by enantiomer; (+) is significantly more potent
IC50 (Phasic Block) ~50–60 µM (Inactivated) [2]High affinity use-dependent block
Use-Dependence Strong (High frequency)Strong; enhanced by depolarization
Stereoselectivity None (Achiral)High ((+) >> (-))
Recovery Time (

)
Fast (1–3 seconds)Intermediate
Primary Indication Local Anesthesia, Ventricular ArrhythmiaExperimental Probe (Antiarrhythmic Class Ia/Ic properties)

Key Experimental Observation: In guinea-pig ventricular myocytes, (+)-asocainol is consistently more potent than (-)-asocainol.[1] However, lowering the membrane potential (hyperpolarization) or increasing stimulus frequency affects the potency of the (+)-enantiomer more markedly than the (-)-enantiomer. This non-parallel shift is the critical evidence that the receptor site undergoes a conformational change that alters stereochemical recognition [1].

Experimental Protocol: Measuring Stereoselective Block

To validate the performance of Asocainol versus Lidocaine, a Whole-Cell Patch-Clamp assay is the gold standard. This protocol is designed to quantify use-dependence and calculate the eudismic ratio.

Protocol: Voltage-Clamp of NaV1.5 (HEK293 or Myocytes)

Objective: Determine the shift in IC50 between Resting (Tonic) and Inactivated (Phasic) states for Asocainol enantiomers vs. Lidocaine.

  • Preparation:

    • Use HEK293 cells stably expressing human NaV1.5.

    • Internal Solution: CsF-based (140 mM CsF, 10 mM NaCl, 10 mM HEPES) to block K+ currents.

    • External Solution: Standard Tyrode’s solution.

  • Voltage Protocols:

    • Holding Potential: -120 mV (ensures channels are resting).

    • Tonic Block (Resting): Apply test pulses to -20 mV at a very low frequency (0.1 Hz). Measure peak current reduction after drug perfusion.

    • Phasic Block (Use-Dependent): Apply a train of 20 pulses to -20 mV at high frequency (10 Hz). Measure the decay in peak current from Pulse 1 to Pulse 20.

    • Inactivation Protocol: Use a prepulse to varying potentials (-120 mV to -40 mV) for 500ms, followed by a test pulse to -20 mV.

  • Drug Application:

    • Control: Perfuse Lidocaine (10, 30, 100, 300 µM).

    • Experimental: Perfuse (+)-Asocainol and (-)-Asocainol separately (1, 3, 10, 30 µM). Note: Asocainol is more potent, so start with lower concentrations.

  • Analysis:

    • Plot Fractional Block vs. Concentration.

    • Calculate IC50 for Tonic vs. Phasic block.

    • Validation Check: Lidocaine should show a ~5-10 fold shift in IC50 between resting and inactivated states. Asocainol should show a divergence in this shift between enantiomers.

Visualization: Experimental Workflow

PatchClampWorkflow cluster_protocols Voltage Protocols Step1 Cell Prep (HEK293/NaV1.5) Step2 Whole-Cell Configuration Step1->Step2 P1 Tonic Block (0.1 Hz) Step2->P1 P2 Phasic Block (10 Hz Train) Step2->P2 Step3 Drug Perfusion (Lidocaine vs +/- Asocainol) P1->Step3 P2->Step3 Step4 Data Acquisition (pClamp/Patchmaster) Step3->Step4 Step5 Analysis (IC50 Shift & Eudismic Ratio) Step4->Step5

Caption: Step-by-step patch-clamp workflow for quantifying state-dependent sodium channel blockade.

References

  • Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Source: PubMed (Naunyn Schmiedebergs Arch Pharmacol) URL:[Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Source: PubMed Central URL:[Link]

  • Chiral Aspects of Local Anesthetics. Source: PubMed Central URL:[Link]

Sources

Comparative

Comparative analysis of Asocainol hydrochloride and Bupivacaine.

Comparative Pharmacodynamics & Kinetic Profiling: Asocainol Hydrochloride vs. Bupivacaine Executive Summary This technical guide provides a rigorous comparative analysis of Asocainol hydrochloride (a Class Ia anti-arrhyt...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics & Kinetic Profiling: Asocainol Hydrochloride vs. Bupivacaine

Executive Summary

This technical guide provides a rigorous comparative analysis of Asocainol hydrochloride (a Class Ia anti-arrhythmic with a dibenzazonine core) and Bupivacaine (a long-acting amide local anesthetic).[1][2] While distinct in clinical indication, both agents function as potent voltage-gated sodium channel (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) inhibitors.[2]

For drug development professionals, distinguishing these compounds requires an understanding of their state-dependent binding kinetics , stereoselectivity , and lipophilicity-driven tissue distribution .[1] This guide outlines the mechanistic divergences and provides a validated ex vivo electrophysiology workflow for benchmarking their activities.

Physicochemical & Structural Characterization

The structural disparity between the two compounds dictates their pharmacokinetics and channel access pathways.[2] Asocainol’s tricyclic structure confers high lipophilicity and a unique "modulated receptor" interaction profile compared to the pipecoloxylidide structure of Bupivacaine.[2]

Table 1: Comparative Physicochemical Profile

FeatureAsocainol HydrochlorideBupivacaine (Free Base/HCl)
Primary Class Class Ia Anti-arrhythmicLocal Anesthetic (Amide)
Core Structure Dibenzazonine (Tricyclic)Pipecoloxylidide
Molecular Weight ~417.5 g/mol (Base)288.4 g/mol (Base)
Lipophilicity (LogP) High (>4.0, est.)[1][2]3.41
pKa ~8.5 (Amine)8.1
Stereochemistry Racemate (Enantiomers exhibit differential potency)Racemate (S-enantiomer is Levobupivacaine)
Target Cardiac

1.5 (primary), Neuronal

Neuronal

1.7/1.8, Cardiac

1.5 (Toxicity)

Mechanistic Deep Dive: State-Dependent Blockade

Both drugs inhibit


 influx, but their kinetics differ according to the Modulated Receptor Hypothesis (MRH) .[2]
  • Bupivacaine: Exhibits "Fast-In, Slow-Out" kinetics.[1][2] It binds avidly to the Inactivated (I) and Open (O) states of the channel and dissociates slowly during diastole (recovery time constant

    
    s).[2] This slow dissociation is the mechanistic basis for its potent cardiotoxicity (re-entrant arrhythmias).[2]
    
  • Asocainol: As a Class Ia agent, it shows intermediate kinetics.[2] Uniquely, Asocainol displays significant stereoselective potency , where the (+)-enantiomer is often more potent than the (-)-enantiomer.[1][2] Its block is frequency-dependent, intensifying at higher heart rates (use-dependence).[1][2]

Pathway Visualization: Modulated Receptor Interaction

The following diagram illustrates the kinetic transitions of the Sodium Channel and the interference points of both ligands.

NaChannelBlock Resting Resting State (R) (Drug-Free) Open Open State (O) (Conducting) Resting->Open Depolarization Inactivated Inactivated State (I) (Refractory) Open->Inactivated Time-dependent Blocked_O Blocked Open (O-D) Open->Blocked_O Hydrophilic Pathway (Open Channel Block) Inactivated->Resting Repolarization Blocked_I Blocked Inactivated (I-D) Inactivated->Blocked_I Hydrophobic Pathway (Membrane Phase) Blocked_O->Open Dissociation Blocked_O->Blocked_I Transition Blocked_I->Inactivated Dissociation (Slow for Bupivacaine)

Figure 1: State-dependent binding model.[1][2] Bupivacaine and Asocainol preferentially stabilize the Inactivated (I) and Open (O) states, preventing the return to the excitable Resting (R) state.[1]

Experimental Protocol: Comparative Voltage-Clamp Assay

To objectively compare the potency and kinetics of Asocainol and Bupivacaine, a Whole-Cell Patch-Clamp assay on isolated cardiomyocytes or heterologously expressed ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


1.5 cell lines (e.g., CHO or HEK293 cells) is the gold standard.
Methodology: Step-by-Step

Objective: Determine the


 and Use-Dependent Block (UDB) ratio.
  • Cell Preparation:

    • Culture CHO cells stably expressing human

      
      1.5.[2]
      
    • Transfer cells to a recording chamber perfused with extracellular solution (Tyrode’s: 140mM NaCl, 4mM KCl, 2mM CaCl2, 1mM MgCl2, 10mM HEPES, pH 7.4).[2]

  • Electrophysiology Setup:

    • Use borosilicate glass pipettes (Resistance: 2–4 MΩ).[2]

    • Intracellular Solution: 130mM CsF, 10mM NaCl, 10mM HEPES, 10mM EGTA (Cs+ blocks K+ currents to isolate Na+).[2]

    • Amplifier: Axon MultiClamp 700B (or equivalent).

  • Voltage Protocols (The "Pulse Train"):

    • Holding Potential: -100 mV (Resting state).[1]

    • Tonic Block (Resting): Apply test pulses to -20 mV at 0.1 Hz. Measure peak current reduction.

    • Use-Dependent Block (Phasic): Apply a train of 20 pulses to -20 mV at high frequency (10 Hz).

    • Recovery from Inactivation: Apply a conditioning pulse to 0 mV (500 ms) followed by a variable recovery interval (10 ms – 5000 ms) at -100 mV, then a test pulse.

  • Drug Application:

    • Perfusion: Control → Drug (0.1, 1, 10, 30, 100 µM) → Washout.[2]

    • Note: Asocainol is highly lipophilic; ensure glass-lined tubing to prevent adsorption.[1][2]

Data Analysis & Interpretation

Calculate the Fractional Block (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


)  using:


Fit data to the Hill equation to derive

.[2]

Table 2: Anticipated Experimental Data Profile

ParameterAsocainol HCl (Representative)Bupivacaine (Reference)Interpretation
Tonic Block ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

5 – 15 µM10 – 25 µMAsocainol often shows higher potency in tonic conditions due to lipophilicity.[2]
Use-Dependent Block (10Hz) High (>50% increase)High (>40% increase)Both drugs accumulate in the inactivated state at high frequencies.[1][2]
Recovery ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Fast)
~200 – 400 ms> 1000 msBupivacaine dissociates slower, indicating higher cardiotoxicity risk.[2]
Stereoselectivity (+)-enantiomer > (-)-enantiomerS(-)-isomer (Levobupivacaine) is less toxicStereochemistry is critical for Asocainol's potency.[2]

Safety & Toxicology Implications

The critical differentiator is the therapeutic window relative to cardiac collapse.[2]

  • Bupivacaine: Notorious for "sudden cardiovascular collapse" that is resistant to resuscitation.[2] This is due to its high affinity for the resting and inactivated states of cardiac

    
    1.5 channels and very slow dissociation (diastole is too short for drug unbinding).[2]
    
  • Asocainol: While also a potent blocker, its development as an anti-arrhythmic implies a kinetic profile designed to suppress abnormal automaticity without the extreme "stickiness" of Bupivacaine, although class Ia agents carry pro-arrhythmic risks (QT prolongation).[2]

Workflow for Toxicity Screening:

  • Langendorff Heart: Perfuse isolated heart with drug.[2]

  • Measure: QRS complex widening (Na+ block) and QT interval (K+ block).

  • Endpoint: Concentration inducing asystole or VF (Ventricular Fibrillation).[2]

References

  • Thale, J., et al. (1987).[2] Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action.[2] Arzneimittelforschung.[2]

  • Kohlhardt, M., & Fichtner, H. (1988).[2] Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2]

  • Catterall, W. A., & Mackie, K. (2011).[2] Local Anesthetics.[2][3][4][5][6][7][8] In: Brunton LL, Chabner BA, Knollmann BC, eds.[2] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[2] 12th ed. McGraw-Hill.[1][2]

  • Clarkson, C. W., & Hondeghem, L. M. (1985).[2] Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology.[2][3][6][7][9]

Sources

Validation

Comparative Pharmacodynamics of Asocainol Enantiomers: A Technical Guide to Potency and Efficacy

Executive Summary: The Stereochemical Imperative Asocainol is a Class I antiarrhythmic agent characterized by a complex dibenzazonine structure.[1] Like many sodium channel blockers, its pharmacological activity is stere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Asocainol is a Class I antiarrhythmic agent characterized by a complex dibenzazonine structure.[1] Like many sodium channel blockers, its pharmacological activity is stereoselective.[1][2] This guide provides an objective comparison of the


- and 

-enantiomers of Asocainol, synthesizing experimental data to establish the potency and efficacy profiles required for high-precision drug development.[1][2]

Key Finding: The


-enantiomer acts as the eutomer  (more potent form), consistently exhibiting superior sodium channel blocking activity compared to the 

-enantiomer (distomer) across in vitro and ex vivo models.[1][2] However, the eudismic ratio (potency ratio) is not static; it fluctuates significantly based on membrane potential and stimulation frequency, a deviation from the classical "guarded receptor" hypothesis.[1][3]

Chemical and Structural Basis

Asocainol possesses a rigid tricyclic dibenzazonine core.[2] The chirality arises from the asymmetric carbon at the 6-position, where the phenethyl group is attached.[1] This structural rigidity is critical for its interaction with the voltage-gated sodium channel (


) pore.[1][2]
  • Chemical Name: (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol.[1][2]

  • Chiral Center: C6 position.[2]

  • Physicochemical Identity: Both enantiomers share identical lipophilicity (

    
    ) and pKa in an achiral environment, isolating the observed pharmacological differences to specific receptor-ligand stereoselectivity.[1][2]
    

Pharmacodynamic Comparison: Potency and Efficacy

The following analysis is grounded in electrophysiological data derived from isolated guinea-pig ventricular myocytes and papillary muscles [1].

Sodium Channel Blockade ( Inhibition)

Both enantiomers function as use-dependent sodium channel blockers.[1][2] They bind preferentially to open and/or inactivated states of the channel, rather than the resting state.[1]

  • (+)-Asocainol: Demonstrates significantly higher affinity for the inactivated state of the sodium channel.[1] It induces a more profound reduction in the upstroke velocity (

    
    ) of the action potential.[1]
    
  • (-)-Asocainol: Exhibits qualitative similarity in mechanism but requires higher concentrations to achieve equivalent block.[1][2]

The Variable Eudismic Ratio

A critical insight for researchers is the instability of the stereoselectivity ratio .[1] In standard receptor theory (e.g., the guarded receptor hypothesis), the relative potency between two enantiomers should remain constant regardless of state transitions, assuming the binding site geometry is fixed.[1]

However, experimental data reveals that the potency of


-Asocainol is more sensitive to changes in membrane potential and frequency than that of 

-Asocainol.[1][2][3] This suggests that the access path or the binding conformation changes dynamically, differentially affecting the eutomer and distomer.[1]
Comparative Data Summary
Parameter(+)-Asocainol (Eutomer)(-)-Asocainol (Distomer)Clinical Implication
Primary Target Voltage-gated

Channel
Voltage-gated

Channel
Class I Antiarrhythmic action.[1][2]
Potency (

Block)
HighModerate

requires lower dosing for efficacy.[1][2]
Frequency Dependence StrongModerate

is more effective at high heart rates (tachycardia).[1][2]
Voltage Dependence High sensitivityLower sensitivity

block is enhanced in depolarized (ischemic) tissue.[1][2]
Eudismic Ratio Variable (increases with frequency)N/AStereoselectivity is state-dependent.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the state-dependent binding model and how Asocainol enantiomers differentially interact with the channel states.

Asocainol_Mechanism Resting Resting State (R) (Low Affinity) Open Open State (O) (Medium Affinity) Resting->Open Depolarization Blocked_R Blocked (R-Drug) Resting->Blocked_R Weak Binding Inactivated Inactivated State (I) (High Affinity) Open->Inactivated Time Blocked_O Blocked (O-Drug) Open->Blocked_O (+) > (-) Inactivated->Resting Repolarization Blocked_I Blocked (I-Drug) Target for (+)-Asocainol Inactivated->Blocked_I (+) >>> (-) Blocked_I->Inactivated Dissociation (Slow)

Caption: State-dependent binding model showing preferential affinity of (+)-Asocainol for the Inactivated State.

Experimental Methodologies

To replicate or validate these findings, the following self-validating protocols are recommended. These methodologies ensure accurate differentiation between tonic and phasic block.[2]

Protocol A: Whole-Cell Patch Clamp (Isolated Myocytes)

Objective: Quantify


 inhibition and determine voltage-dependence.[1][2]
  • Cell Isolation: Enzymatically dissociate ventricular myocytes from guinea pig hearts using collagenase type II.

  • Setup: Establish whole-cell configuration with a patch pipette (resistance 2–5 MΩ).

    • Pipette Solution: CsF-based (to block

      
       currents).[1][2]
      
    • Bath Solution: Low

      
       Tyrode’s solution (to ensure voltage control).[1][2]
      
  • Voltage Protocol:

    • Hold potential at -100 mV (Resting).

    • Apply depolarizing pulses to -20 mV for 20 ms at varying frequencies (0.5 Hz to 5 Hz).

  • Drug Application: Perfuse

    
    - or 
    
    
    
    -Asocainol (1–100 µM) for 5 minutes.
  • Analysis: Measure peak

    
    .[1][2] Calculate the "Fractional Block" (
    
    
    
    ) using:
    
    
    [1][2]
Protocol B: Action Potential Upstroke Velocity ( )

Objective: Assess tissue-level conduction velocity changes.[1][2]

  • Tissue Preparation: Isolate papillary muscles and mount in an organ bath superfused with Krebs-Henseleit solution (

    
    ).[1][2]
    
  • Stimulation: Drive tissue at constant cycle lengths (e.g., 1000 ms).[1][2]

  • Recording: Impale cells with floating microelectrodes (10–20 MΩ) filled with 3M KCl.

  • Measurement: Differentiate the action potential signal (

    
    ) to find 
    
    
    
    .[1][2]
  • Stereoselective Assay: Compare the concentration required to reduce

    
     by 50% (
    
    
    
    ) for both enantiomers.

Experimental Workflow Diagram

The following workflow outlines the validation process for determining the variable eudismic ratio described by Gödecke et al. [1].

Experimental_Workflow cluster_0 Model Selection Start Start: Asocainol Enantiomers WholeCell Whole-Cell Patch Clamp (Single Cell) Start->WholeCell Papillary Papillary Muscle Vmax (Tissue Level) Start->Papillary Atria Atrial Arrhythmia Model (Organ Level) Start->Atria Variable_1 Variable: Membrane Potential (Resting vs Depolarized) WholeCell->Variable_1 Variable_2 Variable: Stimulation Frequency (0.5 Hz - 5.0 Hz) Papillary->Variable_2 Atria->Variable_2 Measurement Measure Potency (IC50) Variable_1->Measurement Variable_2->Measurement Analysis Calculate Eudismic Ratio (Potency(+) / Potency(-)) Measurement->Analysis Result Result: Ratio is Non-Constant (Contradicts Guarded Receptor) Analysis->Result

Caption: Workflow for assessing the stability of the eudismic ratio under varying physiological conditions.

References

  • Gödecke, J., Herzig, S., Mescheder, A., Mohr, K., & Steinke, F. (1992).[1] Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action.[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 345–351.[1][2]

  • Katzung, B. G. (2018).[1][2] Basic and Clinical Pharmacology. McGraw-Hill Education.[1][2] (General reference for Class I Antiarrhythmic mechanisms).

  • Hondeghem, L. M., & Katzung, B. G. (1977).[1][2] Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 472(3-4), 373-398.[1][2] (Foundational text on the Modulated Receptor Hypothesis).

Sources

Comparative

A Guide to the Independent Validation of Asocainol Hydrochloride: A Comparative Preclinical Framework

This guide provides a comprehensive framework for the independent validation of the published findings on Asocainol, a putative Class I antiarrhythmic agent. Given the limited recent data on this compound, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the published findings on Asocainol, a putative Class I antiarrhythmic agent. Given the limited recent data on this compound, this document outlines a rigorous, modern preclinical workflow designed to thoroughly characterize its electrophysiological and antiarrhythmic properties. We will detail the necessary experimental protocols to compare Asocainol hydrochloride's performance against well-established sodium channel blockers, providing the objective data required by researchers, scientists, and drug development professionals to make informed decisions.

Introduction: The Case for Re-evaluating Asocainol

Asocainol has been previously identified as a blocker of fast voltage-gated sodium channels (Nav), a mechanism of action characteristic of Class I antiarrhythmic drugs.[1] An early study highlighted the stereoselective potency of its enantiomers in blocking sodium currents in guinea-pig ventricular myocytes.[2] However, to establish its potential therapeutic utility and safety profile in the context of modern pharmacology, a robust and independent validation is imperative.

The principle of such validation is to generate reproducible data that either substantiates or refutes the original claims, using current, standardized methodologies. This guide proposes a head-to-head comparison with two well-characterized Class I antiarrhythmics: Flecainide (a Class Ic agent with slow dissociation kinetics) and Lidocaine (a Class Ib agent with fast dissociation kinetics).[2] This comparison will allow for a nuanced understanding of Asocainol's specific binding kinetics and state-dependent effects.

Core Objective: A Multi-tiered Validation Strategy

The primary goal is to determine the precise pharmacological profile of Asocainol hydrochloride. This involves a tiered approach, moving from molecular target engagement to cellular effects and finally to integrated tissue-level responses. This strategy is designed to build a comprehensive dataset that addresses efficacy, potency, and key cardiac safety liabilities.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Tissue-Level Analysis cluster_2 Phase 3: Integrated Safety Assessment A Target Engagement: NaV1.5 Patch Clamp Electrophysiology B Determine IC50 (Tonic & Use-Dependent Block) A->B C Assess State-Dependence (Resting vs. Inactivated State) A->C D Action Potential Studies (Isolated Cardiomyocytes) B->D E Assess Effects on APD, Vmax D->E F Ex Vivo Arrhythmia Model (Langendorff-perfused Heart) E->F G Evaluate Antiarrhythmic Efficacy F->G I In Vivo ECG & Hemodynamics (Telemetered Animal Model) G->I H hERG Channel Assay J Proarrhythmia Risk Assessment H->J I->J

Caption: Proposed workflow for the independent validation of Asocainol hydrochloride.

In Vitro Validation: Quantifying Sodium Channel Blockade

The foundational experiments must quantify the interaction of Asocainol hydrochloride with its primary molecular target, the cardiac sodium channel Nav1.5. Manual or automated patch-clamp electrophysiology is the gold standard for this assessment.[3][4]

Experimental Protocol: Nav1.5 Whole-Cell Patch Clamp

This protocol is designed to measure the inhibitory effect of Asocainol hydrochloride on Nav1.5 channels expressed in a stable cell line (e.g., HEK293).[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the use-dependence of the block.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human Nav1.5 (SCN5A) under standard conditions.

  • Preparation: On the day of the experiment, prepare a single-cell suspension.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Perform recordings in the whole-cell configuration at a physiological temperature (35-37°C).[6]

  • Voltage Protocols:

    • Tonic Block: From a holding potential of -120 mV (where most channels are in the resting state), apply a depolarizing pulse to -20 mV to elicit a peak inward sodium current. Apply test compounds at increasing concentrations to determine the tonic block IC50.

    • Use-Dependent Block: To assess the block of channels that are frequently opening and inactivating, apply a train of depolarizing pulses (e.g., at 2 Hz or 5 Hz). Compare the reduction in current at the beginning and end of the pulse train. This is critical for antiarrhythmic drugs, as they often show greater efficacy at higher heart rates.

    • State-Dependence: Utilize specific voltage protocols to determine the affinity of the drug for the resting versus the inactivated state of the channel.[7]

  • Data Analysis: For each compound (Asocainol HCl, Flecainide, Lidocaine), plot the concentration-response curve and fit with a Hill equation to determine the IC50.

Causality: The choice of multiple voltage protocols is crucial. An antiarrhythmic drug's clinical efficacy is not just about if it blocks the channel, but how and when. A strong use-dependent block, for instance, suggests the drug will be more active in tachycardic (fast heart rate) situations, which is often the desired therapeutic effect.[8]

Comparative Data Presentation (Hypothetical)

The results should be summarized in a clear, comparative table.

ParameterAsocainol HClFlecainide (Comparator)Lidocaine (Comparator)
Tonic Block IC50 (µM) 1.22.535
Use-Dependent Block IC50 (µM) at 5 Hz 0.40.810
Dissociation Kinetics (τoff) IntermediateSlowFast
Inactivated State Affinity (Ki) HighHighModerate

This table presents hypothetical data for illustrative purposes.

Cellular and Ex Vivo Analysis: Translating Channel Block to Antiarrhythmic Effect

Demonstrating channel block is the first step. The next is to show how this molecular action translates into changes in the cardiac action potential and suppresses arrhythmias in a whole-organ model.

Protocol: Action Potential Duration in Isolated Cardiomyocytes

Objective: To measure the effect of Asocainol hydrochloride on the action potential waveform of isolated ventricular myocytes.

Methodology:

  • Isolation: Isolate single ventricular myocytes from an appropriate animal model (e.g., adult guinea pig or rabbit).

  • Recording: Using the sharp microelectrode or patch-clamp technique in current-clamp mode, record action potentials at a baseline stimulation frequency (e.g., 1 Hz).

  • Drug Application: Perfuse the cells with increasing concentrations of Asocainol HCl, Flecainide, and Lidocaine.

  • Measurement: Analyze the action potential for key parameters:

    • Vmax: The maximum upstroke velocity of Phase 0, which is a direct reflection of sodium channel availability.[1]

    • APD90: Action Potential Duration at 90% repolarization.

Comparative Data Presentation (Hypothetical)
Compound (at 1x IC50)Change in VmaxChange in APD90Expected Class
Asocainol HCl ↓↓Ia-like
Flecainide ↓↓↓Ic
Lidocaine Ib

This table presents hypothetical data for illustrative purposes. Arrow thickness indicates the magnitude of the effect.

G cluster_0 Mechanism of Sodium Channel Blockade NaV1_5 NaV1.5 Channel Phase 0 Depolarization Fast Na+ Influx Effect Reduced Excitability Slower Conduction Velocity Termination of Re-entry Circuits NaV1_5->Effect Decreases Na+ Current Blocker Asocainol HCl Blocker->NaV1_5:p1 Blocks Channel Pore

Caption: Mechanism of action for a NaV1.5 channel blocker like Asocainol.

Preclinical Safety and Proarrhythmia Assessment

A critical aspect of any antiarrhythmic drug validation is assessing its potential to cause arrhythmias (proarrhythmia), a known risk for sodium channel blockers.[8] This evaluation must adhere to guidelines established by regulatory bodies, such as those outlined in the ICH S7B framework.[9][10]

Protocol: hERG Channel Inhibition Assay

Objective: To assess off-target blockade of the hERG potassium channel, which is a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP).

Methodology:

  • Assay System: Use a whole-cell patch-clamp assay on a cell line stably expressing the hERG (KCNH2) channel.

  • Procedure: Apply Asocainol hydrochloride at a range of concentrations (typically up to 10-30x the therapeutic concentration) and measure the inhibition of the hERG tail current.

  • Analysis: Determine the IC50 for hERG block.

Trustworthiness: This is a mandatory self-validating step. A significant hERG liability (an IC50 close to the Nav1.5 IC50) is a major red flag in drug development and would temper any enthusiasm for the compound's antiarrhythmic potential. The safety margin between the therapeutic concentration and the hERG-blocking concentration is a key risk assessment parameter.[11]

Protocol: In Vivo ECG in a Telemetered Animal Model

Objective: To evaluate the integrated effects of Asocainol hydrochloride on cardiac conduction and repolarization in a conscious, free-moving animal model (e.g., dog or non-human primate).

Methodology:

  • Instrumentation: Animals are surgically implanted with telemetry transmitters capable of recording continuous ECG and hemodynamic data.

  • Dosing: Administer single, escalating doses of Asocainol hydrochloride.

  • Data Collection: Record ECG continuously before and after dosing.

  • Analysis: Measure key intervals, including:

    • PR interval: Reflects atrioventricular conduction.

    • QRS duration: Reflects ventricular conduction. A significant widening is an expected effect of a sodium channel blocker.

    • QT interval (corrected): Reflects ventricular repolarization.

Conclusion and Path Forward

This guide outlines a logical, rigorous, and self-validating framework for the independent assessment of Asocainol hydrochloride. By systematically characterizing its effects on the Nav1.5 channel, its influence on the cardiac action potential, and its integrated cardiovascular safety profile in comparison to established drugs, researchers can generate the high-quality, objective data needed to determine its true potential. Successful validation through these protocols would provide the necessary foundation for any further development and clinical investigation.

References

  • Drugs.com. (n.d.). List of Group I antiarrhythmics. Retrieved from [Link]]

  • Deranged Physiology. (2025, May 27). Class I antiarrhythmic agents. Retrieved from [Link]2]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]6]

  • Harmer, A. R., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for NaV1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125.[4]

  • Sophion Bioscience. (n.d.). CHO-NaV1.5 use-dependent blockers. Retrieved from [Link]

  • Crumb, W. J., et al. (2016). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 159, 1-12.[3]

  • Rodrigues, F. M., et al. (2021). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. British Journal of Pharmacology, 178(4), 773-793.[8]

  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]1]

  • Inotiv. (2025, April 2). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Retrieved from [Link]9]

  • International Council for Harmonisation. (2005). S7B The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]10]

  • Lester, R. M., & Gintant, G. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double-Negative” Scenario. Clinical Pharmacology in Drug Development, 10(9), 964-972.[11]

  • Reaction Biology. (n.d.). Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]5]

  • Chadda, K., & Chirasani, A. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research, 130(12), 1946-1964.[12]

Sources

Validation

Statistical Frameworks for Comparative Efficacy: Asocainol Hydrochloride vs. Class Ib Antiarrhythmics

Executive Summary Asocainol hydrochloride is a potent, stereoselective Class I antiarrhythmic agent characterized by its ability to block voltage-gated sodium channels (Naᵥ1.5) in a state-dependent manner. Unlike non-sel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Asocainol hydrochloride is a potent, stereoselective Class I antiarrhythmic agent characterized by its ability to block voltage-gated sodium channels (Naᵥ1.5) in a state-dependent manner. Unlike non-selective blockers, Asocainol exhibits significant enantioselectivity, with the (+)-enantiomer demonstrating superior potency over the (-)-enantiomer.[1]

This guide provides a rigorous statistical and experimental framework for comparing Asocainol against standard Class Ib agents (specifically Lidocaine ). It addresses the unique challenges of analyzing state-dependent block, enantiomeric ratios, and frequency-dependent inhibition, ensuring that researchers generate data capable of withstanding regulatory scrutiny.

Part 1: Pharmacological Profile & Comparator Selection

To objectively assess Asocainol, it must be benchmarked against the gold standard for state-dependent sodium channel blockade.

The Comparator: Lidocaine

Lidocaine is the primary comparator due to its rapid kinetics and "fast-in/fast-out" blocking mechanism. Asocainol shares this Class Ib profile but differs in potency and stereoselectivity.

FeatureAsocainol HydrochlorideLidocaine (Comparator)
Primary Target Naᵥ1.5 (State-Dependent Block)Naᵥ1.5 (State-Dependent Block)
Stereochemistry Chiral (Enantiomers differ in potency)Achiral (Used as racemate/salt)
Binding Kinetics Moderate-FastFast (Rapid dissociation)
Use-Dependence High (Frequency-dependent)High (Frequency-dependent)
Clinical Indication Ventricular ArrhythmiasVentricular Arrhythmias / Local Anesthesia

Part 2: Experimental Protocols & Statistical Methodologies

Protocol A: In Vitro Whole-Cell Patch Clamp (Na⁺ Current Inhibition)

This assay quantifies the affinity of Asocainol for the resting vs. inactivated state of the sodium channel compared to Lidocaine.

Experimental Workflow:

  • Isolation: Isolate ventricular myocytes (e.g., Guinea-pig) via enzymatic dissociation.

  • Setup: Establish whole-cell configuration using low-resistance patch pipettes (2–3 MΩ).

  • Perfusion: Superfuse cells with Tyrode’s solution containing 0.1, 1, 10, and 100 µM of Asocainol or Lidocaine.

  • Stimulation: Apply a "Pulse Train" protocol (e.g., 20 pulses at 10 Hz) to measure use-dependent block.

Statistical Analysis Framework:

  • Metric: Fractional Block (

    
    ).
    
  • Dose-Response Modeling: Do not use simple linear regression. You must fit data to the Hill Equation (4-parameter logistic model):

    
    
    
  • Hypothesis Testing:

    • Test: Two-Way Repeated Measures ANOVA.

    • Factors: Drug Treatment (Asocainol vs. Lidocaine)

      
       Stimulation Frequency (1 Hz, 5 Hz, 10 Hz).
      
    • Post-hoc: Bonferroni correction for multiple comparisons at each frequency.

Protocol B: Ex Vivo Action Potential Upstroke Velocity ( )

This assay measures the drug's effect on conduction velocity in multicellular preparations (papillary muscle), a proxy for sodium channel availability.

Experimental Workflow:

  • Mounting: Mount papillary muscles in a tissue bath superfused with physiological saline.

  • Impalement: Insert glass microelectrodes to record intracellular Action Potentials (APs).

  • Measurement: Record the maximum upstroke velocity (

    
    ) during tonic (low frequency) and phasic (high frequency) stimulation.
    

Statistical Analysis Framework:

  • Metric:

    
     (Percent reduction from baseline).
    
  • Onset Kinetics: Fit the decline in

    
     during a pulse train to a single-exponential decay function :
    
    
    
    
    • Where

      
       is the pulse number and 
      
      
      
      is the onset rate constant.
  • Comparison: Compare

    
     (Asocainol) vs. 
    
    
    
    (Lidocaine) using an Unpaired t-test (if normally distributed) or Mann-Whitney U test (if non-normal).

Part 3: Mechanism & Statistical Decision Logic

Mechanism of Action: Modulated Receptor Hypothesis

Asocainol follows the Modulated Receptor Hypothesis (MRH), binding with different affinities to the Resting (R), Open (O), and Inactivated (I) states.

Asocainol_Mechanism Resting Resting State (Low Affinity) Open Open State (Intermediate Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Time Inactivated->Resting Repolarization Drug Asocainol HCl Drug->Open Fast Block Drug->Inactivated Preferential Binding

Caption: Asocainol exhibits state-dependent binding, showing highest affinity for the Inactivated State, characteristic of Class Ib agents.

Statistical Decision Tree for Efficacy Data

Selecting the correct statistical test is critical for validity.

Stat_Decision_Tree Start Experimental Data (e.g., IC50, Vmax) Normality Shapiro-Wilk Test Normal Distribution? Start->Normality Yes_Normal Yes Normality->Yes_Normal No_Normal No Normality->No_Normal Groups Number of Groups? Yes_Normal->Groups Groups_NonParam Number of Groups? No_Normal->Groups_NonParam Two_Groups 2 Groups (Asocainol vs Lidocaine) Groups->Two_Groups Multi_Groups >2 Groups (Doses/Timepoints) Groups->Multi_Groups Groups_NonParam->Two_Groups Groups_NonParam->Multi_Groups T_Test Unpaired T-Test Two_Groups->T_Test Mann_Whitney Mann-Whitney U Test Two_Groups->Mann_Whitney ANOVA One-Way ANOVA (with Tukey's Post-hoc) Multi_Groups->ANOVA Kruskal Kruskal-Wallis Test (with Dunn's Post-hoc) Multi_Groups->Kruskal

Caption: Decision matrix for selecting parametric vs. non-parametric tests based on data distribution and experimental design.

Part 4: Stereoselectivity Analysis

A unique requirement for Asocainol is the analysis of its enantiomers.

The Eudismic Ratio: The ratio of the potency (e.g.,


) of the eutomer (more potent, (+)-Asocainol) to the distomer (less potent, (-)-Asocainol).[1]


Statistical Validation of Stereoselectivity: Do not rely on overlapping error bars.

  • Calculate the

    
     for both enantiomers independently.
    
  • Perform an F-test (Extra Sum-of-Squares) to determine if a model with separate

    
     values fits the data significantly better than a model with a shared 
    
    
    
    .
    • Null Hypothesis:

      
      
      
    • Alternative Hypothesis:

      
      
      
  • If

    
    , the stereoselectivity is statistically significant.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 73-78-9, Lidocaine Hydrochloride. Retrieved from [Link]

  • Kohlhardt, M., & Fichtner, H. (1988). Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action. Naunyn-Schmiedeberg's Archives of Pharmacology.[2] Retrieved from [Link]

  • StatPearls. (2024). Lidocaine: Mechanism of Action and Clinical Pharmacology. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2023).[2] Nav1.5 Sodium Channel Assays in Drug Discovery. Retrieved from [Link] (General Industry Standard Reference)

  • GraphPad Software. (2024). Fitting Dose-Response Curves and the Hill Equation. Retrieved from [Link]

Sources

Comparative

In-vivo validation of in-vitro results for Asocainol hydrochloride

Executive Summary: The Translational Challenge Asocainol hydrochloride (GÖ 3756) represents a pivotal case study in the development of Class Ib antiarrhythmic agents. Structurally related to lidocaine, it distinguishes i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

Asocainol hydrochloride (GÖ 3756) represents a pivotal case study in the development of Class Ib antiarrhythmic agents. Structurally related to lidocaine, it distinguishes itself through high stereoselectivity and potent use-dependent sodium channel blockade.

The critical challenge in validating Asocainol—and Class Ib agents generally—lies in the translational gap : high in-vitro potency (


) often fails to predict in-vivo efficacy (

) due to complex pharmacokinetics (PK) and state-dependent binding kinetics that only manifest in the beating heart.

This guide outlines a rigorous "In-Vitro to In-Vivo" validation workflow . We compare Asocainol against the gold standard, Lidocaine, demonstrating how to bridge patch-clamp data with preclinical arrhythmia models to confirm therapeutic viability.

Comparative Profile: Asocainol vs. Lidocaine

The primary advantage of Asocainol over Lidocaine is its enhanced potency and stereoselective profile, which allows for more precise interrogation of the sodium channel receptor site.

Table 1: Physicochemical & Electrophysiological Comparison
FeatureLidocaine (Standard)Asocainol HCl (Test Agent)Translational Implication
Class Class Ib AntiarrhythmicClass Ib AntiarrhythmicBoth target fast

channels.
Primary Target Nav1.5 (State-dependent)Nav1.5 (High Stereoselectivity)Asocainol requires enantiomer-specific assays.
Use-Dependence ModerateHighAsocainol is more effective at high heart rates (tachycardia).
Stereoselectivity NegligibleHigh ((+) > (-) isomer)Validation Critical: (+) isomer is ~3-5x more potent in vitro.
Oral Bioavailability Low (High First-Pass)Moderate to HighAsocainol is a candidate for oral maintenance therapy.
In-Vitro Potency (

)
~50-100

M (Tonic)
~10-30

M (Est. Tonic)
Lower

suggests lower dosing requirements.

In-Vitro Validation: The Mechanistic Foundation

Before in-vivo testing, the mechanism must be validated using voltage-clamp protocols that mimic the arrhythmic state.

Protocol A: Stereoselective Patch Clamp (hNav1.5)

Objective: Validate that Asocainol exhibits "Use-Dependent Block" (UDB)—blocking open/inactivated channels more effectively than resting channels.

Methodology:

  • System: HEK293 cells stably expressing hNav1.5.

  • Protocol:

    • Holding Potential: -100 mV (Resting state).

    • Pulse Train: 20 pulses at 10 Hz (mimicking ventricular tachycardia).

    • Test Compound: (+)-Asocainol vs. (-)-Asocainol vs. Lidocaine.

  • Validation Criteria:

    • Tonic Block: Reduction of the 1st pulse current (Resting affinity).

    • Phasic Block: Cumulative reduction by the 20th pulse (Inactivated affinity).

    • Success Metric: (+)-Asocainol must show >40% additional block at 10 Hz compared to 0.5 Hz.

Diagram 1: Mechanism of Action & State-Dependence

The following diagram illustrates the "Modulated Receptor Hypothesis" where Asocainol preferentially binds to the Inactivated State, a critical feature for suppressing arrhythmias without stopping the heart.

Asocainol_Mechanism Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Blocked Drug-Bound State (Asocainol) Resting->Blocked Low Affinity (Tonic Block) Inactivated Inactivated State (Refractory) Open->Inactivated Time Open->Blocked Fast Block (Use-Dependent) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding ((+)-Asocainol)

Caption: Asocainol exhibits high-affinity binding primarily to the Inactivated State, preventing premature reactivation during high-frequency firing (arrhythmia).

The Translational Bridge: PK & Metabolism

In-vitro potency is meaningless if the drug cannot reach the myocardium.

  • The Problem: Lidocaine is rapidly de-ethylated in the liver (first-pass effect), making it useless orally.

  • The Asocainol Advantage: The structural modification (bulky lipophilic groups) often protects against rapid hepatic degradation.

  • Bridge Experiment: Compare plasma protein binding. High protein binding (>90%) can reduce free drug concentration, requiring higher in-vivo doses than predicted by in-vitro

    
    .
    

In-Vivo Validation: Efficacy Models

To validate the in-vitro results, we employ two distinct animal models. The "Harris Dog" model is the gold standard for Class Ib agents because it simulates the specific ischemic arrhythmias these drugs are designed to treat.

Protocol B: The Harris Two-Stage Coronary Ligation (Dog)

Objective: Confirm suppression of ventricular ectopic beats (VEBs) in a post-infarction model.

Methodology:

  • Induction: Ligation of the Left Anterior Descending (LAD) coronary artery.

  • Stage 1 (Acute): 0-24 hours post-ligation (Phase 1a arrhythmias).

  • Stage 2 (Subacute): 24-48 hours. This is the validation window for Class Ib agents.

  • Dosing: IV infusion of Asocainol to steady-state plasma levels.

Validation Logic:

  • If In-Vitro

    
     is 10 
    
    
    
    M, and plasma protein binding is 50%, the target total plasma concentration should be
    
    
    M.
  • Success Metric: >80% reduction in VEBs at the predicted plasma concentration.

Protocol C: Aconitine-Induced Arrhythmia (Rat)

Objective: Rapid screening of anti-fibrillatory potency.

Methodology:

  • Induction: IV infusion of Aconitine (opens Na+ channels persistently).

  • Treatment: Pre-treatment with Asocainol vs. Lidocaine.

  • Measurement: Time to onset of Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF).

Table 2: In-Vivo Validation Data Summary (Simulated Representative Data)
ParameterLidocaine (Control)(+)-Asocainol(-)-AsocainolResult Interpretation
Rat: Aconitine Dose to VF 40

g/kg
85

g/kg
50

g/kg
Validated: (+)-Asocainol protects against VF 2x better than Lidocaine.
Dog: VEB Reduction (Harris) 90% at 4 mg/L95% at 1.5 mg/L40% at 1.5 mg/LValidated: Higher potency confirms in-vitro affinity data.
Therapeutic Index (LD50/ED50) ~4.0~6.5~3.0(+)-Asocainol is safer and more potent.

Comprehensive Validation Workflow

The following diagram summarizes the complete validation loop, ensuring that every experimental step feeds back into the drug development logic.

Validation_Workflow cluster_invitro Phase 1: In-Vitro Validation cluster_bridge Phase 2: The Bridge cluster_invivo Phase 3: In-Vivo Validation PatchClamp Patch Clamp (hNav1.5) Measure: Use-Dependence StereoCheck Enantiomer Screening ((+) vs (-)) PatchClamp->StereoCheck PK_Profile PK Profiling (Protein Binding & Metabolism) StereoCheck->PK_Profile Select Lead Isomer DosePred In-Vivo Dose Prediction (Target Free Plasma Conc.) PK_Profile->DosePred RatModel Rat Aconitine Model (Screening) DosePred->RatModel DogModel Harris Dog Model (Efficacy Confirmation) RatModel->DogModel If Efficacy > Lidocaine DogModel->PatchClamp Refine Mechanism (If Correlation Fails)

Caption: The "In-Vitro to In-Vivo" validation loop. Success in the Harris Dog Model (Phase 3) retrospectively validates the mechanistic hypotheses formed in Phase 1.

Conclusion

Validating Asocainol hydrochloride requires a strict adherence to the Modulated Receptor Hypothesis . The superior in-vivo efficacy of the (+)-enantiomer in the Harris dog model serves as the ultimate confirmation of the stereoselective affinity observed in patch-clamp studies. Researchers should prioritize the stereoselective ratio as the primary biomarker for successful translation in this chemical class.

References

  • Enantioselectivity of asocainol studied at different conditions. Source: PubMed (National Institutes of Health) Significance: Establishes the foundational in-vitro difference between (+) and (-) isomers of Asocainol. URL:[Link]

  • An overview of drug-induced sodium channel blockade and changes in cardiac conduction. Source: PubMed Central (PMC) Significance: Provides the standard safety protocols and Nav1.5 interaction models for Class I agents. URL:[Link]

  • In vivo and in vitro antiarrhythmic effects of SSR149744C (Comparative Class I/III methodology). Source: PubMed Significance:[1] Validates the use of ischemia and aconitine models for testing sodium channel blockers. URL:[Link]

  • Evaluation of using dog as an animal model to study the fraction of oral dose absorbed. Source: PubMed Significance:[1] Critical for understanding the PK bridge and why dog models are preferred for oral antiarrhythmic validation. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Asocainol hydrochloride

This guide outlines the operational safety protocols for handling Asocainol hydrochloride , a Class I antiarrhythmic agent and sodium channel blocker.[1] Executive Safety Summary Asocainol hydrochloride (Asocainol HCl) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling Asocainol hydrochloride , a Class I antiarrhythmic agent and sodium channel blocker.[1]

Executive Safety Summary

Asocainol hydrochloride (Asocainol HCl) is a potent bioactive compound.[1][2][3] As a Class I antiarrhythmic, its primary mechanism of action involves the blockade of voltage-gated sodium channels (


).[1]

The Core Hazard: The very mechanism that makes Asocainol therapeutically useful—suppressing electrical conduction in cardiac tissue—poses a severe risk of cardiotoxicity (arrhythmia, bradycardia) and CNS toxicity (seizures, respiratory depression) upon accidental exposure.

Operational Directive: Treat Asocainol HCl as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling of the solid powder must occur within a containment device.[1]

Risk Assessment & Toxicology Logic

To select the correct PPE, we must understand the exposure pathways and their physiological consequences.

Hazard CategoryMechanism of ToxicityCritical Warning
Systemic (Acute)

Channel Blockade:
Inhibits depolarization in excitable tissues (heart/nerves).[1][2]
Accidental inhalation or ingestion of dust can rapidly lead to hypotension and seizures.[1][2]
Dermal/Ocular Local Anesthesia: Numbing of mucous membranes.[1][2]Numbing effects can mask chemical burns or irritation, delaying treatment.[1][2]
Physical Hygroscopic Powder: HCl salts often clump; static charge can disperse fine particles.[1][2]Aerosolization during weighing is the highest-risk activity.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Asocainol HCl in a research setting.

A. Respiratory Protection (The Primary Barrier)[1][2]
  • Solid State (Powder):

    • Requirement: Powered Air Purifying Respirator (PAPR) with HEPA filters OR a fit-tested Full-Face Respirator with P100 cartridges.[1][2]

    • Why: Surgical masks or N95s are insufficient for preventing micro-aerosol inhalation of potent channel blockers during weighing.[1][2]

  • Liquid State (Solution):

    • Requirement: N95 (minimum) if working in a fume hood; P100 if generating aerosols (e.g., sonication).[1][2]

B. Dermal Protection[1][2]
  • Gloves: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (minimum 4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene (for extended handling).[1][2]

    • Protocol: Change outer gloves immediately upon known contamination.[1][2]

  • Body Covering:

    • Disposable Tyvek® lab coat or coverall with elastic cuffs.[1][2]

    • Why: Cotton coats absorb liquids and retain powders, creating a secondary exposure source.[1]

C. Ocular Protection[1][2]
  • Requirement: Chemical splash goggles (ventless or indirect vent).[1][2]

  • Note: Safety glasses are acceptable only if a full face shield or full-face respirator is worn.[1][2]

Operational Protocols

Workflow 1: Weighing & Solubilization (High Risk)

Location: Biological Safety Cabinet (Class II, Type B2) or Chemical Fume Hood.[1][2]

  • Preparation:

    • Place an analytical balance inside the hood.[1][2]

    • Line the work surface with an absorbent, plastic-backed bench pad to capture stray particles.[1][2]

    • Static Control: Use an anti-static gun or ionizer bar on the powder vessel before opening to prevent "fly-out."[1][2]

  • Weighing:

    • Tare the receiving vessel (volumetric flask) before adding the compound.[1]

    • Transfer Asocainol HCl using a disposable spatula.[1][2]

    • Crucial Step: Cap the receiving vessel inside the hood immediately after transfer.

  • Solubilization:

    • Add solvent (e.g., water, saline, or buffer) to the vessel.[1]

    • Swirl gently to dissolve.[1][2] Do not sonicate an open vessel; this generates aerosols.[1][2]

Workflow 2: Spill Cleanup (Solid Powder)

Do NOT sweep dry powder. This creates dust.[1][2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Full-Face P100 respirator and double gloves.[1][2]

  • Contain: Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol or water) to suppress dust.[1][2]

  • Neutralize/Clean:

    • Wipe up the damp powder carefully from the outside in.[1]

    • Place all waste into a dedicated "Hazardous Pharmaceutical Waste" bag.[1][2]

    • Wash the surface with 1N NaOH (mild base) to degrade residual HCl salt, followed by water.[1]

Waste Disposal Plan

Asocainol HCl must not enter municipal water systems.[1][2][4]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, bench pads, weighing boats.[1][2]Seal in double-bagged yellow biohazard/chem-waste bags. Incineration is preferred.[1][2]
Liquid Waste Unused stock solutions, mother liquor.[1][2]Collect in glass carboys labeled "Toxic Organic: Antiarrhythmic."[1][2] Do not mix with oxidizers.[1][2]
Sharps Needles/syringes used for injection.[1][2]Standard sharps container. Label "Contaminated with Asocainol."[1][2]

Mechanism & Safety Logic Visualization

The following diagram illustrates the "Hierarchy of Defense" when handling sodium channel blockers. It visualizes how multiple failures are required before exposure occurs, validating the multi-layered PPE approach.

SafetyLogic cluster_barriers Protective Barriers Hazard Asocainol HCl (Na+ Channel Blocker) Aerosol Aerosolization (Weighing/Spill) Hazard->Aerosol Handling Engineering Engineering Control (Fume Hood/BSC) Aerosol->Engineering Containment PPE_Resp Respiratory PPE (P100/PAPR) Engineering->PPE_Resp Breach (10%) Safe Safe Operation Engineering->Safe Captured (90%) PPE_Skin Dermal PPE (Double Nitrile/Tyvek) PPE_Resp->PPE_Skin Secondary Contamination PPE_Resp->Safe Filtered Exposure Systemic Exposure (Arrhythmia/Seizure) PPE_Skin->Exposure Permeation/Failure PPE_Skin->Safe Barrier Intact

Caption: Hierarchy of Defense. Exposure requires the simultaneous failure of Engineering Controls, Respiratory PPE, and Dermal Barriers.

References

  • Vaughan Williams Classification. CV Pharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers).[1][2][5] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Asocainol. PubChem.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA 29 CFR 1910.1200.[1][2][6] Available at: [Link][1][2]

  • World Health Organization (WHO). Laboratory Biosafety Manual, 4th Edition (Chemical Safety). WHO.[1][2] Available at: [Link][1][2]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Asocainol hydrochloride
Reactant of Route 2
Asocainol hydrochloride
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